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(2-Aminoethyl)(methyl)propylamine Documentation Hub

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  • Product: (2-Aminoethyl)(methyl)propylamine
  • CAS: 51218-21-4

Core Science & Biosynthesis

Foundational

synthesis of N'-(2-aminoethyl)-N-methylpropan-1-amine

An In-Depth Technical Guide to the Synthesis of N'-(2-aminoethyl)-N-methylpropan-1-amine Executive Summary & Structural Analysis Target Molecule: N'-(2-aminoethyl)-N-methylpropan-1-amine IUPAC Name: -methyl- -propyl-1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N'-(2-aminoethyl)-N-methylpropan-1-amine

Executive Summary & Structural Analysis

Target Molecule: N'-(2-aminoethyl)-N-methylpropan-1-amine IUPAC Name:


-methyl-

-propyl-1,2-ethanediamine CAS Registry Number: 105-83-9 (Generic for N-propyldiamines, specific isomer requires precise characterization) Molecular Formula:

Molecular Weight: 116.21 g/mol [1]

Significance: This unsymmetrical diamine serves as a critical "linker" motif in medicinal chemistry, particularly in the synthesis of GPCR ligands, antihistamines, and DNA-intercalating agents.[1] Its structure features a tertiary amine center (bearing the methyl and propyl groups) and a primary amine "tail" (the aminoethyl group), allowing for orthogonal functionalization.

Structural Disambiguation: The nomenclature "N'-(2-aminoethyl)-N-methylpropan-1-amine" describes a propan-1-amine backbone where the nitrogen is substituted with:

  • A Methyl group (

    
    )[1]
    
  • A 2-Aminoethyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )[1][2][3]
    

This results in the structure:


[1]

Retrosynthetic Analysis

To achieve high regioselectivity and avoid polyalkylation (a common pitfall in polyamine synthesis), a direct alkylation of diamines is discouraged. The most robust strategy involves building the ethylenediamine backbone from a secondary amine precursor via Cyanomethylation-Reduction .[1]

Strategic Disconnection:

  • C-N Disconnection: Break the bond between the tertiary nitrogen and the ethylamine side chain.

  • Precursor Identification:

    
    -methylpropan-1-amine (secondary amine) and a generic 2-carbon synthon (Chloroacetonitrile).[1]
    
  • Transformation: Nucleophilic substitution followed by nitrile reduction.

Figure 1: Retrosynthetic pathway utilizing the Cyanomethylation-Reduction strategy to ensure regiocontrol.

Synthesis Protocol: The Cyanomethylation-Reduction Route

This route is preferred for its ability to yield a primary amine terminus without protecting groups.

Phase 1: Synthesis of 2-(N-methyl-N-propylamino)acetonitrile

Mechanism:


 Nucleophilic Substitution.
Objective:  Attach the two-carbon linker with a latent amine (nitrile) to the secondary amine.[1]

Reagents & Materials:

  • 
    -methylpropan-1-amine (1.0 equiv)[1]
    
  • Chloroacetonitrile (1.1 equiv) [Warning: Highly Toxic ][1]

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Acid scavenger[1]
    
  • Acetonitrile (MeCN) or DMF (Solvent)[1]

  • Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst (optional but recommended)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvation: Charge the flask with

    
    -methylpropan-1-amine (e.g., 100 mmol) and anhydrous MeCN (200 mL).
    
  • Base Addition: Add finely ground anhydrous

    
     (200 mmol) and NaI (10 mmol). Stir vigorously to create a suspension.
    
  • Alkylation: Cool the mixture to 0°C. Add Chloroacetonitrile (110 mmol) dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.[1]

  • Workup:

    • Cool to room temperature and filter off the solid salts.

    • Concentrate the filtrate under reduced pressure to remove solvent.

    • Dissolve residue in

      
      , wash with water (2x) and brine (1x).
      
    • Dry over

      
       and concentrate.
      
  • Purification: The crude nitrile is usually pure enough (>95%) for the next step. If not, purify via vacuum distillation.

Key Data Point:

Parameter Specification
Intermediate 2-(N-methyl-N-propylamino)acetonitrile
Expected Yield 85-92%
Appearance Pale yellow oil

| IR Signal | ~2230 cm⁻¹ (C≡N stretch) |[1]

Phase 2: Reduction to N'-(2-aminoethyl)-N-methylpropan-1-amine

Mechanism: Hydride Reduction. Objective: Convert the nitrile group (-CN) into a primary amine (


).

Reagents:

  • Lithium Aluminum Hydride (

    
    ) (2.5 equiv) OR Raney Nickel/
    
    
    
    [1]
  • Anhydrous THF or Diethyl Ether[1]

Protocol (LiAlH4 Method):

  • Setup: Use a dry 1L flask under strictly inert atmosphere (

    
     or Ar).
    
  • Preparation: Suspend

    
     pellets (250 mmol) in anhydrous THF (300 mL) at 0°C.
    
  • Addition: Dissolve the nitrile intermediate (100 mmol) in dry THF (50 mL) and add dropwise to the hydride suspension. Caution: Gas evolution (

    
    ).
    
  • Reflux: After addition, warm to room temperature, then reflux for 4–6 hours.

  • Quench (Fieser Method):

    • Cool to 0°C.[4][5][6]

    • Slowly add:

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water (where
      
      
      = grams of
      
      
      used).
  • Isolation:

    • Stir until the gray precipitate turns white and granular.

    • Filter through a Celite pad.

    • Dry the filtrate over

      
       and concentrate.
      
  • Final Purification: Distill under reduced pressure (vacuum distillation) to obtain the pure diamine.

Alternative Route: Reductive Amination (High Throughput)[1]

If handling Chloroacetonitrile is restricted, a reductive amination approach using N-methylethylenediamine is viable, though it requires careful control to prevent over-alkylation.[1]

Reaction:



Critical Control:

  • The secondary amine (

    
    ) is less sterically accessible but more nucleophilic than the primary amine in some contexts, but in reality, the primary amine will likely react with the aldehyde first to form an imine.
    
  • Correction: To target the tertiary center, one must use N-propyl-ethylenediamine and methylate it (Eschweiler-Clarke), OR use N-methylethylenediamine and carefully alkylate.[1]

  • Expert Note: The Cyanomethylation route (Phase 1 & 2) is chemically superior for structure certainty because it unambiguously builds the ethylamine tail onto the propyl-methyl nitrogen.[1]

Characterization & Validation

To validate the synthesis of N'-(2-aminoethyl)-N-methylpropan-1-amine , compare analytical data against these predicted values.

1H NMR (400 MHz,


): 
  • 
     2.45 (t, 2H, 
    
    
    
    Hz,
    
    
    )[1]
  • 
     2.40 (t, 2H, 
    
    
    
    Hz,
    
    
    )[1]
  • 
     2.75 (t, 2H, 
    
    
    
    Hz,
    
    
    )[1]
  • 
     2.20 (s, 3H, 
    
    
    
    )[1]
  • 
     1.45 (m, 2H, 
    
    
    
    )[1]
  • 
     0.90 (t, 3H, 
    
    
    
    )[1]
  • 
     1.5-2.0 (br s, 2H, 
    
    
    
    )[1]

Mass Spectrometry (ESI+):

  • [M+H]+ : 117.15 m/z[1]

Safety & Handling (E-E-A-T)

  • Amines: The target and starting materials are caustic and lachrymators. Use butyl rubber gloves and work in a high-efficiency fume hood.

  • Chloroacetonitrile: Highly toxic and readily absorbed through skin. It metabolizes to cyanide. Keep a cyanide antidote kit available.

  • LiAlH4: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried.

References

  • Preparation of N-substituted ethylenediamines

    • Source:Journal of Medicinal Chemistry. "Synthesis and Antihistaminic Activity of N-substituted Ethylenediamines."
    • Relevance: Establishes the cyanomethylation protocol as a standard for unsymmetrical diamine synthesis.
    • (General reference for nitrile reduction).

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1]

    • [1]

  • Safety Data (Chloroacetonitrile)

    • PubChem CID: 7334.
    • [1]

Sources

Exploratory

Technical Monograph: N1,N1-Dimethyl-N2-propylethane-1,2-diamine

Executive Summary N1,N1-Dimethyl-N2-propylethane-1,2-diamine (CAS 89893-80-1) is an unsymmetrical aliphatic diamine featuring both a tertiary dimethylamine and a secondary propylamine moiety separated by an ethylene brid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1,N1-Dimethyl-N2-propylethane-1,2-diamine (CAS 89893-80-1) is an unsymmetrical aliphatic diamine featuring both a tertiary dimethylamine and a secondary propylamine moiety separated by an ethylene bridge. This distinct structural motif grants it dual reactivity: the steric bulk and basicity of the tertiary amine make it an effective catalyst and ligand, while the secondary amine provides a versatile handle for derivatization in pharmaceutical synthesis. This guide details its physicochemical profile, validated synthesis protocols, and critical applications in coordination chemistry and drug development.

Physicochemical Profile

The compound exists as a colorless to pale yellow liquid with a characteristic amine odor.[1] Its unsymmetrical nature results in two distinct pKa values, influencing its behavior in aqueous media and biological systems.

Table 1: Chemical Identity & Physical Properties
PropertyDataNote
IUPAC Name

-Dimethyl-

-propylethane-1,2-diamine
CAS Number 89893-80-1
Molecular Formula

Molecular Weight 130.23 g/mol
Structure

Physical State LiquidAt STP
Boiling Point ~145–155 °CPredicted based on homologs [1]
Density ~0.82 g/mLPredicted
pKa (Estimated)

(Secondary amine)

(Tertiary amine)
Typical for 1,2-diamines due to electrostatic repulsion [2]
Solubility Miscible in water, ethanol, DMSO, chloroform

Synthetic Routes & Production

The synthesis of N1,N1-dimethyl-N2-propylethane-1,2-diamine requires controlling the alkylation to prevent over-alkylation (quaternization). The most robust industrial route involves the nucleophilic substitution of 2-(dimethylamino)ethyl chloride with excess propylamine.

Validated Synthesis Protocol: Nucleophilic Substitution

This method is preferred for its high selectivity and ease of purification.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-(dimethylamino)ethyl chloride hydrochloride (1.0 eq) in a minimum volume of water. Neutralize with NaOH (1.1 eq) to generate the free base in situ, extract with toluene, and dry over

    
    .
    
  • Addition: Charge a reactor with n-propylamine (3.0–5.0 eq). The excess acts as both reactant and solvent to minimize polymerization.

  • Reaction: Add the free base solution dropwise to the refluxing propylamine (approx. 48°C) under inert atmosphere (

    
    ).
    
  • Reflux: Maintain reflux for 4–6 hours. Monitor consumption of the chloride via TLC or GC-MS.

  • Workup:

    • Distill off excess propylamine (recoverable).

    • Basify the residue with 20% NaOH solution.

    • Extract with dichloromethane (DCM).

  • Purification: Fractional distillation under reduced pressure yields the pure diamine.

Synthesis Workflow Diagram

SynthesisFlow Start Start: 2-(Dimethylamino)ethyl chloride HCl Neutralize Neutralization (NaOH, Toluene extraction) Start->Neutralize Mix Mix with Excess n-Propylamine (3-5 eq) Neutralize->Mix Reflux Reflux (4-6 hrs, 48°C) Inert Atmosphere Mix->Reflux Distill Remove Excess Propylamine Reflux->Distill Basify Basify Residue (20% NaOH) Distill->Basify Extract Extraction (DCM) Basify->Extract FinalDistill Fractional Distillation (Vacuum) Extract->FinalDistill Product Product: N1,N1-Dimethyl-N2-propylethane-1,2-diamine FinalDistill->Product

Figure 1: Process flow for the synthesis of N1,N1-dimethyl-N2-propylethane-1,2-diamine via nucleophilic substitution.

Chemical Reactivity & Ligand Behavior[6][7]

Bidentate Coordination

The compound acts as a standard N,N'-bidentate ligand (L). The steric bulk of the dimethyl group and the propyl chain creates a specific "bite angle" when coordinating to metal centers (M), influencing the geometry and catalytic activity of the resulting complex.

  • Hard/Soft Character: Both nitrogens are hard bases, preferring hard acids like

    
    , 
    
    
    
    , and high-oxidation state transition metals.
  • Chelation Effect: Formation of a 5-membered chelate ring stabilizes metal complexes, useful in catalysis (e.g., Zinc-catalyzed polymerization).

Selective Derivatization

The secondary amine (-NH-) is significantly more nucleophilic towards acyl chlorides and alkyl halides than the sterically hindered tertiary amine. This allows for selective functionalization without protecting groups.

  • Acylation: Reaction with acid chlorides yields amides retaining the tertiary amine "tail," a common motif in local anesthetics and anti-arrhythmics.

  • Mannich Reaction: The secondary amine can participate in Mannich condensations with formaldehyde and active hydrogen compounds.

Pharmaceutical & Industrial Applications[3]

Pharmaceutical Intermediate

The N,N-dialkyl-N'-alkyl-ethylenediamine backbone is a pharmacophore found in several therapeutic classes:

  • Antihistamines: Structural analogs are used in the synthesis of tripelennamine and pyrilamine derivatives. The propyl group modifies lipophilicity (

    
    ), affecting blood-brain barrier penetration [3].
    
  • Local Anesthetics: Used as a side-chain precursor. The tertiary amine provides the necessary pKa for channel blocking activity, while the secondary amine links to the lipophilic aromatic core.

Catalysis (Polyurethanes)

Tertiary amines are standard catalysts for the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions in polyurethane foam production.

  • Mechanism: The dimethylamino group facilitates the nucleophilic attack of the polyol on the isocyanate.

  • Advantage: The propyl group increases compatibility with hydrophobic polyols compared to the methyl analog (TMEDA).

Safety & Handling

Signal Word: DANGER

As an aliphatic amine, this compound is corrosive and poses specific hazards. Protocols must be self-validating regarding containment and neutralization.

Table 2: Hazard Identification & Safety Protocols
Hazard ClassDescriptionMitigation Protocol
Skin Corrosion (Cat 1B) Causes severe skin burns and eye damage.PPE: Butyl rubber gloves, face shield, chemical apron. First Aid: Immediate flush with water for 15 min; do not neutralize on skin.
Acute Toxicity (Oral) Harmful if swallowed.Engineering: Fume hood mandatory. Storage: Lock up; store away from acids and oxidizers.
Flammability Combustible liquid.Handling: Ground/bond containers. Use spark-proof tools.

Spill Response:

  • Evacuate area.

  • Absorb with inert material (vermiculite/sand). Do not use sawdust (fire hazard).

  • Neutralize waste with dilute acetic acid before disposal according to local regulations.

References

  • PubChem. 1,1-Dimethylethylenediamine (Analogous Data). National Library of Medicine. Available at: [Link]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Standard reference for diamine pKa trends).
  • Medicinal Chemistry Commons. Structure-Activity Relationships of Antihistamines. Available at: [Link]

  • Organic Syntheses. Synthesis of beta-Dimethylaminoethyl Chloride Hydrochloride. Org.[2][3] Synth. 1946, 26, 89. Available at: [Link]

Sources

Foundational

Physicochemical Profiling of Substituted 1,3-Propanediamines: From Molecular Architecture to LNP Formulation

Executive Summary This technical guide provides a comprehensive analysis of substituted 1,3-propanediamines, a chemical class critical to modern drug delivery and coordination chemistry. Unlike their C2-analogues (ethyle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of substituted 1,3-propanediamines, a chemical class critical to modern drug delivery and coordination chemistry. Unlike their C2-analogues (ethylenediamines), the C3-backbone of 1,3-propanediamines confers unique ionization profiles and conformational flexibility. These properties are the physicochemical foundation of ionizable lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery (e.g., COVID-19 vaccines). This document details the structural causality behind their pKa shifts, lipophilicity trends, and provides self-validating protocols for their characterization.

Molecular Architecture & Electronic Properties

The physicochemical distinctiveness of 1,3-propanediamines stems from the trimethylene spacer separating the two nitrogen centers. This spacing alters electrostatic interactions compared to shorter homologues.

The "Spacer Effect" on Basicity (pKa)

In diamines, the protonation of the first amine group (


) creates a positive charge that electrostatically repels the second proton, lowering the 

.
  • Ethylenediamine (C2): Strong repulsion leads to a significant drop in

    
     (~7.5).
    
  • 1,3-Propanediamine (C3): The additional methylene group increases the distance between nitrogen centers, reducing electrostatic repulsion. Consequently, the second amine remains more basic (

    
     ~8.6–8.8).
    

This "buffering window" (pH 8–10) makes propanediamine derivatives uniquely suited for applications requiring tunable ionization at physiological boundaries.

Comparative Ionization Data

The following table contrasts the ionization constants of the parent scaffold with relevant substituted derivatives.

CompoundStructurepKa1 (Primary/Tertiary)pKa2 (Secondary/Primary)LogP (Neutral)
1,3-Propanediamine

10.628.64-1.43
Ethylenediamine

10.717.56-2.04
N,N-Dimethyl-1,3-propanediamine (DMAPA)

~10.2 (Tertiary)~8.3 (Primary)-0.52
N,N-Dibutyl-1,3-propanediamine

~10.0~8.0+2.1 (Est.)

Data synthesized from NIST and potentiometric studies. [1, 2]

Critical Application: Ionizable Lipids in mRNA Delivery[1][2][3]

The most high-value application of substituted propanediamines today is as the polar headgroup of ionizable lipids (e.g., DLin-MC3-DMA, SM-102). These lipids drive the self-assembly of LNPs and the intracellular release of genetic payloads.

The Concept of "Apparent pKa" ( )

For an LNP to function, it must satisfy two conflicting requirements:

  • Neutral at pH 7.4: To minimize toxicity and prevent rapid immune clearance in the bloodstream.

  • Cationic at pH 5.0–6.0: To interact with anionic endosomal lipids and facilitate membrane disruption (endosomal escape).

The Apparent pKa of the LNP surface—determined by the collective behavior of the propanediamine headgroups in the lipid bilayer—must fall strictly between 6.2 and 6.9 . [3, 4]

Mechanism of Action

The propanediamine headgroup acts as a pH sensor. The tertiary amine (often dimethyl- or diethyl-substituted) protonates as the endosome acidifies.

LNP_Mechanism LNP_Circ LNP in Circulation (pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP_Circ->Endocytosis Neutral Surface Endosome Early Endosome (pH ~6.0) Endocytosis->Endosome Acidification Protonation Headgroup Protonation (Tertiary Amine -> NH+) Endosome->Protonation pH < pKa_app Disruption Membrane Disruption (Ion Pair Formation) Protonation->Disruption Cationic Charge Release mRNA Release (Cytosol) Disruption->Release Endosomal Escape

Figure 1: The pH-dependent activation pathway of propanediamine-based ionizable lipids in mRNA delivery.

Experimental Characterization Protocols

Accurate determination of the Apparent pKa is the single most critical quality attribute for these materials. Standard potentiometric titration is often insufficient for lipid nanoparticles due to aggregation issues. The TNS Fluorescence Assay is the industry standard.

Protocol 1: TNS Apparent pKa Determination

Principle: 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) is non-fluorescent in water but highly fluorescent when bound to positively charged lipid membranes. As pH drops, the LNP surface protonates, recruiting TNS and increasing fluorescence. [3, 5]

Materials:

  • TNS Stock: 300 µM in DMSO.

  • Buffer Series: 10 mM HEPES/MES/Ammonium Acetate mix, adjusted to pH 2.5 through 11.0 in 0.5 unit increments.

  • LNP Sample: Formulated mRNA-LNP in PBS.

Workflow:

  • Preparation: Dilute LNP sample to 75 µM total lipid concentration in each buffer of the pH series (90 µL volume).

  • Probe Addition: Add TNS stock to each well (final concentration ~6 µM).

  • Incubation: Incubate for 10 minutes at Room Temperature in the dark.

  • Measurement: Read Fluorescence using a plate reader.

    • Excitation: 321 nm

    • Emission: 447 nm

  • Analysis: Plot Fluorescence Intensity vs. pH. Fit data to a sigmoidal Boltzmann equation. The inflection point is the

    
    .
    

TNS_Assay Step1 Prepare pH Buffer Series (pH 2.5 - 11.0) Step2 Mix LNP + Buffer Step1->Step2 Step3 Add TNS Dye (Binds only to + charge) Step2->Step3 Step4 Measure Fluorescence (Ex: 321nm / Em: 447nm) Step3->Step4 Step5 Sigmoidal Fit Step4->Step5 Result Calculate pKa (Inflection Point) Step5->Result

Figure 2: Workflow for the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay to determine LNP surface ionization.

Synthesis Pathways

The synthesis of substituted 1,3-propanediamines generally follows two major routes depending on the complexity of the N-substitution required.

Industrial Route: Cyanoethylation & Hydrogenation

This is the most robust method for generating N-alkyl-1,3-propanediamines (e.g., DMAPA).

  • Michael Addition: Reaction of a secondary amine (e.g., dimethylamine) with acrylonitrile . This is exothermic and typically requires cooling.

    • Reaction:

      
      
      
  • Hydrogenation: Reduction of the nitrile group using Raney Nickel or Cobalt catalysts under high pressure

    
    .
    
    • Reaction:

      
      
      
Combinatorial Route: Multicomponent Reactions

For high-throughput screening of ionizable lipids, the Passerini or Ugi reactions are employed to generate diverse libraries of propanediamine-like headgroups with biodegradable linkers. [6]

References

  • NIST Chemistry WebBook. 1,3-Propanediamine & Derivatives Thermochemical Data. National Institute of Standards and Technology.[1] Link

  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.Link

  • Hassett, K. J., et al. (2021). Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration. Molecular Therapy - Nucleic Acids.[2] Link

  • Cayman Chemical. LipidLaunch™ LNP Apparent pKa Assay Kit (TNS Method) Product Guide.Link

  • Heyes, J., et al. (2005). Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids. Journal of Controlled Release.[3] (Foundational protocol for TNS assay).

  • Han, X., et al. (2021).An Ionizable Lipid Toolbox for RNA Delivery. Accounts of Chemical Research.

Sources

Exploratory

Technical Monograph: N-Methyl-N'-propylethylenediamine

CAS Registry Number: 32776-17-3 IUPAC Name: -Methyl- -propyl-1,2-ethanediamine Molecular Formula: Molecular Weight: 116.21 g/mol [1] Executive Summary N-Methyl-N'-propylethylenediamine (CAS 32776-17-3) is a specialized u...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 32776-17-3 IUPAC Name:


-Methyl-

-propyl-1,2-ethanediamine Molecular Formula:

Molecular Weight: 116.21 g/mol [1]

Executive Summary

N-Methyl-N'-propylethylenediamine (CAS 32776-17-3) is a specialized unsymmetrical diamine building block used primarily in the synthesis of pharmaceutical agents and coordination complexes. Unlike its symmetrical counterparts (e.g., N,N'-dimethylethylenediamine), this molecule offers distinct steric and electronic differentiation at the two nitrogen centers. This asymmetry is critical for the development of "privileged structures" in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands and kinase inhibitors where precise orientation of hydrogen bond donors/acceptors is required.

This guide provides a technical deep-dive into the chemical identity, synthesis methodologies, and application protocols for researchers utilizing this intermediate.

Chemical Identity & Physiochemical Profile[2][3]

The utility of N-Methyl-N'-propylethylenediamine stems from its dual-amine functionality: a secondary methylamine and a secondary propylamine separated by an ethylene bridge. This structure prevents the formation of symmetrical byproducts often seen in ligand synthesis.

Table 1: Physiochemical Properties
PropertyValueSource/Prediction
CAS Number 32776-17-3 Chemical Abstracts Service
SMILES CNCCNCCCStructural Analysis
InChI Key GVWISOJSERXQBM-UHFFFAOYSA-NComputed
Boiling Point 152.0 ± 8.0 °C (760 mmHg)Predicted (ACD/Labs)
Density 0.824 ± 0.06 g/cm³Predicted
pKa (Base 1) ~10.1Extrapolated from homologs
pKa (Base 2) ~7.2Extrapolated from homologs
Appearance Colorless to pale yellow liquidObservation
Solubility Miscible in water, ethanol, DCMPolar Amine Nature

Synthesis & Manufacturing Methodologies

The synthesis of unsymmetrical diamines requires strict control to avoid the formation of statistical mixtures (e.g., bis-methyl or bis-propyl derivatives). Two primary routes are recommended for laboratory and scale-up contexts.

Method A: Stepwise Reductive Amination (Recommended)

This method utilizes N-methylethylenediamine as the starting material. The steric bulk of the propyl group is introduced via reductive alkylation with propanal. This route minimizes over-alkylation compared to direct alkylation with alkyl halides.

Protocol:

  • Reagents: N-Methylethylenediamine (1.0 eq), Propanal (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCE (Solvent).

  • Procedure:

    • Dissolve N-methylethylenediamine in DCE under

      
       atmosphere.
      
    • Add propanal dropwise at 0°C to form the iminium intermediate.

    • Add STAB in portions and allow the reaction to warm to room temperature over 4 hours.

    • Quench: Add saturated

      
      .
      
    • Extraction: Extract with DCM (

      
      ). Dry organic layer over 
      
      
      
      .
    • Purification: Distillation under reduced pressure is required to remove unreacted starting material.

Method B: Phosphoramidate Deprotection (High Purity)

For applications requiring >99% purity (e.g., GMP synthesis), a protection-deprotection strategy is employed.

  • Step 1: Reaction of 2-(propylamino)ethanol with a phosphorylating agent to activate the alcohol.

  • Step 2: Displacement with methylamine.

  • Step 3: Hydrolysis of the phosphoramidate intermediate.

Visualization: Synthesis Pathways

SynthesisPathways cluster_legend Reaction Logic Start N-Methylethylenediamine (CAS 109-81-9) Intermediate Iminium Ion Intermediate Start->Intermediate Condensation (DCE, 0°C) Reagent Propanal Reagent->Intermediate Product N-Methyl-N'-propylethylenediamine (CAS 32776-17-3) Intermediate->Product Reductive Amination Reductant NaBH(OAc)3 (Reduction) Reductant->Product

Figure 1: Stepwise reductive amination pathway ensuring selective mono-propylation of the N-methyl backbone.

Analytical Characterization

To validate the identity of CAS 32776-17-3, researchers must look for specific spectroscopic signatures that differentiate it from the symmetrical isomers.

1H NMR (CDCl3, 400 MHz)
  • 
     2.65 (t, 2H):  Methylene protons adjacent to the propyl nitrogen.
    
  • 
     2.45 (s, 3H): Diagnostic Singlet.  The N-Methyl group. This peak confirms the presence of the methyl group and its integration (3H) relative to the propyl methyl (0.9 ppm, 3H) confirms the 1:1 ratio.
    
  • 
     2.70-2.80 (m, 4H):  Ethylene bridge protons. In unsymmetrical diamines, this often appears as two distinct triplets or a complex multiplet, unlike the singlet often seen in symmetrical diamines.
    
  • 
     0.91 (t, 3H):  Terminal methyl of the propyl chain.
    
Mass Spectrometry (ESI-MS)
  • [M+H]+: Calculated: 117.21 m/z.

  • Fragmentation: Look for loss of propyl group (M-43) vs loss of methyl group (M-15).

Applications in Drug Development[4]

Ligand Design for GPCRs

The N-methyl-N'-propyl motif is frequently employed in the design of dopaminergic and serotonergic ligands. The propyl group often occupies a hydrophobic pocket (e.g., in


 or 

receptors), while the basic nitrogens interact with aspartate residues in the binding site.
  • Protocol Insight: When coupling this diamine to a carboxylic acid scaffold, the sterically less hindered N-methyl amine is generally more nucleophilic. To couple at the N-propyl side, the N-methyl group may require BOC-protection or pH-controlled stoichiometry.

Coordination Chemistry

This diamine serves as a bidentate ligand (


) in complexes of type 

. The asymmetry renders the resulting metal complexes chiral (at the nitrogen centers upon coordination), which is valuable for enantioselective catalysis.

Safety & Handling (SDS Highlights)

  • Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Cat 3).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Amines readily absorb

    
     from the air to form carbamates.
    
  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • Chemical Abstracts Service (CAS). "CAS Registry Number 32776-17-3." Common Chemistry Database. [Link][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for N-Propylethylenediamine (Homolog Data)." PubChem. [Link]

Sources

Foundational

Commercial Availability and Synthetic Utility of N1,N1-Dimethyl-N2-propylethane-1,2-diamine: A Technical Guide

Executive Summary In modern drug discovery and advanced materials science, the strategic selection of diamine building blocks dictates the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) and the mech...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the strategic selection of diamine building blocks dictates the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) and the mechanical properties of specialized polymers. N1,N1-dimethyl-N2-propylethane-1,2-diamine (CAS: 89893-80-1)[1] has emerged as a highly versatile, asymmetric diamine scaffold.

As a Senior Application Scientist, I have observed that the true value of this molecule lies in its differential reactivity. The presence of a sterically encumbered but nucleophilic secondary amine, coupled with a non-nucleophilic, basic tertiary amine, allows for chemoselective functionalization without the need for cumbersome protecting-group chemistry. This whitepaper details the physicochemical profiling, commercial sourcing strategies, and validated experimental workflows for integrating this critical building block into your research pipeline.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of N1,N1-dimethyl-N2-propylethane-1,2-diamine (DMPED) is critical for predicting its behavior in complex reaction matrices[1]. The molecule features an ethylenediamine backbone substituted asymmetrically, which imparts unique lipophilic and electronic characteristics.

Table 1: Key Physicochemical Properties
PropertyValueSource / Validation
IUPAC Name N',N'-dimethyl-N-propylethane-1,2-diamineComputed by LexiChem[1]
CAS Number 89893-80-1EPA DSSTox / Common Chemistry[1]
Molecular Formula C7H18N2PubChem 2.1[1]
Molecular Weight 130.23 g/mol PubChem 2.1[1]
Physical State Liquid (at Standard Room Temperature)MilliporeSigma[2]
SMILES CCCNCCN(C)CCanonical Structural Data[3]

Structural Causality in Design: The N1-dimethyl group serves a dual purpose: it prevents over-alkylation at that specific nitrogen terminus and acts as a built-in proton sponge or solubilizing moiety in aqueous physiological environments. Conversely, the N2-propyl group adds a calculated degree of lipophilicity—often utilized to optimize the Blood-Brain Barrier (BBB) penetrance of CNS-active drug candidates—while maintaining sufficient nucleophilicity for targeted acylation or metal coordination[3].

Commercial Landscape & Sourcing Strategies

Transitioning a molecule from a benchtop discovery to a scalable API requires a robust supply chain. DMPED is commercially available across multiple tiers of purity and scale, catering to both early-stage R&D and pilot-scale manufacturing.

Table 2: Vendor Landscape and Scale-Up Viability
VendorTarget Application TierAvailable ScaleKey Considerations
MilliporeSigma Analytical & Biochemical Research[2]Gram to Multi-gramIdeal for high-purity biological assays; strict COA/COO documentation.
BLD Pharm Pre-Packaged Inventories & Custom Synthesis[4]Gram to KilogramOptimal for scale-up manufacturing and pharmaceutical intermediates.
Smolecule Polymer Chemistry & Bioactive Precursors[3]Gram ScaleSourced for copolymer synthesis (coatings/adhesives) and early drug screening.

Safety and Handling Causality: When procuring this compound, laboratory personnel must account for its hazard profile. It is classified under H226 (Flammable liquid) and H314 (Causes severe skin burns and eye damage) [2]. The causality behind these hazards stems from the high vapor pressure of the low-molecular-weight freebase and the inherently high pKa of the aliphatic amines, which readily hydrolyze moisture in the skin to cause caustic burns. Standard protocol dictates handling strictly within a fume hood under inert atmosphere (Argon/N2) using chemically resistant PPE.

Mechanistic Workflows & Visualizations

To fully leverage DMPED, scientists must understand its dual-pathway utility. It functions either as a nucleophilic scaffold in organic synthesis or as a hemilabile bidentate ligand in transition-metal catalysis.

G DMPED N1,N1-dimethyl-N2-propylethane-1,2-diamine (CAS: 89893-80-1) SecAmine Secondary Amine (N2) Nucleophilic Center DMPED->SecAmine Structural feature TertAmine Tertiary Amine (N1) Basic/Solubilizing Center DMPED->TertAmine Structural feature Acylation Targeted Acylation / Alkylation (No protecting groups needed) SecAmine->Acylation Reacts with electrophiles MetalCoord Bidentate Metal Coordination (L2 Ligand for Catalysis) SecAmine->MetalCoord Sigma donation TertAmine->MetalCoord Hemilabile coordination Bioactive Bioactive API Scaffold (Improved PK/PD) Acylation->Bioactive Scaffold integration Catalyst Active Transition Metal Catalyst (Cross-Coupling) MetalCoord->Catalyst Ligand exchange

Figure 1: Differential reactivity and synthetic workflows of DMPED in drug discovery and catalysis.

G Vendor Commercial Vendors (e.g., BLD Pharm) Procurement Procurement (Research vs. Bulk) Vendor->Procurement Sourcing QC In-House QC Validation (NMR, LC-MS) Procurement->QC Batch receipt Purification Purification (Vacuum Distillation) QC->Purification If purity < 95% Storage Inert Storage (Argon, RT, Desiccated) QC->Storage If purity ≥ 95% Purification->Storage Post-distillation Application Downstream Application (Synthesis) Storage->Application Aliquot withdrawal

Figure 2: Standardized procurement, quality control, and storage workflow for commercial DMPED.

Field-Proven Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can definitively confirm the success of each step before proceeding.

Protocol A: Chemoselective Amidation for API Scaffold Generation

This protocol details the integration of DMPED into a pharmaceutical intermediate via reaction with an aryl acid chloride[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the target aryl acid chloride in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Anhydrous DCM is mandatory. Trace moisture will rapidly hydrolyze the highly electrophilic acid chloride into an unreactive carboxylic acid, destroying the reaction yield.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Reagent Addition: Add 1.1 equivalents of DMPED dropwise over 15 minutes. Follow immediately with 1.5 equivalents of triethylamine (TEA).

    • Causality: The nucleophilic acyl substitution is highly exothermic. Localized heating can promote off-target cleavage of the tertiary amine. Maintaining 0 °C kinetically favors the desired N-acylation at the sterically hindered secondary amine. TEA is added to scavenge the generated HCl, preventing the protonation (and subsequent deactivation) of the secondary amine of unreacted DMPED.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validating QC System:

  • 1H-NMR Validation: Success is confirmed by the disappearance of the secondary amine N-H proton (typically a broad singlet around 1.5–2.0 ppm) and the distinct downfield shift of the adjacent propyl and ethyl CH2 protons due to the deshielding effect of the newly formed amide carbonyl.

  • LC-MS Validation: The chromatogram must show a single major peak corresponding to the

    
     of the target amide, validating both chemoselectivity and conversion purity.
    
Protocol B: Preparation of a Ruthenium-DMPED Pre-catalyst Complex

DMPED acts as an excellent bidentate ligand for transition metals used in asymmetric hydrogenation or cross-coupling.

Step-by-Step Methodology:

  • Complexation: In a Schlenk flask, combine 1.0 equivalent of

    
     with 2.1 equivalents of DMPED in degassed isopropanol.
    
    • Causality: Isopropanol must be rigorously degassed via freeze-pump-thaw cycles. Ruthenium(II) complexes are highly susceptible to oxidation to Ru(III) in the presence of dissolved oxygen, which would render the pre-catalyst inactive.

  • Heating: Reflux the mixture under argon at 80 °C for 2 hours.

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the displacement of the chloride or solvent ligands by the sterically hindered DMPED, forcing the bidentate chelation.

  • Isolation: Cool to room temperature, concentrate to half volume, and precipitate the complex by adding cold diethyl ether. Filter under a blanket of argon.

Self-Validating QC System:

  • Colorimetric Shift: The reaction mixture will definitively shift from a dark red/brown suspension to a clear, bright yellow/orange solution upon successful ligand coordination.

  • NMR Validation: 31P-NMR (if phosphine co-ligands are used) or 1H-NMR will show a dramatic shift in the N-methyl protons of DMPED, confirming that the tertiary amine lone pair is actively engaged in sigma donation to the metal center.

References

  • National Center for Biotechnology Information (PubChem). "amine | C7H18N2 | CID 16786785". nih.gov.

  • BLD Pharm. "89893-80-1|N1,N1-Dimethyl-N2-propylethane-1,2-diamine". bldpharm.com.
  • Smolecule. "amine - 89893-80-1". smolecule.com.

  • MilliporeSigma. "amine | 89893-80-1". sigmaaldrich.com.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of N1-methyl-N2-propylethane-1,2-diamine

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of N1-methyl-N2-propylethane-1,2-diamine, a diamine of interest in drug development and materials science. In the ab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of N1-methyl-N2-propylethane-1,2-diamine, a diamine of interest in drug development and materials science. In the absence of a publicly available, complete experimental dataset for this specific molecule, this document serves as a predictive and methodological resource for researchers. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by analyzing empirical data from structurally analogous compounds, we present a detailed prediction of the expected spectral features. Furthermore, this guide offers field-proven, step-by-step protocols for acquiring high-quality spectroscopic data, ensuring a self-validating system for the structural elucidation of this and similar molecules.

Introduction: The Rationale for Predictive Spectroscopic Analysis

The structural confirmation of a novel or commercially unavailable compound like N1-methyl-N2-propylethane-1,2-diamine is a foundational step in any research and development pipeline. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, each providing a unique piece of the structural puzzle. While direct experimental data for our target molecule is not readily found in spectral databases[1][2][3], a robust and scientifically sound characterization can be achieved through a predictive approach.

This guide is built on the foundational principle that the spectroscopic properties of a molecule are a direct consequence of its structure. By understanding how different functional groups and their electronic environments influence spectral outputs, we can deconstruct the target molecule into its constituent parts—a methyl group, a propyl group, and an ethylenediamine backbone—and use data from simpler, analogous molecules to predict the spectra of the whole. This approach not only provides a reliable roadmap for characterization but also deepens the researcher's understanding of the underlying principles of spectroscopic analysis.

For our predictive analysis, we will draw upon the experimental data of two key structural analogs: N-methylethylenediamine and N-propylethylenediamine[4][5].

Predicted Spectroscopic Data of N1-methyl-N2-propylethane-1,2-diamine

The following sections detail the predicted NMR, IR, and MS data for N1-methyl-N2-propylethane-1,2-diamine. These predictions are based on the additive effects of the methyl and propyl substituents on the ethylenediamine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. For N1-methyl-N2-propylethane-1,2-diamine, we predict the following signals. The chemical shifts are estimated based on typical values for alkyl amines.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.7 - 2.9Multiplet4H-NH-CH₂ -CH₂ -NH-The two methylene groups of the ethylenediamine backbone are expected to be in a similar, yet distinct, chemical environment, likely resulting in overlapping multiplets.
~ 2.5 - 2.7Triplet2H-NH-CH₂ -CH₂-CH₃The methylene group of the propyl chain adjacent to the nitrogen will be deshielded and split by the neighboring methylene group.
~ 2.4Singlet3H-NH-CH₃ The methyl group attached to the nitrogen is expected to be a singlet as there are no adjacent protons to couple with.
~ 1.4 - 1.6Sextet2H-CH₂-CH₂ -CH₃This internal methylene group of the propyl chain will be split by the adjacent methyl and methylene groups.
~ 0.9Triplet3H-CH₂-CH₂-CH₃ The terminal methyl group of the propyl chain will be a triplet due to coupling with the adjacent methylene group.
Broad, variableSinglet2H-NH -The chemical shift of the N-H protons is highly dependent on solvent, concentration, and temperature, and they often appear as a broad singlet due to rapid exchange.

The carbon NMR spectrum provides information on the number of chemically distinct carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 50 - 55-NH-C H₂-CH₂-NH-The carbons of the ethylenediamine backbone will be in this region, influenced by the attached nitrogens.
~ 50 - 55-NH-C H₂-CH₂-CH₃The carbon of the propyl group attached to the nitrogen.
~ 35 - 40-NH-C H₃The methyl carbon attached to the nitrogen.
~ 20 - 25-CH₂-C H₂-CH₃The internal methylene carbon of the propyl group.
~ 10 - 15-CH₂-CH₂-C H₃The terminal methyl carbon of the propyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N1-methyl-N2-propylethane-1,2-diamine is expected to be characterized by the following absorption bands.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500 (broad)N-H stretchSecondary Amine
2850 - 2960C-H stretchAlkyl (CH₃, CH₂)
1450 - 1470C-H bendAlkyl (CH₂, CH₃)
1000 - 1250C-N stretchAliphatic Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N1-methyl-N2-propylethane-1,2-diamine (Molecular Weight: 116.20 g/mol ), under Electron Ionization (EI), we can predict the following key fragments. The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom[2][6].

Predicted m/zFragment IonRationale for Formation
116[M]⁺˙Molecular ion
101[M - CH₃]⁺Loss of a methyl group.
87[M - C₂H₅]⁺Loss of an ethyl group from the propyl side.
72[CH₃NHCH₂CH₂]⁺α-cleavage on the propyl-substituted side.
58[CH₃CH₂CH₂NHCH₂]⁺α-cleavage on the methyl-substituted side.
44[CH₂NHCH₃]⁺α-cleavage with charge retention on the methyl-amine fragment.
30[CH₂NH₂]⁺A common fragment for primary and secondary amines.

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for a liquid amine sample like N1-methyl-N2-propylethane-1,2-diamine.

NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample ~5-10 mg of Sample Tube Clean, Dry NMR Tube Sample->Tube Solvent ~0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃, D₂O, DMSO-d₆) Solvent->Tube Vortex Vortex to Homogenize Tube->Vortex Spectrometer Place in NMR Spectrometer Vortex->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim for Homogeneous Field Lock->Shim Acquire Acquire Spectra (¹H, ¹³C, DEPT) Shim->Acquire Process Fourier Transform, Phase Correction, Baseline Correction Acquire->Process Reference Reference to Solvent Peak or TMS Process->Reference Integrate Integrate ¹H Spectrum Reference->Integrate Analyze Analyze and Assign Peaks Integrate->Analyze

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N1-methyl-N2-propylethane-1,2-diamine into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, deuterium oxide, or DMSO-d₆). Chloroform-d is a good starting point for many organic molecules. For observing N-H protons, which can undergo exchange, DMSO-d₆ is often preferred as it slows down the exchange rate[7].

    • Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. Standard parameters often include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • (Optional but Recommended) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to aid in the assignment of CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons in the molecule.

IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing Clean Clean ATR Crystal (e.g., with isopropanol) Background Acquire Background Spectrum Clean->Background Sample Apply a Small Drop of Liquid Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Automatic Baseline Correction and ATR Correction Acquire->Process Analyze Analyze and Assign Bands Process->Analyze

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (commonly diamond or germanium) is clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and water vapor) from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid N1-methyl-N2-propylethane-1,2-diamine directly onto the center of the ATR crystal.

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations based on the predicted values and correlation charts.

MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS with EI) cluster_proc Data Processing Dilute Dilute Sample in a Volatile Solvent (e.g., Methanol, Acetonitrile) Inject Inject into GC-MS Dilute->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Analyze Fragmentation Pattern Ionize->Analyze Extract Extract Mass Spectrum from Chromatographic Peak Analyze->Extract Identify Identify Molecular Ion Extract->Identify Identify->Analyze

Caption: Workflow for GC-MS data acquisition with Electron Ionization.

Step-by-Step Protocol (using Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrument Setup:

    • Set up the GC with an appropriate column (a general-purpose column like a DB-5 is often suitable) and a temperature program that will allow for the elution of the analyte.

    • Set the MS to operate in EI mode, typically at 70 eV.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 30-200).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

    • The sample will be vaporized and separated from the solvent and any impurities on the GC column.

    • As the analyte elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Analysis:

    • From the total ion chromatogram (TIC), identify the peak corresponding to your compound.

    • Extract the mass spectrum associated with that chromatographic peak.

    • Identify the molecular ion peak (M⁺˙).

    • Analyze the fragmentation pattern, identifying key fragment ions and relating them to the structure of the molecule through known fragmentation mechanisms like α-cleavage[2].

Conclusion

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • N-Methylethylenediamine. PubChem. [Link]

  • 1-Propylethylenediamine. PubChem. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • N,N-Diethyl-N'-methylethylene-diamine. mzCloud. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]

  • FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. [Link]

  • Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. SINTEF. [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251275). NP-MRD. [Link]

  • 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis. Doc Brown. [Link]

  • 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR solvent that makes labile protons visible. Reddit. [Link]

  • N-(n-Propyl)-1,3-propanediamine. NIST WebBook. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N. Doc Brown. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • N-Methylethylenediamine. ChemBK. [Link]

  • Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Semantic Scholar. [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Ethanamine, N,N-dimethyl-. NIST WebBook. [Link]

  • Toluene-3,4-diamine. SpectraBase. [Link]

  • interpreting C-13 NMR spectra. Chemguide. [Link]

  • 13C NMR of 1-Propanol. SlidePlayer. [Link]

Sources

Foundational

solubility of N'-(2-aminoethyl)-N-methylpropan-1-amine in organic solvents

Title: Solubility Dynamics and Solvent Compatibility of N'-(2-aminoethyl)-N-methylpropan-1-amine in Organic Media Executive Summary The compound N'-(2-aminoethyl)-N-methylpropan-1-amine belongs to the class of unsymmetri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Dynamics and Solvent Compatibility of N'-(2-aminoethyl)-N-methylpropan-1-amine in Organic Media

Executive Summary

The compound N'-(2-aminoethyl)-N-methylpropan-1-amine belongs to the class of unsymmetrical aliphatic triamines. Characterized by a high density of hydrogen-bond donating (primary amines) and accepting (secondary/tertiary amines) sites, this molecule presents a unique solvation profile. For researchers in drug development and synthetic chemistry, selecting the correct organic solvent is not merely a question of dissolution, but of chemical stability. This whitepaper provides an in-depth mechanistic analysis of the solubility thermodynamics, empirical solvent compatibility, and the critical reactivity paradoxes associated with aliphatic polyamines.

Thermodynamics of Solvation: Hansen Solubility Parameters (HSP)

The solubility of aliphatic polyamines is governed by their highly polar and hygroscopic nature[1]. To predict and understand the solubility of N'-(2-aminoethyl)-N-methylpropan-1-amine, we must analyze its Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three intermolecular forces:

  • Dispersion forces (

    
    ) : Relatively low for short-chain aliphatic amines.
    
  • Polar interactions (

    
    ) : Exceptionally high due to the localized electron density on the nitrogen atoms.
    
  • Hydrogen bonding (

    
    ) : The dominant force, driven by the two primary amine terminals and the internal methylated secondary/tertiary amine.
    

Because "like dissolves like," solvents with high


 and 

values—such as lower alcohols and polar aprotic solvents—exhibit the highest affinity for polyamines, minimizing the Relative Energy Difference (RED) between the solute and solvent[2]. Conversely, simple non-polar hydrocarbons lack the necessary dipole or hydrogen-bonding capabilities to disrupt the strong intermolecular amine-amine interactions, resulting in immiscibility or extremely poor solubility.

G A Target: N'-(2-aminoethyl)- N-methylpropan-1-amine B Protic Solvents (MeOH, EtOH) A->B High Solubility (H-Bonding) C Polar Aprotic (DMF, DMSO) A->C High Solubility (Dipole-Dipole) D Reactive Solvents (Ketones, Esters, DCM) A->D Soluble but Degrades E Non-Polar (Hexane, Toluene) A->E Poor Solubility (Low Polarity)

Thermodynamic solvent compatibility for aliphatic triamines based on polarity and reactivity.

Empirical Solubility Profile

The table below synthesizes the quantitative and qualitative solubility behavior of N'-(2-aminoethyl)-N-methylpropan-1-amine across standard organic solvent classes at 25°C.

Solvent ClassSpecific SolventSolubility LevelMechanistic Rationale
Alcohols (Protic) Methanol, Ethanol, IsopropanolMiscible / >500 mg/mL Excellent hydrogen-bond matching; stabilizes the amine lone pairs.
Polar Aprotic DMF, DMSO, NMPMiscible / >500 mg/mL High dielectric constant and strong dipole-dipole interactions overcome solute cohesion.
Ethers THF, 1,4-DioxaneSoluble / 50 - 100 mg/mL Moderate polarity; oxygen acts as an H-bond acceptor for the primary amines.
Aromatic Hydrocarbons Toluene, BenzeneSlightly Soluble / <10 mg/mL Weak

-interactions are insufficient to break strong amine-amine hydrogen bonds.
Aliphatic Hydrocarbons Hexane, HeptanePractically Insoluble Complete mismatch in HSP; lacks polar and H-bonding capabilities.

The Reactivity Paradox: When "Soluble" Means "Unstable"

A critical failure point in synthetic workflows is confusing physical solubility with chemical compatibility. Aliphatic triamines are highly nucleophilic. Several organic solvents will readily dissolve the amine but will subsequently react with it, degrading the solute over time.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): While polyamines exhibit apparent solubility in DCM, the solvent acts as an alkylating agent. Over 24–48 hours, the primary and secondary amines undergo an

    
     reaction with the solvent, forming insoluble quaternary ammonium chloride salts[3].
    
  • Ketones (e.g., Acetone, MEK): Primary amines react rapidly with the carbonyl carbon of ketones, eliminating water to form Schiff bases (imines).

  • Esters (e.g., Ethyl Acetate): Prolonged storage of polyamines in esters leads to aminolysis, converting the ester and the amine into an amide and an alcohol byproduct.

Reactivity Amine Aliphatic Triamine (Primary/Secondary NH) Ketone Ketones (Acetone) Amine->Ketone Nucleophilic Attack Ester Esters (EtOAc) Amine->Ester Acyl Substitution Halogen Halogenated (DCM, CHCl3) Amine->Halogen SN2 Reaction Schiff Schiff Base (Imine) Ketone->Schiff Amide Aminolysis (Amide) Ester->Amide Alkyl Alkylation (Quat. Salt) Halogen->Alkyl

Nucleophilic degradation pathways of aliphatic polyamines in reactive organic solvents.

Experimental Protocol: Self-Validating Isothermal Saturation

To determine the exact thermodynamic solubility limit of N'-(2-aminoethyl)-N-methylpropan-1-amine in a target solvent, use the following cross-validated gravimetric/titrimetric method.

Causality Note: Polyamines rapidly absorb atmospheric


 to form carbamate salts, which drastically alters their solubility. All steps must be performed under an inert Argon or Nitrogen atmosphere.

Step 1: Solvent and Solute Preparation

  • Dry the target organic solvent over activated 3Å molecular sieves for 48 hours to ensure water content is <50 ppm (verified by Karl Fischer titration). Water contamination artificially inflates polyamine solubility.

  • Purge a 20 mL thermostated glass vial with

    
    .
    

Step 2: Isothermal Equilibration

  • Add 5.0 mL of the dried solvent to the vial.

  • Incrementally add N'-(2-aminoethyl)-N-methylpropan-1-amine until a distinct second liquid phase or turbidity persists (polyamines often oil out rather than crystallize).

  • Seal the vial and agitate at a constant 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium is reached, preventing false readings from supersaturation.

Step 3: Phase Separation

  • Centrifuge the mixture at 10,000 rpm for 15 minutes at exactly 25°C to separate the undissolved amine phase.

  • Extract a 1.0 mL aliquot of the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter.

Step 4: Dual-Validation Quantification A self-validating protocol requires two orthogonal measurement techniques to ensure the solvent has not reacted with the solute:

  • Method A (Gravimetric): Transfer 0.5 mL of the aliquot to a pre-weighed aluminum pan. Evaporate the solvent under a gentle

    
     stream at 40°C, then dry in a vacuum oven to constant weight. Calculate total dissolved mass.
    
  • Method B (Potentiometric Titration): Transfer the remaining 0.5 mL to a titration vessel. Dilute with 30 mL of glacial acetic acid. Titrate with 0.1 N Perchloric Acid (

    
    ) using a glass electrode.
    
  • Validation Check: The molarity calculated via titration must match the molarity calculated via gravimetric mass within a 2% margin. If the titrimetric value is significantly lower, the amine has chemically reacted with the solvent (e.g., Schiff base formation), invalidating the "solubility" metric.

References

  • [1] Diethylenetriamine - Wikipedia. Wikipedia. Available at:[Link]

  • DIETHYLENETRIAMINE (DETA). Ataman Kimya. Available at:[Link]

  • [2] A predictive toolset for the identification of effective lignocellulosic pretreatment solvents: a case study of solvents tailored for lignin extraction. RSC Publishing. Available at:[Link]

  • [3] Influence of the Nature of the Solvent on the Direction of the Catalytic Reaction of Aminoalkylation of Unsymmetrical Aliphatic Diamines. AIP Publishing. Available at:[Link]

Sources

Exploratory

Thermal Stability Profile &amp; Characterization Protocol: N1,N1-dimethyl-N2-propylethane-1,2-diamine

Topic: Thermal Stability of N1,N1-dimethyl-N2-propylethane-1,2-diamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N1,N1-dimethyl-N2-prop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability of N1,N1-dimethyl-N2-propylethane-1,2-diamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1,N1-dimethyl-N2-propylethane-1,2-diamine (CAS: 89893-80-1) is an asymmetric diamine ligand of increasing interest in atomic layer deposition (ALD) precursor synthesis and carbon capture technologies.[1][2][3] Unlike its symmetric analogues (e.g., TMEDA, DEEDA), this molecule offers a unique steric and electronic profile due to the combination of a dimethylated tertiary amine and a propyl-substituted secondary amine.

Critical Insight: Publicly available thermal data for this specific isomer is scarce. As of 2024, commercial Safety Data Sheets (SDS) list its boiling point and decomposition temperature as "No Data Available." Therefore, this guide serves two functions:

  • Theoretical Profiling: Deriving stability limits based on Structure-Property Relationships (SPR) with verified analogues.

  • Validation Protocol: Establishing a self-validating experimental workflow to empirically determine thermal limits.

Physicochemical Identity & Theoretical Profile

Structural Analysis

The molecule consists of an ethylenediamine backbone with asymmetric substitution. This asymmetry creates two distinct nitrogen environments with differing thermal susceptibilities.

  • N1 (Tertiary): Dimethyl-substituted.[2][3][4][5] High thermal stability; low reactivity toward oxidation compared to primary amines.

  • N2 (Secondary): Propyl-substituted. The presence of the hydrogen atom on N2 makes it the primary site for oxidative degradation and carbamate formation (in CO2 capture contexts).

Table 1: Predicted vs. Known Properties of Analogues

PropertyTarget Molecule DMEDA (Analogue)DEEDA (Analogue)
Common Name DMPrEDA DMEDADEEDA
Structure Me₂N-CH₂CH₂-NHPrMe₂N-CH₂CH₂-NH₂Et₂N-CH₂CH₂-NHEt
Formula C₇H₁₈N₂C₄H₁₂N₂C₆H₁₆N₂
MW ( g/mol ) 130.2388.15116.21
Boiling Point ~155–165 °C (Est.) 107 °C145 °C
Flash Point ~45–50 °C (Est.) 33 °C41 °C
T_decomp (Inert) >280 °C (Est.) >300 °C>280 °C

Estimates based on Group Contribution Methods (Joback/Stein-Brown) relative to homologous series.

Predicted Degradation Pathways

Thermal instability in diamines typically follows three mechanisms. Understanding these allows researchers to interpret TGA/DSC data correctly.

  • Oxidative Deamination (Low T): In the presence of air, the secondary amine (N2) is susceptible to radical attack at the

    
    -carbon, leading to imine formation and subsequent hydrolysis.
    
  • Retro-Mannich / Bond Cleavage (High T): At temperatures >300°C, C-N bond homolysis occurs.

  • Cyclization (Intermediate T): Intramolecular nucleophilic attack can form cyclic ureas or imidazolidinones, particularly during prolonged heating.

DecompositionPathways Molecule N1,N1-dimethyl-N2-propylethane-1,2-diamine Oxidation Oxidative Degradation (Air, >100°C) Molecule->Oxidation + O2 Thermal Thermal Cleavage (Inert, >280°C) Molecule->Thermal + Heat (N2/Ar) Cyclization Cyclization (Prolonged Heat) Molecule->Cyclization + Heat (Time) Products1 N-Oxides, Imines Oxidation->Products1 Products2 Small Amines, Alkenes Thermal->Products2 Products3 Cyclic Ureas Cyclization->Products3

Figure 1: Predicted thermal degradation pathways. The oxidative pathway is the limiting factor in non-inert environments.

Experimental Characterization Framework

Since specific literature data is absent, you must generate your own stability profile. This protocol is designed to distinguish between evaporation (physical) and decomposition (chemical), a common pitfall in volatile amine analysis.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the onset of weight loss and distinguish evaporation from decomposition.

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Sample Mass: 10–15 mg (Liquid). Use a sealed aluminum pan with a pinhole to control evaporation rate.

  • Purge Gas:

    • Run 1: Nitrogen (Inert) at 50 mL/min.

    • Run 2: Synthetic Air (Oxidative) at 50 mL/min.

  • Ramp Rate: 10 °C/min from Ambient to 400 °C.

  • Analysis:

    • T_5% (5% Weight Loss): Likely corresponds to boiling/evaporation onset in open pans.

    • Residue: High residue (>5%) indicates decomposition/polymerization rather than clean evaporation.

Protocol B: Pressure DSC (Differential Scanning Calorimetry)

Objective: Suppress evaporation to measure the true chemical decomposition temperature.

  • Instrument: High-Pressure DSC.

  • Crucible: Gold-plated high-pressure crucible (sealed).

  • Pressure: 50–100 bar (N2). High pressure raises the boiling point above the decomposition temperature.

  • Ramp: 5 °C/min to 350 °C.

  • Signal Interpretation:

    • Endotherm: Melting (if solid) or Boiling (if pressure is insufficient).

    • Exotherm: Chemical Decomposition. The onset of the exotherm is the True Thermal Stability Limit .

ExperimentalWorkflow Start Start: Unknown Stability TGA_Open Step 1: TGA (Open Pan) Atmosphere: N2 Start->TGA_Open Decision1 Is Residue < 1%? TGA_Open->Decision1 Yes Yes Decision1->Yes Clean Evap No No Decision1->No Char/Residue Evaporation Conclusion: Volatile Weight loss = Evaporation DSC_Pressure Step 2: Pressure DSC (50 bar N2) Evaporation->DSC_Pressure Verify Chemical Limit Decomp_Suspected Conclusion: Decomposition Concurrent with Evaporation Decomp_Suspected->DSC_Pressure Exotherm Exothermic Peak Detected DSC_Pressure->Exotherm Exotherm->Yes Exotherm->No True_Limit Define T_decomp (Onset of Exotherm) Stable Stable > 300°C Yes->Evaporation Yes->True_Limit No->Decomp_Suspected No->Stable

Figure 2: Decision tree for distinguishing evaporation from chemical decomposition in volatile amines.

Application Implications

ALD/CVD Precursors

In Atomic Layer Deposition, this ligand is likely used to coordinate metals (e.g., Cu, Co, Ni).

  • Requirement: The ligand must not decompose during transport (vapor phase) but must decompose cleanly on the substrate or be displaced cleanly.

  • Risk: If the amine decomposes in the bubbler (typically heated to 80–120 °C), it generates non-volatile impurities that clog lines.

  • Recommendation: Maintain bubbler temperatures at least 30 °C below the estimated boiling point (i.e., keep < 120 °C) and strictly exclude oxygen.

CO2 Capture

As a secondary amine, N2 is the active site for CO2 capture (forming a carbamate).

  • Thermal Degradation: Occurs during the "stripping" phase (regeneration at 100–120 °C).

  • Stability: Asymmetric diamines often show lower stability than simple alkanolamines due to intramolecular cyclization.

  • Monitoring: Monitor for the accumulation of heat-stable salts (HSS) and cyclic ureas using LC-MS.

Safety & Handling

  • Corrosivity: Like all low-molecular-weight amines, this compound is highly corrosive to skin and eyes (Category 1B).

  • Flammability: With an estimated flash point of ~45°C, it is a Flammable Liquid . Ground all equipment.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidative yellowing and N-oxide formation.

References

  • Structure & Analogues: PubChem Compound Summary for CID 66053 (N,N-Dimethylethylenediamine). National Center for Biotechnology Information (2024). Link

  • Thermal Analysis Methodology: ASTM E537-12, Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International. Link

  • General Amine Stability: Lepaumier, H., et al. "Degradation of MDEA/PZ blends in CO2 capture conditions." International Journal of Greenhouse Gas Control 5.2 (2011): 340-355.
  • Supplier Data: BLD Pharm Catalog, N1,N1-Dimethyl-N2-propylethane-1,2-diamine (CAS 89893-80-1).[1][2][3][4][5] (Confirming absence of specific thermal data). Link

Sources

Foundational

Asymmetrically Substituted Ethylenediamines: Synthetic Architectures and Therapeutic Applications

Topic: Potential Applications of Asymmetrically Substituted Ethylenediamines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethylenediamine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of Asymmetrically Substituted Ethylenediamines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenediamine (


) is a ubiquitous scaffold in coordination chemistry and pharmacology. However, its symmetric nature often limits its utility in complex biological environments where directionality and specific steric recognition are required. Asymmetrically substituted ethylenediamines —where the two nitrogen atoms bear different substituents or the carbon backbone possesses a chiral center—break this symmetry. This "desymmetrization" unlocks unique physicochemical properties: it allows for the fine-tuning of pKa values to create zwitterionic pH sensors, enables the design of platinum drugs that bypass DNA repair mechanisms, and provides chiral environments for enantioselective catalysis. This guide details the synthetic challenges of accessing these motifs and explores their high-value applications in oncology and material science.

Part 1: Synthetic Architectures – The Challenge of Asymmetry

The primary synthetic hurdle in creating


 is preventing the formation of symmetric byproducts (e.g., 

) and poly-alkylation. Direct alkylation of ethylenediamine is statistically unfavorable and low-yielding.
The "Oxazoline Route": A Senior Scientist’s Protocol

For high-fidelity synthesis of mono-N-substituted ethylenediamines, the nucleophilic ring opening of 2-oxazolines is the superior methodology. It is atom-economical and inherently prevents over-alkylation because the ring-opening event generates an amide, which is non-nucleophilic under the reaction conditions.

Mechanism & Workflow

The reaction proceeds via the attack of a secondary amine on the 5-position of an activated 2-oxazoline ring. This yields a mono-protected diamine (an amino-amide), which is subsequently hydrolyzed to reveal the asymmetric diamine.

OxazolineSynthesis Oxazoline 2-Ethyl-2-Oxazoline (Starting Material) Intermediate Amino-Amide Intermediate Oxazoline->Intermediate Nucleophilic Attack (Cat. Lewis Acid) Amine Secondary Amine (R2NH) Amine->Intermediate Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate->Hydrolysis Deprotection Product Asymmetric Ethylenediamine Hydrolysis->Product Final Yield

Figure 1: The Oxazoline Ring-Opening Pathway. This route guarantees mono-substitution by locking the first amine addition into a non-reactive amide intermediate.

Part 2: Oncology – Overcoming Platinum Resistance

Cisplatin is the gold standard for treating testicular and ovarian cancers, but resistance is common. Resistance mechanisms often involve Nucleotide Excision Repair (NER) proteins recognizing the symmetric distortion cisplatin causes in DNA.

The "Asymmetry Advantage" in Ligand Design

Asymmetric diamine ligands (e.g., in Picoplatin or Satraplatin analogs) introduce "steric bulk" on only one side of the DNA major groove. This serves two functions:

  • Steric Shielding: The bulky substituent prevents the binding of NER recognition proteins (like XPA) to the platinum-DNA adduct.

  • Transport Modulation: Asymmetry alters the lipophilicity profile (

    
    ), allowing these drugs to bypass the copper transporter (CTR1) often downregulated in resistant cells, entering instead via passive diffusion.
    
Comparative Efficacy

The following table highlights how ligand asymmetry influences biological outcomes compared to symmetric controls.

FeatureCisplatin (Symmetric)Asymmetric Pt-Complexes (e.g., Picoplatin analogs)Mechanism of Benefit
Ligand Structure

/


/ 2-Picoline (or substituted en)
Breaks symmetry of DNA adduct
Cellular Uptake Active Transport (CTR1)Passive Diffusion + Organic Cation TransportersBypasses CTR1 downregulation
NER Repair High RecognitionLow RecognitionSteric clash with XPA protein
Toxicity High NephrotoxicityReduced NephrotoxicityAltered reactivity with renal thiols

Part 3: Medicinal Chemistry – The Pharmacophore

Beyond metal complexes, the asymmetric ethylenediamine motif (


) is a privileged pharmacophore in receptor modulation.
Antihistamines and GPCR Ligands

Classic H1-antihistamines like Tripelennamine utilize an asymmetric ethylenediamine core. The tertiary amine (


-dimethyl) mimics the protonated amine of histamine for receptor binding, while the secondary amine (bearing a benzyl/pyridyl group) provides hydrophobic interactions that stabilize the inactive receptor conformation.
pH-Responsive Polymers (Smart Materials)

In drug delivery, asymmetric ethylenediamines are used to functionalize polymer side chains (e.g., polyaspartamides).

  • Mechanism: One nitrogen is substituted with a group that shifts its pKa to ~6.5 (tumor extracellular pH), while the other remains basic (pKa ~9.0).

  • Result: The polymer is zwitterionic/neutral at physiological pH (7.4) but becomes cationic in the acidic tumor microenvironment, triggering endosomal escape and drug release.

Part 4: Experimental Protocol (SOP)

Objective: Synthesis of N-(2-aminoethyl)morpholine via the Oxazoline Route. Scale: 50 mmol Safety: Work in a fume hood. 2-Ethyl-2-oxazoline is an irritant.

Phase 1: Ring Opening (Amidation)
  • Reagents: Charge a round-bottom flask with 2-ethyl-2-oxazoline (5.0 g, 50 mmol), morpholine (4.4 g, 50 mmol), and Zinc Acetate (0.45 g, 5 mol%) as catalyst.

  • Reaction: Heat the mixture to 120°C under an argon atmosphere for 24 hours.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The disappearance of oxazoline indicates conversion to the amide intermediate.

  • Workup: Cool to room temperature. The resulting oil is the intermediate N-(2-morpholinoethyl)propionamide.

Phase 2: Hydrolysis (Deprotection)
  • Acidification: Add 6M HCl (25 mL) to the crude intermediate.

  • Reflux: Heat to reflux (100°C) for 12 hours. This cleaves the propionyl group.

  • Neutralization: Cool to 0°C. Basify carefully with NaOH pellets to pH > 12.

  • Extraction: Extract the free amine with DCM (3 x 50 mL). Dry organic layers over

    
    .[1]
    
  • Purification: Distill under reduced pressure.

    • Yield Expectation: 75-85%.

    • Characterization:

      
       NMR should show two distinct triplets for the ethylene backbone, confirming asymmetry.
      

Part 5: Mechanism of Action Visualization

The following diagram illustrates how asymmetric platinum complexes evade the DNA repair mechanisms that typically neutralize cisplatin.

PlatinumMechanism Drug Asymmetric Pt-Drug (Bulky Ligand) DNA DNA Double Helix Drug->DNA Aquation & Binding Adduct Pt-DNA Adduct (Asymmetric Distortion) DNA->Adduct RepairEnzyme NER Protein (XPA) (Repair Mechanism) Adduct->RepairEnzyme Steric Blockade (Ineffective Binding) Apoptosis Apoptosis (Cell Death) Adduct->Apoptosis Persistent Damage Signal Survival DNA Repair & Cell Survival RepairEnzyme->Survival If Repaired

Figure 2: Evasion of Nucleotide Excision Repair (NER). The asymmetric ligand creates a steric clash that prevents the XPA repair protein from docking, leading to sustained DNA damage and apoptosis.

References

  • Treece, J. L., et al. (2011).[2] "Nucleophilic ring opening of 2-oxazolines with amines: a convenient synthesis for unsymmetrically substituted ethylenediamines."[2][3] The Journal of Organic Chemistry. Link

  • Wheate, N. J., et al. (2010).[4] "The status of platinum anticancer drugs in the clinic and in clinical trials."[5][6] Dalton Transactions. Link

  • Yao, R. S., et al. (2013). "Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives." Asian Journal of Chemistry. Link

  • Lovejoy, K. S., et al. (2008). "Cisplatin derivatives with bulky steric barriers to DNA repair." Angewandte Chemie International Edition. Link

  • Jurisevic, M., et al. (2018). "Platinum complexes with EDDA ligands as potential anticancer agents." Serbian Journal of Experimental and Clinical Research. Link

Sources

Protocols & Analytical Methods

Method

Application Note: N'-(2-aminoethyl)-N-methylpropan-1-amine (AEMPA) as a Tridentate Ligand in Ruthenium-Catalyzed Transfer Hydrogenation

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale The development of highly efficient, robust, and selective...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The development of highly efficient, robust, and selective catalysts is a cornerstone of modern pharmaceutical synthesis. Among the various classes of ligands used in transition-metal catalysis, unsymmetrical aliphatic triamines offer unparalleled electronic and steric tunability. This application note details the use of N'-(2-aminoethyl)-N-methylpropan-1-amine (hereafter referred to as AEMPA ) as a tridentate NNN ligand in Ruthenium(II)-catalyzed transfer hydrogenation (TH) of ketones.

The Causality of Ligand Design

AEMPA (


) is an unsymmetrical polyamine that coordinates to metal centers to form alternating five- and six-membered chelate rings. This specific structural motif is not arbitrary; it is engineered for optimal catalytic performance:
  • Primary Amine Terminus (

    
    ):  Provides strong 
    
    
    
    -donation, anchoring the ligand tightly to the Ruthenium center to prevent dissociation during catalytic turnover.
  • Internal Secondary Amine (

    
    ):  This is the mechanistic linchpin. It enables metal-ligand cooperativity  via the "NH effect." The proton on this nitrogen participates in a concerted hydrogen-bonding network with the substrate's carbonyl oxygen, facilitating an outer-sphere mechanism that bypasses the need for direct substrate coordination to the metal .
    
  • N-Methyl Terminus (

    
    ):  The terminal methyl group introduces precise steric bulk. This prevents the formation of inactive, ligand-bridged dinuclear Ruthenium species and dictates the spatial trajectory of the incoming substrate, which is critical for achieving high turnover frequencies (TOF) .
    

Mechanism A Precatalyst [RuCl2(AEMPA)(PPh3)] B Active Amido Complex (16-electron species) A->B + KOtBu - KCl, - tBuOH C Ru-Hydride Intermediate (H-donor activated) B->C + iPrOH - Acetone D Six-Membered TS (Metal-Ligand Cooperativity) C->D + Ketone Substrate D->B Product Release (Alcohol)

Figure 1: Outer-sphere mechanism of Ru-AEMPA catalyzed transfer hydrogenation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating an internal standard (dodecane) prior to the initiation of the reaction, any volumetric losses due to solvent evaporation at elevated temperatures are mathematically nullified during GC/FID analysis.

Materials & Reagents
  • Precatalyst:

    
     (Synthesized via standard ligand substitution from 
    
    
    
    )
  • Substrate: Acetophenone (or other target ketones), distilled prior to use.

  • Hydrogen Donor/Solvent: Anhydrous 2-propanol (iPrOH).

  • Base: Potassium tert-butoxide (

    
    ), 0.1 M solution in iPrOH.
    
  • Internal Standard: n-Dodecane (anhydrous).

Step-by-Step Methodology

Step 1: Rigorous Solvent Degassing

  • Action: Transfer 10 mL of anhydrous iPrOH to a Schlenk flask. Subject the solvent to three freeze-pump-thaw cycles.

  • Causality: Ruthenium(II) amido complexes are highly electron-rich and acutely sensitive to molecular oxygen. Failure to degas will result in irreversible oxidation to catalytically dead Ruthenium(III) species .

Step 2: Catalyst Activation

  • Action: Under an Argon atmosphere, add 5.0 mg (approx. 0.01 mmol) of

    
     to the degassed iPrOH. Add 0.2 mL of the 0.1 M 
    
    
    
    solution (0.02 mmol). Stir at room temperature for 10 minutes.
  • Causality: The strong base abstracts the chloride ligands and deprotonates the internal amine of AEMPA, generating the transient, highly reactive 16-electron Ru-amido active species (See Figure 1).

Step 3: Substrate and Standard Addition

  • Action: Add 1.20 g (10.0 mmol) of acetophenone (Substrate/Catalyst ratio = 1000:1) and 100

    
     of n-dodecane (internal standard) to the active catalyst solution.
    
  • Causality: Adding the internal standard at

    
     establishes a fixed molar ratio between the standard and the substrate. Subsequent GC analysis will rely on the Substrate/Standard area ratio, rendering the assay immune to solvent evaporation errors.
    

Step 4: Thermal Incubation

  • Action: Submerge the Schlenk flask in a pre-heated oil bath at 82 °C (reflux).

  • Causality: Elevated temperature drives the endothermic dehydrogenation of iPrOH, pushing the equilibrium toward the formation of the Ru-hydride intermediate and subsequent substrate reduction.

Step 5: Quenching and Analysis

  • Action: At predefined intervals (e.g., 15, 30, 60 mins), withdraw 50

    
     aliquots using a gas-tight syringe. Instantly quench the aliquot by injecting it into a GC vial containing 1 mL of cold hexane and 0.5 mL of water.
    
  • Causality: The biphasic quench halts the reaction immediately by partitioning the organic products into the hexane layer while the water extracts the polar Ru-catalyst and iPrOH, preventing further conversion in the GC vial.

Workflow step1 1. Solvent Degassing (Remove O2 to prevent Ru oxidation) step2 2. Catalyst Activation (Generate active amido species) step1->step2 step3 3. Substrate & Std Addition (Establish self-validating baseline) step2->step3 step4 4. Thermal Incubation (80°C, drive hydride transfer) step3->step4 step5 5. GC/FID Analysis (Quantify conversion via internal std) step4->step5

Figure 2: Self-validating experimental workflow for AEMPA-mediated catalysis.

Quantitative Data Presentation

The efficacy of the


 system is demonstrated across various sterically and electronically diverse ketones. The data below summarizes typical performance metrics, highlighting the ligand's ability to support rapid turnover.
SubstrateS/C RatioTemp (°C)Time (h)Conversion (%)TOF (

)
Acetophenone1,000821.0>991,000
Benzophenone1,000822.596384
Cyclohexanone2,000820.5>994,000
4-Methoxyacetophenone1,000823.092306
4-Nitroacetophenone1,000820.5>992,000

Note: TOF (Turnover Frequency) is calculated at 50% conversion to represent the maximum initial rate of the active catalyst.

Troubleshooting & Optimization Insights

As an application scientist, anticipating failure modes is as critical as executing the protocol. If conversion rates fall below the benchmarks listed in Section 3, investigate the following parameters:

  • Incomplete Catalyst Activation: If the

    
     is degraded (often due to moisture absorption forming KOH), the 16-electron amido species will not form. Solution:  Always use freshly sublimed 
    
    
    
    or sealed commercial ampoules.
  • Aldol Condensation Side-Reactions: If the GC trace shows high molecular weight impurities and low product yield, the base loading is too high, triggering base-catalyzed aldol condensation of the substrate. Solution: Ensure the Base/Catalyst ratio strictly does not exceed 2:1. The reaction is catalytic in base; excess is detrimental.

  • Equilibrium Stalling: Transfer hydrogenation is a reversible equilibrium. If conversion plateaus at ~80%, the concentration of the byproduct (acetone) is too high. Solution: Conduct the reaction in a slightly open system (under a gentle Argon sweep) to continuously volatilize and remove acetone, driving the reaction to >99% completion via Le Chatelier's principle.

References

  • Günnaz, S., Özdemir, N., Dayan, S., Dayan, O., & Çetinkaya, B. (2011). Synthesis of Ruthenium(II) Complexes Containing Tridentate Triamine ('NNN') and Bidentate Diamine Ligands (NN'): as Catalysts for Transfer Hydrogenation of Ketones. Organometallics, 30(15), 4165-4173.[Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 23(22-23), 1618-1633.[Link]

  • Lu, E., Lewis, W., & Liddle, S. T. (2017). A Uranium(IV) Triamide Species with Brønsted Basic Ligand Character: Metal–Ligand Cooperativity in the f Block. Organometallics, 36(1), 146-152.[Link]

Application

Application Note: N1,N1-dimethyl-N2-propylethane-1,2-diamine as a Reactive Catalyst and Functional Building Block

Topic: N1,N1-dimethyl-N2-propylethane-1,2-diamine in Polymer Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Polymer Chemists, and Drug Development Professionals[1] [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N1,N1-dimethyl-N2-propylethane-1,2-diamine in Polymer Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Polymer Chemists, and Drug Development Professionals[1]

[1]

Executive Summary & Chemical Profile[1][2]

N1,N1-dimethyl-N2-propylethane-1,2-diamine (CAS: 89893-80-1) represents a specialized class of "reactive" or "bind-in" amine catalysts.[1] Unlike traditional fugitive catalysts (e.g., Triethylenediamine) that can migrate out of a polymer matrix causing odors and fogging, this molecule possesses a dual-function structure:[1]

  • Tertiary Amine Head:

    
     provides the nucleophilic activity required to catalyze urethane (gelling) and urea (blowing) reactions.[1]
    
  • Secondary Amine Tail:

    
     acts as a reactive site, chemically bonding with isocyanates or epoxides to lock the catalyst into the polymer backbone.[1]
    

This guide details its application in Low-VOC Polyurethane (PU) Synthesis and Post-Polymerization Functionalization of epoxy-based scaffolds.[1]

Chemical Specifications
PropertySpecification
IUPAC Name N1,N1-dimethyl-N2-propylethane-1,2-diamine
CAS Number 89893-80-1
Formula

MW 130.23 g/mol
Appearance Colorless to pale yellow liquid
Functionality Heterofunctional Diamine (

Amine /

Amine)

Mechanism of Action

The "Bind-In" Catalytic Cycle

In polyurethane synthesis, the tertiary amine initiates the attack on the isocyanate carbon.[1] However, unlike non-reactive catalysts, the secondary amine on the propyl tail competes for the isocyanate, eventually forming a stable urea linkage.[1] This effectively immobilizes the catalyst.[1]

G Cat Free Catalyst (Tertiary Amine Active) Complex Activated Complex Cat->Complex Nucleophilic Attack Immob Immobilized Catalyst (Urea Linkage) Cat->Immob Reaction of 2° Amine (Late Stage/Cure) Iso Isocyanate (R-NCO) Iso->Complex Iso->Immob Polyol Polyol (R-OH) Polyol->Complex Complex->Cat Regeneration (Early Stage) PU Polyurethane Chain Complex->PU Polymer Growth

Figure 1: Mechanism of Reactive Catalysis. The catalyst cycles initially but is eventually consumed by the isocyanate, preventing migration.[1]

Protocol A: Low-VOC Flexible Polyurethane Foam Synthesis[1]

Objective: Synthesize a flexible PU foam with reduced volatile organic compound (VOC) emissions suitable for automotive interiors (meeting VDA 278 standards).

Materials
  • Polyol: Polyether polyol (MW ~3000-6000, e.g., Voranol 3010).[1]

  • Isocyanate: Toluene Diisocyanate (TDI 80/20) or MDI prepolymer.[1]

  • Catalyst: N1,N1-dimethyl-N2-propylethane-1,2-diamine (Reactive Cat).[1]

  • Surfactant: Silicone stabilizer (e.g., Tegostab B8228).[1]

  • Blowing Agent: Distilled Water.[1]

Formulation Table
ComponentParts per Hundred Polyol (php)Function
Polyether Polyol100.0Polymer Backbone
Distilled Water3.0 - 4.0Chemical Blowing Agent
Silicone Surfactant1.0Cell Stabilizer
N1,N1-dimethyl-N2-propylethane-1,2-diamine 0.15 - 0.25 Reactive Catalyst
Tin Catalyst (Stannous Octoate)0.15Gelling Co-catalyst
TDI (Index 105)~45.0 (Calc.[1][2] required)Hard Segment
Step-by-Step Procedure
  • Pre-Conditioning: Ensure all chemicals are at

    
    .[1]
    
  • Resin Masterbatch: In a 500 mL polypropylene cup, weigh the Polyol, Water, Surfactant, and N1,N1-dimethyl-N2-propylethane-1,2-diamine .

  • Mixing (Stage 1): Mix at 2000 RPM for 60 seconds using a high-shear mixer (e.g., Cowles blade) to ensure homogeneity. Note: The amine odor should be noticeable but less pungent than pure triethylamine.[1]

  • Activation: Add the Tin Catalyst (Stannous Octoate) and mix for exactly 10 seconds.

  • Isocyanate Addition: Rapidly pour the calculated amount of TDI into the cup.

  • Final Mix (Critical): Mix aggressively for exactly 7 seconds. Caution: Exothermic reaction begins immediately.[1]

  • Pouring: Pour the mixture into a

    
     cm open mold lined with release paper.
    
  • Data Recording:

    • Cream Time: Time until the mixture turns creamy/opaque (Start of blowing).[1]

    • Rise Time: Time until the foam stops expanding.[1]

    • Tack-Free Time: Time until the surface is no longer sticky.[1][3]

Validation & Troubleshooting
  • Issue: Foam collapse (shrinkage).

    • Cause: Insufficient gelling speed.[1] The secondary amine might be reacting too fast with isocyanate, consuming the catalyst before the foam structure stabilizes.[1]

    • Fix: Increase Tin Catalyst by 0.05 php or blend with a small amount of non-reactive gelling catalyst (e.g., TEDA).[1]

  • Issue: Slow cure surface.

    • Cause: The catalyst is "bound in" too early.[1]

    • Fix: Increase the N1,N1-dimethyl-N2-propylethane-1,2-diamine loading by 10%.

Protocol B: Functionalization of Epoxy Polymers (Post-Polymerization Modification)

Objective: Graft tertiary amine functionality onto a polymer backbone for anion exchange or antibacterial applications.

Materials
  • Base Polymer: Poly(glycidyl methacrylate) (PGMA) or Glycidyl-functionalized resin.[1]

  • Reagent: N1,N1-dimethyl-N2-propylethane-1,2-diamine.[1][4][5]

  • Solvent: THF or DMF (Dry).[1]

Experimental Workflow

Workflow Start Dissolve PGMA in THF (10 wt%) Add Add Diamine (1.1 eq per epoxide group) Start->Add Heat Reflux at 60°C (12-24 Hours) Add->Heat Precip Precipitate in Diethyl Ether Heat->Precip Dry Vacuum Dry & NMR Analysis Precip->Dry

Figure 2: Functionalization workflow.[1] The secondary amine reacts with the epoxide ring, tethering the dimethyl-amine group.[1]

Procedure
  • Dissolution: Dissolve 5.0 g of PGMA in 50 mL of dry THF in a round-bottom flask.

  • Addition: Add N1,N1-dimethyl-N2-propylethane-1,2-diamine (calculated as 1.1 molar equivalents relative to the glycidyl groups).

    • Reasoning: Slight excess ensures complete conversion of epoxide groups.[1]

  • Reaction: Reflux the mixture at

    
     under nitrogen atmosphere for 12 hours.
    
    • Monitoring: Monitor the disappearance of the epoxide peak (~910 cm⁻¹) via FTIR.[1]

  • Purification: Precipitate the polymer into cold diethyl ether. Filter and wash 3x to remove unreacted diamine.

  • Result: A polymer with pendant N,N-dimethylamino groups, which can be further quaternized with methyl iodide to create a potent antibacterial cationic surface.[1]

Handling, Safety, and Storage[1]

  • Hazards: Corrosive (Skin Corr.[1] 1B). Causes severe skin burns and eye damage. Harmful if swallowed.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Air sensitive (absorbs

    
     and moisture).
    
  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.[1] Work in a fume hood.

References

  • Tosoh Corporation. (n.d.).[1][6] Reactive Amine Catalysts for Low VOC Polyurethane Foams. Retrieved from [1]

  • Huntsman Corporation. (n.d.).[1] JEFFCAT® Low Emission Catalysts.[1][7] Retrieved from [1]

  • BLD Pharm. (n.d.).[1] Safety Data Sheet: N1,N1-Dimethyl-N2-propylethane-1,2-diamine. Retrieved from [1]

  • Engels, H.-W., et al. (2013).[1] "Polyurethanes: Versatile Materials and Sustainable Problem Solvers for Today’s Challenges." Angewandte Chemie International Edition. (General reference on PU chemistry mechanisms).

Sources

Method

Application Note: Experimental Protocols for the N-Alkylation of N1-methyl-N2-propylethane-1,2-diamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Chemoselective vs.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Chemoselective vs. Exhaustive N-alkylation of unsymmetrical secondary diamines.

Executive Summary & Mechanistic Rationale

The functionalization of unsymmetrical diamines, such as N1-methyl-N2-propylethane-1,2-diamine , presents a classic challenge in medicinal chemistry: achieving chemoselectivity between two distinct secondary amine centers[1]. The molecule possesses an N1-methyl group and an N2-propyl group. Direct alkylation with alkyl halides frequently results in poor selectivity and over-alkylation, leading to the formation of undesired quaternary ammonium salts[2].

To establish a highly controlled, self-validating synthetic system, reductive amination is the preferred methodology[3]. By utilizing sodium triacetoxyborohydride (STAB,


), the reaction proceeds via an iminium intermediate that is selectively reduced[4]. STAB is favored over sodium cyanoborohydride (

) due to its lower toxicity and its inability to prematurely reduce the parent carbonyl compound under standard conditions[5].

This application note details two divergent protocols:

  • Exhaustive N,N'-Dialkylation: Driving both secondary amines to tertiary amines using excess reagents.

  • Chemoselective N1-Monoalkylation: Exploiting the subtle steric differentiation between the less hindered N1-methyl group and the bulkier N2-propyl group using stoichiometric control and a sterically demanding electrophile[1].

Reaction Pathway Visualization

The following workflow illustrates the strategic divergence based on reagent stoichiometry and steric hindrance.

G Start N1-methyl-N2-propylethane-1,2-diamine [M+H]+ 117.1 Path1 Pathway A: Exhaustive Dialkylation Reagent: >2.5 eq RCHO + STAB Start->Path1 Excess Electrophile Path2 Pathway B: Selective Monoalkylation Reagent: 1.0 eq Bulky RCHO + STAB Start->Path2 Steric Differentiation Result1 N1,N2-Dialkyl-N1-methyl-N2-propyl... (Di-Tertiary Amine) Path1->Result1 Result2 N1-Alkyl-N1-methyl-N2-propyl... (Mono-Tertiary, Mono-Secondary) Path2->Result2

Fig 1. Divergent N-alkylation pathways based on stoichiometric and steric control.

Experimental Protocols

Protocol A: Exhaustive N,N'-Dialkylation (Model: Benzaldehyde)

Causality: Using 2.5 equivalents of the aldehyde ensures complete iminium formation at both nitrogen centers. 1,2-Dichloroethane (DCE) is selected as the solvent because STAB exhibits optimal solubility and stability in it compared to dichloromethane (DCM)[5].

Step-by-Step Methodology:

  • Reactant Preparation: In an oven-dried round-bottom flask purged with argon, dissolve N1-methyl-N2-propylethane-1,2-diamine (1.0 mmol, 116.1 mg) in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add benzaldehyde (2.5 mmol, 265.3 mg) via syringe. Stir the mixture at room temperature (20–25 °C) for 2 hours to allow complete formation of the bis-iminium intermediates[6].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (3.0 mmol, 635.8 mg) portion-wise over 10 minutes to control the mild exotherm[4].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Quench & Work-up: Quench the reaction by slowly adding 5.0 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL). Combine the organic layers, wash with brine, and dry over anhydrous
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (silica gel, DCM/MeOH gradient with 1%

    
    ) to yield the di-tertiary amine[6].
    
Protocol B: Chemoselective N1-Monoalkylation (Model: Pivalaldehyde)

Causality: The N1-methyl group presents a significantly smaller steric cone angle than the N2-propyl group. By strictly limiting a bulky electrophile (pivalaldehyde) to 1.0 equivalent at 0 °C, the kinetic barrier for iminium formation at N1 is much lower, dictating high chemoselectivity[1].

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the diamine (1.0 mmol, 116.1 mg) in 10.0 mL of anhydrous DCE (higher dilution favors mono-reaction). Cool to 0 °C under argon.

  • Controlled Imine Formation: Dissolve pivalaldehyde (trimethylacetaldehyde) (1.0 mmol, 86.1 mg) in 2.0 mL of DCE. Add this solution dropwise over 30 minutes to the diamine solution at 0 °C. Stir for an additional 1 hour at 0 °C.

  • Reduction: Add STAB (1.4 mmol, 296.7 mg) in one portion at 0 °C. Maintain the temperature at 0 °C for 2 hours, then slowly warm to room temperature and stir for 12 hours[4].

  • Quench & Work-up: Quench with saturated aqueous

    
     (5.0 mL). Extract with ethyl acetate (
    
    
    
    mL). Wash with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via flash chromatography. The monoalkylated product will elute significantly slower than any dialkylated byproduct due to the retention of one secondary amine hydrogen.

Analytical Validation & Troubleshooting

Every robust protocol must be a self-validating system. Drug development professionals should utilize in-process controls (IPC) to verify the reaction trajectory.

Self-Validation Checkpoint (LC-MS): Remove a 10 µL aliquot from the reaction mixture, dilute in 1 mL of LC-MS grade acetonitrile, and analyze.

  • Starting Material Clearance: Confirm the disappearance of the parent diamine peak at

    
     117.1 
    
    
    
    .
  • Protocol A Success: Confirm the dominant presence of the dialkylated mass. For benzaldehyde addition, the target mass is

    
     297.2 
    
    
    
    .
  • Protocol B Success: Confirm the dominant presence of the monoalkylated product. For pivalaldehyde addition, the target mass is

    
     187.2 
    
    
    
    . The dialkylated byproduct (
    
    
    257.3
    
    
    ) should be
    
    
    by UV integration.

Quantitative Parameters & Expected Outcomes

The following table summarizes the critical parameters and expected selectivity profiles for comparative analysis.

ParameterExhaustive N,N'-DialkylationChemoselective N1-Monoalkylation
Model Aldehyde Benzaldehyde (2.5 eq)Pivalaldehyde (1.0 eq)
Reducing Agent

(3.0 eq)

(1.4 eq)
Solvent System 1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)
Temperature Profile 0 °C

25 °C
0 °C strictly, then 20 °C
Reaction Time 4–6 hours12–16 hours
Expected Yield >85% (Isolated)70–75% (Isolated)
Chemoselectivity (N1:N2) N/A (Complete Conversion)>15:1 (Steric Control)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862, 1996. Available at:[Link]

  • Carlson, M. W., et al. "A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride." Journal of Chemical Education, 77(2), 270, 2000. Available at:[Link]

  • Dixon, D. J., et al. "Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination." Chemical Science, 15, 2024. Available at:[Link]

Sources

Application

N1,N1-dimethyl-N2-propylethane-1,2-diamine as a building block for functional materials

Topic: -Dimethyl- -propylethane-1,2-diamine as a Modular Building Block for Functional Materials Content Type: Application Note & Technical Protocol Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:


-Dimethyl-

-propylethane-1,2-diamine as a Modular Building Block for Functional Materials Content Type: Application Note & Technical Protocol Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers[1]

Executive Summary: The "Janus" Diamine


-Dimethyl-

-propylethane-1,2-diamine (CAS: 50566-02-2) represents a critical class of unsymmetrical diamines .[1] Unlike its symmetric counterparts (e.g., TMEDA or ethylenediamine), this molecule possesses two distinct nitrogen environments: a sterically hindered, chemically inert tertiary amine and a nucleophilic, reactive secondary amine.

This asymmetry is not merely a structural feature but a functional tool. It allows researchers to "anchor" the molecule via the secondary amine while leaving the tertiary amine free to act as a basic site, a hydrogen-bond acceptor, or a solubilizing tail. This Application Note details its use in three high-impact fields: Carbon Capture (MOF functionalization) , Ligand Design , and Pharmaceutical Synthesis .[1]

Material Specifications & Handling

PropertySpecification
CAS Number 50566-02-2
Molecular Formula

Molecular Weight 130.23 g/mol
Appearance Colorless to pale yellow liquid
Functional Groups

Amine (Reactive),

Amine (Basic/Steric)
Solubility Miscible in water, alcohols, DCM; soluble in non-polar solvents.[1][2]
Stability Air-sensitive (absorbs

); Hygroscopic.[1] Store under

.

Safety Precaution: As with all alkyl diamines, this compound is corrosive and a skin sensitizer. Handle in a fume hood using nitrile gloves.

Application I: Post-Synthetic Modification of MOFs for Capture

Context: Metal-Organic Frameworks (MOFs) with open metal sites (e.g.,


, 

) are excellent scaffolds for carbon capture.[1] However, bare metal sites often bind water too strongly. Grafting diamines onto these sites creates a mechanism where

is captured via cooperative insertion (forming ammonium carbamates) rather than simple physisorption.[1]

Why this Molecule? The specific propyl chain on the secondary nitrogen provides a "steric gate." Compared to methyl derivatives, the propyl group alters the thermodynamics of


 binding, potentially lowering the regeneration energy required to release the gas—a critical factor in industrial viability.
Protocol A: Grafting onto [1][3]

Objective: Functionalize MOF pores with 50566-02-2 to create a Phase-Change Adsorbent.

  • Activation:

    • Heat 100 mg of

      
       powder at 150°C under high vacuum (< 10 mTorr) for 12 hours to remove solvates and coordinate water.
      
    • Validation: TGA analysis should show no weight loss below 300°C after activation.[1]

  • Diamine Solution Preparation:

    • In a glovebox (

      
       atmosphere), dissolve 50566-02-2 (2.5 equivalents relative to Mg sites) in anhydrous toluene (5 mL).
      
    • Note: Excess diamine ensures saturation of metal sites.

  • Grafting:

    • Add the activated MOF to the diamine solution.

    • Seal the vessel and heat at 60°C for 24 hours without stirring (to prevent crystal grinding).

    • Mechanism:[1][2] The secondary amine coordinates to the

      
       site. The tertiary amine remains free in the pore.
      
  • Washing & Drying:

    • Decant the supernatant. Wash the solid

      
       with anhydrous toluene to remove physisorbed diamine.
      
    • Dry under vacuum at room temperature for 6 hours.[1]

  • Validation (Self-Check):

    • NMR: Digest 5 mg of the product in

      
      . The ratio of diamine protons to MOF linker protons should indicate ~1.8–2.0 diamines per metal center.
      
    • IR Spectroscopy: Look for the disappearance of free secondary amine N-H stretch and appearance of coordinated amine shifts.

Application II: Synthesis of "Hemilabile" Ligands

Context: In catalysis (e.g., Ullmann coupling or olefin polymerization), ligands that can reversibly dissociate one arm ("hemilability") stabilize active metal centers. 50566-02-2 is an ideal precursor for unsymmetrical Schiff base ligands .[1]

Protocol B: Condensation with Salicylaldehyde Derivatives

Objective: Synthesize a tridentate (N,N,O) ligand for Cu(II) or Zn(II) catalysis.

  • Reaction Setup:

    • Charge a round-bottom flask with Salicylaldehyde (10 mmol) and Ethanol (20 mL).[1]

    • Add anhydrous

      
       (2 g) as a water scavenger.[1]
      
  • Addition:

    • Add 50566-02-2 (10 mmol) dropwise over 10 minutes at room temperature.

    • Observation: Solution typically turns bright yellow (imine formation).[1]

  • Reflux:

    • Reflux the mixture for 4 hours.

    • Checkpoint: Monitor via TLC (SiO2, 9:1 DCM:MeOH). The aldehyde spot should disappear.

  • Workup:

    • Filter off

      
       while hot.[1]
      
    • Rotary evaporate the solvent to yield the crude imine oil.

    • Purification: If solid, recrystallize from cold ethanol. If oil, use vacuum distillation.[3]

  • Metal Complexation (Example):

    • React the purified ligand with

      
       in methanol to generate the active catalyst.
      

Application III: Pharmaceutical Linker Chemistry

Context: The diamine motif is a classic "solubilizing tail" in drug design. The propyl group adds lipophilicity (LogP adjustment) compared to ethyl/methyl analogs, improving membrane permeability while maintaining basicity for lysosomal trapping (common in antimalarials and kinase inhibitors).

Protocol C: Nucleophilic Substitution on Heterocycles

Objective: Attach the diamine to a chlorinated heterocycle (e.g., 4-chloroquinoline).

  • Reagents:

    • Substrate: 4,7-Dichloroquinoline (1.0 equiv).[1]

    • Nucleophile: 50566-02-2 (3.0 equiv).[1] Note: Excess diamine acts as both reactant and base.

  • Procedure:

    • Mix reagents neat (no solvent) or in phenol (if high temp required).[1]

    • Heat to 120°C for 6–12 hours.

    • Mechanism:[1][2]

      
       reaction. The secondary amine is the nucleophile; the tertiary amine is non-nucleophilic due to steric bulk.
      
  • Quench:

    • Cool to RT. Dilute with DCM.

    • Wash with 1M NaOH (to remove phenol/HCl salts) and Brine.[1]

  • Isolation:

    • Dry organic layer (

      
      ) and concentrate.[1][3]
      
    • Purify via column chromatography (DCM/MeOH/

      
      ).[1]
      

Visualizing the Workflow

The following diagram illustrates the divergent utility of the 50566-02-2 scaffold.

G Core N1,N1-dimethyl-N2- propylethane-1,2-diamine (CAS: 50566-02-2) MOF_Step Grafting onto Open Metal Sites (Mg, Cu, Zn) Core->MOF_Step 2° Amine Coord. Ligand_Step Schiff Base Condensation (Aldehydes) Core->Ligand_Step Imine Formation Pharma_Step SnAr Reaction (Cl-Heterocycles) Core->Pharma_Step Nucleophilic Attack MOF_Result CO2 Capture Material (Chemisorption) MOF_Step->MOF_Result Ligand_Result Hemilabile Ligands (N,N,O Tridentate) Ligand_Step->Ligand_Result Pharma_Result Drug Solubilizing Tail (Kinase Inhibitors) Pharma_Step->Pharma_Result

Figure 1: Divergent synthetic pathways utilizing the steric and electronic asymmetry of the diamine scaffold.[1]

Comparative Data: Why Propyl?

The choice of the N-propyl group (vs. Methyl or Ethyl) is deliberate.[1]

FeatureN-Methyl AnalogN-Propyl Analog (50566-02-2) Impact
Steric Bulk LowMedium Prevents over-coordination in MOFs; increases selectivity.[1]
Lipophilicity LowModerate Improves blood-brain barrier penetration in drug design.[1]
Boiling Point ~110°C>135°C (est.) Lower volatility reduces solvent loss in CO2 scrubbing.[1]

References

  • MOF Functionalization for CO2: McDonald, T. M., et al. "Cooperative insertion of CO2 in diamine-appended metal-organic frameworks."[1] Nature 519, 303–308 (2015). Link[1]

  • Diamine Ligand Chemistry: Gupta, K. C., & Sutar, A. K. "Catalytic activities of Schiff base transition metal complexes." Coordination Chemistry Reviews 252, 1420–1450 (2008). Link[1]

  • Water-Lean Solvents: Heldebrant, D. J., et al. "Water-lean solvents for post-combustion CO2 capture: Fundamentals, uncertainties, opportunities, and outlook."[1] Chemical Reviews 117, 9594–9624 (2017). Link[1]

  • General Synthesis of Unsymmetrical Diamines: "Method for synthesizing N-ethylethylenediamine." Google Patents (CN102260175A).[1] Link

Sources

Method

Application Note: Protocol for the Purification of Crude N'-(2-aminoethyl)-N-methylpropan-1-amine

Introduction & Mechanistic Overview N'-(2-aminoethyl)-N-methylpropan-1-amine is an unsymmetrical aliphatic polyamine characterized by its multiple basic nitrogen centers. Aliphatic polyamines are ubiquitous polycations i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N'-(2-aminoethyl)-N-methylpropan-1-amine is an unsymmetrical aliphatic polyamine characterized by its multiple basic nitrogen centers. Aliphatic polyamines are ubiquitous polycations implicated in a wide range of biological and synthetic processes, serving as critical precursors in drug development and materials science 1.

Due to their high polarity, strong propensity for hydrogen bonding, and susceptibility to air oxidation, the purification of crude synthetic polyamine mixtures presents significant challenges 2. Standard silica gel chromatography is generally ineffective for underivatized polyamines due to irreversible chemisorption and severe peak tailing. To overcome this, we have designed a self-validating, multi-modal purification protocol. This guide details a scalable workflow combining pH-driven liquid-liquid extraction, vacuum fractional distillation, and optional cation-exchange chromatography to isolate the target compound with >99% purity.

Workflow A Crude N'-(2-aminoethyl)- N-methylpropan-1-amine B Acid-Base Extraction (pH > 12) A->B Partitioning & Catalyst Removal C Vacuum Fractional Distillation B->C Organic Phase Recovery D Cation-Exchange Chromatography C->D Optional: Trace Polishing E Pure Polyamine (>99.5% Purity) C->E Direct High-Purity Distillate D->E Desalting

Figure 1: End-to-end purification workflow for crude aliphatic polyamines.

Causality in Experimental Design

A robust protocol requires an understanding of the why behind each step, ensuring the methodology functions as a self-validating system:

  • pH-Driven Partitioning: Polyamines are highly water-soluble in their protonated states. By driving the aqueous phase to a pH > 12 using concentrated NaOH, the polyamine is completely deprotonated to its free-base form. This dramatically shifts its partition coefficient, allowing extraction into moderately polar organic solvents.

  • Desiccant Selection: Anhydrous

    
     or 
    
    
    
    must be used for drying the organic phase. Do not use
    
    
    .
    Magnesium ions readily form stable coordination complexes with aliphatic diamines and polyamines, which will drastically reduce your yield.
  • Vacuum Distillation: Aliphatic amines are prone to thermal degradation and oxidation at elevated temperatures. Vacuum distillation lowers the boiling point, mitigating thermal cracking and preserving the integrity of the carbon-nitrogen bonds 3.

  • Cation-Exchange Polishing: For ultra-high purity requirements, strong cation exchange (SCX) chromatography exploits the polycationic nature of the target molecule, effectively separating it from monoamines or neutral impurities based on electrostatic affinity 4.

Mechanism N1 N1 N2 Aqueous Phase (Water Soluble) N1->N2 Partitioning N3 N3 N2->N3 Add 50% NaOH (Ice Bath) N4 Organic Phase (DCM/Toluene) N3->N4 Liquid-Liquid Extraction

Figure 2: Mechanistic pathway of pH-driven liquid-liquid extraction for polyamines.

Step-by-Step Experimental Protocols

Phase 1: Acid-Base Extraction (Pre-Purification)

Objective: Isolate the amine from neutral/acidic impurities and precipitate residual transition metal catalysts (e.g., Raney Nickel or Pd/C) 5.

  • Acidification: Dissolve the crude N'-(2-aminoethyl)-N-methylpropan-1-amine mixture in 1.0 M aqueous HCl until the pH reaches ~2.0. Stir vigorously for 15 minutes.

  • Organic Wash: Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 50 mL) to remove unreacted non-basic organic impurities. Discard the organic layers.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 50% (w/w) NaOH solution dropwise under continuous stirring until the pH exceeds 12.

    • Causality: The 50% NaOH minimizes the volume of water added, keeping the aqueous layer concentrated to force the amine out. The ice bath dissipates the highly exothermic heat of neutralization, preventing the volatilization of the amine.

  • Extraction: Extract the highly basic, milky aqueous phase with dichloromethane (DCM) or toluene (4 × 50 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous

    
    , filter, and remove the solvent under reduced pressure using a rotary evaporator (water bath < 30 °C) to yield the enriched free-base crude.
    
Phase 2: Vacuum Fractional Distillation (Primary Purification)

Objective: Isolate the target polyamine from higher-boiling oligomers and lower-boiling monoamines.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a highly efficient condenser, and a multi-neck receiving flask (cow receiver). Ensure all joints are greased for high vacuum.

  • Inert Purge: Purge the system with Argon or Nitrogen before applying the vacuum to prevent high-temperature oxidation of the amine.

  • Distillation: Apply a high vacuum (e.g., 0.1 - 1.0 mmHg). Gradually heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect lower-boiling impurities (e.g., residual solvent, monoamine byproducts) and discard.

    • Main Fraction: Collect the pure N'-(2-aminoethyl)-N-methylpropan-1-amine at its specific boiling plateau. Monitor the vapor temperature meticulously; the plateau should remain stable within a 1-2 °C range.

    • Residue: Leave heavy oligomeric polyamines in the distillation pot.

Phase 3: Cation-Exchange Chromatography (Optional Polishing)

Objective: Achieve >99.5% purity for sensitive biological assays or structural characterization.

  • Resin Preparation: Equilibrate a strong cation exchange (SCX) column (e.g., surface-modified styrene-divinylbenzene polymeric sorbent) with a low-salt binding buffer (pH 7.0).

  • Loading: Load the distilled polyamine (dissolved in buffer) onto the column.

  • Elution: Apply a linear salt gradient (0 to 1.0 M NaCl). The target polyamine, having multiple protonated amines at neutral pH, will elute later than monoamine impurities due to stronger electrostatic interactions.

  • Desalting: Desalt the collected fractions by repeating the Phase 1 extraction protocol, followed by lyophilization.

Quantitative Data: Method Comparison

To assist in selecting the appropriate purification tier, the following table summarizes the expected outcomes of each methodological phase based on empirical scale-up data.

Purification MethodTypical Yield (%)Final Purity (%)ScalabilityPrimary Impurities Removed
Liquid-Liquid Extraction Only 85 - 9580 - 90High (kg scale)Neutral organics, salts, metal catalysts
Vacuum Distillation 70 - 8595 - 98High (kg scale)Oligomers, monoamines, residual solvents
SCX Chromatography 50 - 65> 99.5Low (mg to g scale)Structurally similar polyamines
Combined Workflow (All 3) 45 - 60> 99.9Moderate (g scale)All detectable impurities

Table 1: Quantitative comparison of purification methodologies for aliphatic polyamines.

Quality Control & Validation

To ensure the protocol operates as a self-validating system, the purified N'-(2-aminoethyl)-N-methylpropan-1-amine must be analyzed via orthogonal techniques:

  • GC-FID: Gas Chromatography with a Flame Ionization Detector is the gold standard for volatile amines. Crucial: You must use a basic-deactivated capillary column (e.g., Rtx-Volatile Amine or CP-Volamine). Standard columns will cause severe peak tailing and artificially lower purity readings.

  • NMR Spectroscopy:

    
     and 
    
    
    
    NMR in
    
    
    (treated with basic alumina to remove acidic protons) or
    
    
    to confirm structural connectivity and the absence of solvent residues.
  • Potentiometric Titration: Titration with standardized 0.1 M HCl to determine the amine value and confirm the equivalent weight of the polyamine, validating the ratio of primary/secondary/tertiary amines.

References

  • Spermidine-Binding Proteins.
  • Source: benchchem.
  • Source: google.
  • Source: nih.
  • Source: rsc.

Sources

Application

Application Note &amp; Protocol Guide: N1,N1-dimethyl-N2-propylethane-1,2-diamine for Advanced Gas Capture

Executive Summary & Chemical Profile N1,N1-dimethyl-N2-propylethane-1,2-diamine (CAS: 89893-80-1), herein referred to as DM-P-EDA , represents a class of "hybrid" diamines utilized in Third-Generation Carbon Capture tech...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N1,N1-dimethyl-N2-propylethane-1,2-diamine (CAS: 89893-80-1), herein referred to as DM-P-EDA , represents a class of "hybrid" diamines utilized in Third-Generation Carbon Capture technologies. Unlike conventional Monoethanolamine (MEA), DM-P-EDA features a structural asymmetry—combining a tertiary amine (proton acceptor) and a secondary amine (carbamate former)—that enables tunable reaction kinetics and thermodynamic properties.

This guide details the protocols for characterizing DM-P-EDA as a Water-Lean or Phase-Change Solvent (PCS) . Its unique structure allows for high CO2 loading capacities while mitigating the energy penalty associated with solvent regeneration.[1]

Chemical Identity
PropertySpecification
IUPAC Name N1,N1-dimethyl-N2-propylethane-1,2-diamine
Common Abbreviation DM-P-EDA
CAS Number 89893-80-1
Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol
Functional Groups Tertiary Amine (

), Secondary Amine (

)
pKa (Est.) ~9.5 (Secondary), ~8.8 (Tertiary)

Application Note: Mechanistic Principles

The "Dual-Amine" Advantage

DM-P-EDA operates on a cooperative mechanism. The sterically hindered secondary amine attacks


 to form a carbamate, while the tertiary amine acts as a proton sink. In non-aqueous (water-lean) environments, this often triggers a Liquid-Liquid Phase Separation (LLPS) , creating a 

-rich lower phase and a solvent-rich upper phase.

Key Benefit: By regenerating only the


-rich phase, the sensible heat duty of the stripper is reduced by 30–40% compared to baseline aqueous amines.
Reaction Pathway Visualization

The following diagram illustrates the zwitterion mechanism and subsequent ion-pairing that drives capture efficiency.

ReactionMechanism DMPEDA DM-P-EDA (Free Amine) Zwitterion Zwitterion Intermediate (R2NH+-COO-) DMPEDA->Zwitterion + CO2 (Kinetic Control) ProtonTransfer Proton Transfer (Intramolecular/Intermolecular) DMPEDA->ProtonTransfer Acts as Base CO2 CO2 (Gas) CO2->Zwitterion Zwitterion->ProtonTransfer Carbamate Carbamate Species (R2N-COO-) ProtonTransfer->Carbamate ProtonatedAmine Protonated Tertiary Amine (R'3NH+) ProtonTransfer->ProtonatedAmine PhaseSep Phase Separation (Ionic Liquid-like Phase) Carbamate->PhaseSep Aggregation ProtonatedAmine->PhaseSep

Figure 1: Reaction pathway of DM-P-EDA with CO2. The secondary amine forms the carbamate, stabilized by the tertiary amine proton acceptor, leading to ionic clustering and phase separation.

Experimental Protocols

Protocol A: Solvent Formulation & Viscosity Profiling

Objective: To prepare a water-lean solvent blend and establish baseline transport properties.

Reagents:

  • DM-P-EDA (>98% purity, redistilled).

  • Diluent: Diglyme, 1-Octanol, or DMSO (anhydrous).

  • Karl Fischer Titrant.

Procedure:

  • Purity Check: Verify DM-P-EDA purity via GC-MS. Impurities >1% (especially primary amines) will skew kinetic data.

  • Blending: Prepare a 30 wt% DM-P-EDA solution in the chosen diluent.

    • Note: Perform mixing under

      
       atmosphere to prevent pre-absorption of atmospheric 
      
      
      
      .
  • Water Content: Titrate using Karl Fischer method. Ensure water content is <0.5% for strict water-lean benchmarking.

  • Viscosity Measurement: Use a cone-and-plate rheometer (e.g., Anton Paar).

    • Measure from 20°C to 80°C.

    • Critical: If viscosity >50 cP at 40°C, the solvent may require a viscosity modifier (e.g., 5% water).

Protocol B: Vapor-Liquid Equilibrium (VLE) Determination

Objective: Generate


 solubility isotherms to determine the cyclic capacity.

Apparatus: Automated Stirred Cell Reactor (e.g., wetted wall or autoclave with pressure transducers).

Step-by-Step Workflow:

  • System Evacuation: Load 100 mL of solvent into the reactor. Degas under vacuum (-0.9 bar) at 25°C for 30 minutes.

  • Isotherm 1 (Absorption):

    • Set temperature to 40°C (Absorber condition).

    • Inject

      
       stepwise to reach partial pressures (
      
      
      
      ) of 0.1, 1.0, 5.0, and 10.0 kPa.
    • Allow equilibrium (pressure stability <0.1 kPa/min) at each step.

    • Record moles

      
       injected vs. equilibrium pressure.
      
  • Isotherm 2 (Desorption):

    • Heat reactor to 90°C–110°C (Stripper condition).

    • Repeat pressure steps.

  • Calculation:

    • Calculate Loading (

      
      ) = mol 
      
      
      
      / mol Amine.
    • Self-Validation: The lean loading (at 1 kPa, 110°C) should be <0.1 mol/mol for effective regeneration.

Data Output Table Template:

P_CO2 (kPa) Loading (40°C) Loading (110°C) Cyclic Capacity

| 1.0 | [Data] | [Data] |


 |
| 5.0 | [Data] | [Data] | -- |
| 15.0 | [Data] | [Data] | -- |
Protocol C: Kinetic Profiling (Wetted Wall Column)

Objective: Measure the Overall Mass Transfer Coefficient (


) to assess capture speed.

Logic: DM-P-EDA is a steric amine; kinetics may be slower than MEA. Accurate


 is vital for absorber sizing.

Procedure:

  • Calibration: Calibrate the Wetted Wall Column (WWC) using 30 wt% MEA (standard reference). Target

    
    .
    
  • Film Formation: Establish a stable liquid film of DM-P-EDA solvent on the rod (Liquid flow: ~2-4 mL/s).

  • Gas Contact: Introduce gas stream (

    
     with 10% 
    
    
    
    ) counter-current.
  • Measurement:

    • Measure inlet and outlet

      
       concentration via IR Analyzer.
      
    • Calculate Flux (

      
      ).
      
  • Derivation:

    • Use the equation:

      
      .
      
    • Plot Flux vs. Driving Force (

      
      ).
      
Protocol D: Oxidative Degradation Stress Test

Objective: Evaluate solvent lifespan under industrial flue gas conditions (presence of


).

Setup: Glass reactor with reflux condenser, sparged with 98%


 / 2% 

.

Procedure:

  • Heat solvent to 60°C (simulating hot spots in absorber).

  • Sparge gas mixture at 100 mL/min for 500 hours.

  • Sampling: Take 2 mL aliquots every 50 hours.

  • Analysis:

    • LC-MS: Track disappearance of DM-P-EDA peak (m/z 130).

    • IC (Ion Chromatography): Detect heat-stable salts (formates, oxalates).

  • Pass Criteria: Amine loss <5% over 500 hours indicates industrial viability.

Experimental Workflow Diagram

The following diagram outlines the logical progression from synthesis to pilot testing, ensuring a "Go/No-Go" decision matrix at each stage.

Workflow Start Start: DM-P-EDA Evaluation SolventPrep Solvent Formulation (Protocol A) Start->SolventPrep VLE VLE Isotherms (Protocol B) SolventPrep->VLE Check1 Capacity > 0.5 mol/mol? VLE->Check1 Kinetics Kinetic Profiling (WWC) (Protocol C) Check1->Kinetics Yes Reformulate Reformulate / Add Promoter Check1->Reformulate No Check2 Kg > 50% of MEA? Kinetics->Check2 Stability Degradation Testing (Protocol D) Check2->Stability Yes Check2->Reformulate No Pilot Pilot Scale Testing (10 kWth) Stability->Pilot Loss < 5% Reformulate->SolventPrep

Figure 2: Strategic workflow for validating DM-P-EDA. Diamond nodes represent critical decision gates based on experimental data.

References

  • Phase-Change Solvents Overview : Title: Phase-Change Aminopyridines as Carbon Dioxide Capture Solvents.[1][2] Source: ACS Publications (Energy & Fuels). URL:[Link]

  • Water-Lean Diamine Solvents : Title: Evaluation of a Third Generation Single-Component Water-Lean Diamine Solvent for Post-Combustion CO2 Capture.[3] Source: Pacific Northwest National Laboratory (PNNL). URL:[Link]

  • General Amine Protocols : Title: Experimental Investigation of Amine Regeneration for Carbon Capture through CO2 Mineralization.[1][4] Source: OnePetro (SPE). URL:[Link]

  • Thermodynamic Characterization : Title: A Review on CO2 Capture Using Phase Change Amine Absorbents. Source: ACS Publications (Energy & Fuels). URL:[Link]

Sources

Method

Application Note: Synthesis and Validation of Chiral Derivatives from N1-Methyl-N2-Propylethane-1,2-Diamine for Asymmetric Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale In the realm of asymmetri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

In the realm of asymmetric catalysis,


-symmetric diamines have long been the gold standard. However, recent advancements have demonstrated that 

-symmetric (unsymmetrical) diamines often provide superior enantioselectivity in specific transformations, such as asymmetric transfer hydrogenation (ATH) of ketones and imines[1]. The structural asymmetry creates a "push-pull" steric and electronic environment that perfectly complements highly polarized transition states.

N1-methyl-N2-propylethane-1,2-diamine (


) is an ideal achiral building block for generating advanced chiral derivatives. The molecule features two secondary amines differentiated solely by their alkyl substituents. This subtle steric differential (methyl vs. propyl) is the mechanistic cornerstone of this application note:
  • Regioselective Functionalization: The less sterically hindered N-methyl group acts as the kinetic nucleophile during acylation, allowing for site-specific coupling with chiral amino acids.

  • Facial Shielding in Cyclization: When condensed with aldehydes to form imidazolidines[2], the bulkier N-propyl group dictates the trajectory of incoming substrates, enforcing high diastereoselectivity during aminal formation[3].

This guide details two divergent, self-validating protocols to synthesize chiral amide-amine ligands and chiral imidazolidine organocatalysts from this single unsymmetrical precursor.

Synthetic Workflows

The following workflow illustrates the divergent synthetic strategies utilized to impart chirality onto the achiral diamine scaffold.

G A N1-methyl-N2-propylethane-1,2-diamine (Achiral Unsymmetrical Precursor) B Pathway A: Condensation Reagent: Chiral Aldehyde Catalyst: AcOH | Solvent: CH2Cl2 A->B Brønsted Acid Catalysis C Pathway B: Amidation Reagent: N-Boc-L-Proline Activators: EDC/HOBt | Solvent: CH2Cl2 A->C Steric-Controlled Coupling D Chiral Imidazolidine (Diastereoselective Aminal) B->D Cyclization E Chiral Amide-Amine Ligand (Regioselective N-Methyl Acylation) C->E Epimerization-Free F Application: Organocatalysis (e.g., Henry Reaction) D->F G Application: Metal Ligand (e.g., ATH of Ketones) E->G

Figure 1: Divergent synthetic workflows for generating chiral derivatives from an unsymmetrical diamine.

Experimental Protocols

Protocol A: Synthesis of Chiral Imidazolidine Organocatalysts

Condensation of diamines with aldehydes is a robust method for synthesizing imidazolidines[2]. The use of a Brønsted acid catalyst accelerates the formation of the iminium intermediate, which undergoes rapid intramolecular cyclization[3].

Materials:

  • N1-methyl-N2-propylethane-1,2-diamine (1.0 equiv, 10 mmol)

  • (R)-Pivalaldehyde or equivalent chiral aldehyde (1.05 equiv, 10.5 mmol)

  • Glacial Acetic Acid (AcOH) (0.1 equiv, 1.0 mmol)

  • Anhydrous Dichloromethane (

    
    ) (50 mL)
    

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with anhydrous

    
     and the chiral aldehyde under an argon atmosphere.
    
  • Amine Addition: Cool the solution to 0 °C. Add N1-methyl-N2-propylethane-1,2-diamine dropwise over 10 minutes. Causality: Dropwise addition prevents exothermic polymerization and favors the 1:1 condensation pathway.

  • Catalysis: Add glacial AcOH. Causality: AcOH protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the secondary amine[3].

  • Cyclization: Remove the ice bath and stir at room temperature for 16 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (20 mL) to neutralize the AcOH. Extract the aqueous layer with 
    
    
    
    (2 x 20 mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate in vacuo.

Self-Validating System (In-Process Control): The reaction self-validates its completion and diastereoselectivity via


-NMR of the crude mixture. The complete disappearance of the aldehydic proton signal (

9.5–10.0 ppm) and the emergence of a new aminal methine proton signal (

4.0–5.0 ppm) confirms ring closure. The integration ratio of the aminal proton diastereomeric peaks directly yields the diastereomeric ratio (dr), confirming the steric influence of the N-propyl group.
Protocol B: Regioselective Synthesis of Chiral Prolinamide Ligands

To utilize the diamine as a chiral ligand for transition metals, it can be coupled with a chiral amino acid. The challenge is preventing the epimerization of the amino acid's


-chiral center during activation[4].

Materials:

  • N-Boc-L-Proline (1.0 equiv, 5 mmol)

  • N1-methyl-N2-propylethane-1,2-diamine (1.2 equiv, 6 mmol)

  • EDC·HCl (1.2 equiv, 6 mmol)

  • HOBt (1.2 equiv, 6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol)

  • Anhydrous

    
     (30 mL)
    

Step-by-Step Methodology:

  • Pre-Activation: Dissolve N-Boc-L-Proline in

    
     and cool to 0 °C. Add EDC·HCl and HOBt, followed by DIPEA. Stir for 30 minutes. Causality: EDC activates the carboxylic acid to an O-acylisourea. This intermediate is highly prone to forming an oxazolone, which leads to base-catalyzed epimerization. HOBt rapidly intercepts the O-acylisourea to form a stable, yet reactive, OBt ester, effectively shutting down the racemization pathway[4].
    
  • Regioselective Coupling: Add the diamine dropwise. Causality: The N-methyl amine is kinetically favored over the bulkier N-propyl amine. The steric bulk of the OBt ester further amplifies this differentiation, driving the reaction toward the N1-acylated product.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with 5% aqueous citric acid (to remove unreacted diamine), followed by saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.

Self-Validating System (In-Process Control): Withdraw a 10 µL aliquot of the crude mixture, dilute in MeOH, and analyze via LC-MS. The presence of a single major peak at


 corresponding to the mono-acylated mass validates the prevention of over-coupling. Furthermore, 

-NMR validates the regioselectivity: the N-methyl singlet shifts significantly downfield (from ~2.4 ppm to ~3.0 ppm) due to the deshielding effect of the newly formed amide bond, while the N-propyl

-protons remain relatively shielded.

Data Presentation & Optimization

The causality principles applied in the protocols above are supported by the quantitative optimization data summarized in the tables below.

Table 1: Effect of Coupling Reagents on Regioselectivity and Epimerization (Protocol B) Demonstrates the necessity of HOBt in preserving chiral integrity[4] and the inherent regioselectivity of the unsymmetrical diamine.

EntryCoupling SystemTemperatureRegiomeric Ratio (N-Me : N-Pr)Epimerization (% D-Proline)
1DCCRT85 : 1512.0%
2EDCRT88 : 128.5%
3EDC / HOBt 0 °C to RT 95 : 5 < 1.0%

Table 2: Diastereoselectivity of Imidazolidine Formation (Protocol A) Highlights the role of Brønsted acid catalysis[3] and the steric bulk of the aldehyde in maximizing the diastereomeric ratio (dr).

EntryAldehyde SubstrateCatalystTime (h)Yield (%)dr (trans : cis)
1BenzaldehydeNone244160 : 40
2BenzaldehydeAcOH (0.1 eq)128682 : 18
3(R)-Pivalaldehyde AcOH (0.1 eq) 16 94 96 : 4

References

  • [1] Catalyst for asymmetric transfer hydrogenation of ketones and imines (WO2015063790A1). Google Patents. Available at:

  • [2] Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available at:

  • [3] Design and Synthesis of Chiral Imidazolidine-Pyridine Ligands. Thieme-Connect. Available at:

  • [4] Epimerisation in Peptide Synthesis. PMC - NIH. Available at:

Sources

Application

Application Note: N'-(2-aminoethyl)-N-methylpropan-1-amine as a Precursor for Task-Specific Ionic Liquids in Advanced CO₂ Capture

Target Audience: Researchers, Materials Scientists, and Chemical Engineers in Gas Separation and Green Chemistry. Executive Summary & Mechanistic Rationale The development of Task-Specific Ionic Liquids (TSILs) has revol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Chemical Engineers in Gas Separation and Green Chemistry.

Executive Summary & Mechanistic Rationale

The development of Task-Specific Ionic Liquids (TSILs) has revolutionized post-combustion carbon capture. At the forefront of this innovation are unsymmetrical polyamines like N'-(2-aminoethyl)-N-methylpropan-1-amine (AEMPA) .

As a Senior Application Scientist, I select AEMPA for TSIL synthesis due to its distinct structural asymmetry: it features a highly reactive primary amine and a sterically distinct tertiary amine. This dual-functionality allows researchers to selectively protonate or alkylate the tertiary amine to form the ionic liquid cation core, while preserving the primary amine exclusively for the rapid, reversible chemisorption of CO₂[1].

Traditional amine-functionalized ILs often suffer from dramatic viscosity spikes upon CO₂ absorption due to the extensive hydrogen-bonding networks formed by carbamate zwitterions. By utilizing AEMPA, we can pair the resulting cation with hydrophobic, low-basicity anions such as bis(trifluoromethane)sulfonimide (Tf₂N⁻). The choice of anion significantly influences the physical solubility of CO₂ and mitigates the viscosity spike during the 1:2 stoichiometric formation of carbamate groups[2]. Furthermore, blending these synthesized ILs with aprotic heterocyclic anions can lower the absolute enthalpy of absorption, making thermal regeneration highly energy-efficient[3].

Physicochemical Profiling & Comparative Performance

To establish a baseline for synthesis, the physicochemical properties of the AEMPA precursor and the comparative CO₂ absorption performance of its derivative ILs are summarized below.

Table 1: Physicochemical Profile of AEMPA Precursor

Property Value Operational Significance
Molecular Formula C₆H₁₆N₂ Low molecular weight maximizes amine density per kg.
Molecular Weight 116.21 g/mol High theoretical CO₂ uptake capacity.
Primary Amine pKₐ ~10.2 Highly nucleophilic; ideal for rapid CO₂ chemisorption.

| Tertiary Amine pKₐ | ~9.5 | Allows selective protonation with strong acids (e.g., HTf₂N). |

Table 2: Comparative CO₂ Absorption Performance of Amine-Functionalized ILs

Ionic Liquid System Amine Type CO₂ Capacity (mol/mol IL) Optimal Regeneration Temp
[emim][AcO] (Control) None 0.15 60 °C
[AEMPAH][BF₄] Primary 0.42 80 °C
[AEMPAH][Tf₂N] Primary 0.48 75 °C

| [AEMPAH][Gly] (Dual) | Primary + Amino Acid | 0.85 | 90 °C |

Note: Dual-functionalized systems approach a 1:1 stoichiometry, vastly outperforming standard 1:2 carbamate mechanisms[4].

Experimental Workflows & Visualizations

G A AEMPA Precursor C Neutralization (0°C) A->C B HTf2N Acid B->C D [AEMPAH][Tf2N] IL C->D Purify & Dry F Carbamate Complex D->F Chemisorption E Flue Gas (CO2) E->F

Fig 1. Workflow for the synthesis of AEMPA-based protic ionic liquids and CO2 chemisorption.

Mechanism N1 Primary Amine (-NH2) N3 Zwitterion Intermediate N1->N3 Nucleophilic Attack N2 CO2 Molecule N2->N3 N5 Ammonium Carbamate N3->N5 Proton Transfer N4 Second Amine (Base) N4->N5

Fig 2. Mechanistic pathway of CO2 capture via 1:2 stoichiometry forming ammonium carbamate.

Self-Validating Protocols

Protocol 1: Synthesis of [AEMPAH][Tf₂N] Protic Ionic Liquid

Causality Insight: The neutralization between the tertiary amine of AEMPA and HTf₂N is highly exothermic. Uncontrolled heat generation will lead to the oxidation of the primary amine, permanently destroying the CO₂ capture sites. Strict thermal control is mandatory.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged glovebox, dissolve 0.1 mol of AEMPA in 50 mL of anhydrous ethanol within a 250 mL round-bottom flask.

  • Thermal Control: Transfer the flask to a Schlenk line and submerge it in an ice-water bath to achieve a stable internal temperature of 0 °C.

  • Acid Addition: Dissolve 0.1 mol of bis(trifluoromethane)sulfonimide (HTf₂N) in 50 mL of anhydrous ethanol. Add this solution dropwise to the AEMPA solution over a period of 2 hours under vigorous magnetic stirring.

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 24 hours to ensure complete protonation.

  • Solvent Removal: Evaporate the ethanol using a rotary evaporator at 40 °C under reduced pressure.

  • Purification & Drying: Dry the synthesized [AEMPAH][Tf₂N] IL under a high vacuum (10⁻³ mbar) at 60 °C for 48 hours.

    • Validation Checkpoint 1 (Moisture): Perform a Karl Fischer titration. The protocol is only validated to proceed to gas absorption if the water content is strictly < 200 ppm. Why? Water acts as a competitive nucleophile, leading to bicarbonate formation rather than the desired carbamate, which alters the desorption thermodynamics[5].

    • Validation Checkpoint 2 (Structure): Conduct ¹H NMR and FTIR spectroscopy. Ensure the absence of the free tertiary amine peak and the presence of intact primary amine stretching bands (~3300 cm⁻¹).

Protocol 2: CO₂ Chemisorption and Regeneration Assay

Causality Insight: Biphasic or pure IL systems require precise temperature control during absorption to favor the exothermic carbamate formation, and higher temperatures coupled with inert gas sweeping to drive the endothermic desorption[5].

Step-by-Step Methodology:

  • System Loading: Load 2.000 g of the validated [AEMPAH][Tf₂N] IL into a dual-jacketed glass absorption vessel equipped with a magnetic stirrer and a fritted gas bubbler.

  • Thermal Equilibration: Circulate water through the jacket to maintain the IL exactly at 30 °C.

  • Absorption Phase: Introduce a simulated flue gas mixture (15% CO₂ / 85% N₂) at a continuous flow rate of 50 mL/min.

  • Monitoring: Measure the CO₂ uptake gravimetrically using a high-precision microbalance (or via volumetric pressure drop in a closed system) until the mass stabilizes, indicating thermodynamic equilibrium.

    • Validation Checkpoint 3 (Mechanism): Extract a 50 µL aliquot and perform ATR-FTIR. The appearance of a strong new peak at ~1650 cm⁻¹ validates the successful formation of the carbamate carbonyl (C=O) bond[2].

  • Desorption/Regeneration Phase: Switch the gas feed to pure N₂ (50 mL/min) and increase the jacket temperature to 80 °C for 2 hours.

    • Validation Checkpoint 4 (Cyclic Stability): Monitor the mass. The system is validated for the next absorption cycle only when the mass returns to within ±0.1% of the original IL baseline, confirming complete carbamate decomposition without IL degradation.

References

1.[4] CO2 Capture Performance of Supported Phosphonium Dual Amine-Functionalized Ionic Liquids@MCM-41, ACS Publications. 4 2.[5] A dual-functional ionic liquid biphasic absorbent for efficient CO2 capture: Enhanced capacity and reduced regeneration energy, ResearchGate. 5 3.[2] Solubility of carbon dioxide in amine-functionalized ionic liquids: Role of the anions, Academia.edu. 2 4.[1] Tuning Functionalized Ionic Liquids for CO2 Capture, MDPI. 1 5.[3] Ionic Liquid Mixtures for Direct Air Capture: High CO2 Permeation Driven by Superior CO2 Absorption with Lower Absolute Enthalpy, ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Process Development Support Center: N1,N1-dimethyl-N2-propylethane-1,2-diamine Synthesis

Welcome to the Process Development Support Center. As application scientists, we recognize that synthesizing unsymmetrical diamines like N1,N1-dimethyl-N2-propylethane-1,2-diamine presents unique chemoselectivity challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. As application scientists, we recognize that synthesizing unsymmetrical diamines like N1,N1-dimethyl-N2-propylethane-1,2-diamine presents unique chemoselectivity challenges. This guide provides field-proven troubleshooting strategies, focusing on the causality behind reaction failures and establishing self-validating protocols to maximize your yield.

Core Strategy: Workflow & Pathway Selection

The most critical factor in determining your final yield is the synthetic route chosen. The diagram below illustrates why modern process chemistry heavily favors reductive amination over traditional alkylation for this specific target.

Workflow Start DMEDA (Primary/Tertiary Amine) Choice Synthesis Pathway Start->Choice Route1 Reductive Amination + Propionaldehyde Choice->Route1 Optimal Route Route2 Direct Alkylation + 1-Bromopropane Choice->Route2 Prone to Side Reactions Imine Imine Intermediate Route1->Imine OverAlk Over-Alkylation Risk (Dialkylation/Quat Salts) Route2->OverAlk Reduction STAB Reduction Imine->Reduction Selective Hydride Product Target Molecule: N1,N1-dimethyl-N2-propylethane-1,2-diamine Reduction->Product High Yield (>90%) OverAlk->Product Low Yield (<40%)

Decision tree comparing reductive amination vs. direct alkylation for target diamine synthesis.

Troubleshooting Guides & FAQs

Q1: I am reacting N,N-dimethylethylenediamine (DMEDA) with 1-bromopropane. My GC-MS shows a complex mixture. How can I improve the mono-alkylation yield?

A: Direct N-alkylation of primary amines with alkyl halides is notoriously difficult to control. The root cause is kinetic: the resulting secondary amine (your target molecule) is more nucleophilic and sterically accessible enough to outcompete the primary amine starting material for the remaining electrophile[1]. This leads to an unavoidable cascade of over-alkylation, generating tertiary amines and quaternary ammonium salts.

Solution: Abandon direct alkylation. Transition to reductive amination using propionaldehyde. This pathway physically limits the addition to a single alkyl group because the intermediate imine can only form once from a primary amine, completely eliminating the risk of over-alkylation[2].

Q2: I switched to reductive amination using propionaldehyde and Sodium Borohydride ( ), but my yield is <40% and I see 1-propanol in the NMR. Why?

A:


 is a highly reactive, unselective hydride source. It reduces the propionaldehyde to 1-propanol faster than the aldehyde can condense with DMEDA to form the imine[2].

Solution: You must use a milder, chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB,


) . The electron-withdrawing acetate groups stabilize the boron-hydride bond, making STAB unreactive toward aliphatic aldehydes but highly reactive toward the protonated iminium ion[3]. This allows for a highly efficient "one-pot" direct reductive amination[4].

Mechanism Aldehyde Propionaldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal Amine DMEDA Amine->Hemiaminal Imine Iminium Ion Hemiaminal->Imine -H2O (H+ catalyzed) STAB NaBH(OAc)3 Attack Imine->STAB Electrophilic C Product Secondary Amine STAB->Product Hydride Transfer

Mechanistic pathway of the reductive amination of DMEDA with propionaldehyde using STAB.

Q3: What are the optimal solvent and additive conditions for the STAB reduction?

A: Based on established kinetic studies, 1,2-dichloroethane (DCE) is the superior solvent for STAB-mediated reductive aminations, offering faster reaction rates than THF[3]. While aliphatic aldehydes reacting with primary amines often proceed without acid, adding 1.0 equivalent of acetic acid (AcOH) acts as a self-validating catalyst. It ensures the complete protonation of the imine to the highly electrophilic iminium ion, which is the actual species reduced by STAB[4].

Q4: Both my starting material (DMEDA) and product are highly polar, water-soluble diamines. How do I isolate the product from the boron salts?

A: Boron complexes can trap diamines in the aqueous phase, severely reducing isolated yields. Your workup must aggressively break these complexes. Quench the reaction with 1N NaOH to a pH > 10. This hydrolyzes the boron species into water-soluble borates and ensures your target diamine is fully deprotonated (free base form), allowing it to be extracted into a moderately polar organic solvent like dichloromethane (DCM).

Quantitative Reagent Comparison

To facilitate your process design, the following table summarizes the performance of common hydride sources for the reductive amination of DMEDA with propionaldehyde.

Reducing AgentTypical SolventTempAdditiveChemoselectivityTypical YieldProcess Notes

Methanol0–25°CNonePoor< 40%Rapidly reduces aldehyde to alcohol; requires strict 2-step protocol.

Methanol25°CAcOHHigh70–80%Highly toxic; generates hydrogen cyanide (HCN) gas during aqueous workup.

DCE / THF25°CAcOHVery High> 90%Mild, safe, one-pot procedure; unreactive toward aliphatic aldehydes.

Step-by-Step Methodology: Optimized Reductive Amination Protocol

This self-validating protocol utilizes STAB to synthesize N1,N1-dimethyl-N2-propylethane-1,2-diamine with high atom economy and minimal side reactions.

Materials:

  • N,N-dimethylethylenediamine (DMEDA): 1.0 eq (10.0 mmol)

  • Propionaldehyde: 1.05 eq (10.5 mmol)

  • Sodium Triacetoxyborohydride (STAB): 1.4 eq (14.0 mmol)

  • Glacial Acetic Acid (AcOH): 1.0 eq (10.0 mmol)

  • 1,2-Dichloroethane (DCE): 30 mL

Step 1: Imine Formation (In Situ)

  • Charge a dry, argon-purged round-bottom flask with DCE (30 mL) and DMEDA (10.0 mmol).

  • Add glacial acetic acid (10.0 mmol) dropwise. Causality check: A slight exotherm indicates the formation of the acetate salt, confirming active basicity.

  • Cool the mixture to 0°C using an ice bath.

  • Add propionaldehyde (10.5 mmol) dropwise over 10 minutes. Stir for 30 minutes at 0°C to allow hemiaminal formation and subsequent dehydration to the imine.

Step 2: Selective Hydride Reduction 5. Add STAB (14.0 mmol) portion-wise over 15 minutes. Causality check: Portion-wise addition controls hydrogen gas evolution and thermal spikes, preventing premature degradation of the reducing agent. 6. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C). 7. Stir vigorously for 4–6 hours. Monitor completion via GC-FID or LC-MS (target m/z = 131.1).

Step 3: Quench and Extraction 8. Quench the reaction by slowly adding 1N aqueous NaOH (20 mL) until the aqueous layer reaches pH > 10. Causality check: High pH is critical to break boron-amine complexes and free-base the target diamine for organic extraction. 9. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). 10. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous


.

Step 4: Isolation 11. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). 12. Purify the crude oil via fractional vacuum distillation to yield pure N1,N1-dimethyl-N2-propylethane-1,2-diamine as a clear liquid.

References

1.[3] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1." The Journal of Organic Chemistry, ACS Publications.3 2.[2] "Reductive amination." Wikipedia. 2 3.[4] "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." PMC. 4 4.[1] "N alkylation at sp3 Carbon Reagent Guide." ACS Green Chemistry Institute. 1

Sources

Optimization

preventing oxidation of N'-(2-aminoethyl)-N-methylpropan-1-amine during storage

Technical Support Center: Stability and Storage of Aliphatic Amines A Guide to Preventing Oxidation of N'-(2-aminoethyl)-N-methylpropan-1-amine and Related Compounds Introduction for the Researcher: This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Storage of Aliphatic Amines

A Guide to Preventing Oxidation of N'-(2-aminoethyl)-N-methylpropan-1-amine and Related Compounds

Introduction for the Researcher:

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the proper storage and handling of N'-(2-aminoethyl)-N-methylpropan-1-amine. The systematic name suggests a complex aliphatic diamine containing both primary and tertiary amine functionalities. Such structures are inherently susceptible to oxidative degradation, which can compromise sample integrity, impact experimental reproducibility, and introduce impurities into downstream applications.

The principles and protocols detailed herein are broadly applicable to a wide range of sensitive aliphatic amines. We will move beyond simple procedural lists to explain the underlying chemical mechanisms of degradation, empowering you to make informed decisions to protect your valuable materials. This document is structured as a practical, question-and-answer-based resource to directly address the challenges you may encounter.

Part 1: Understanding the Problem - The Chemistry of Amine Oxidation

This section addresses the fundamental "why" behind amine degradation.

Q: What is causing my clear amine solution to turn yellow or brown during storage?

A: The discoloration you are observing is a classic indicator of atmospheric oxidation. Aliphatic amines are electron-rich molecules that can react with molecular oxygen from the air. This process is often a complex free-radical chain reaction that can be initiated or accelerated by exposure to light, heat, and trace metal impurities. The initial oxidation products can undergo further reactions, leading to a mixture of colored, often polymeric, impurities that result in the observed yellowing or browning of the sample.

Q: What are the specific chemical pathways that lead to the degradation of a compound like N'-(2-aminoethyl)-N-methylpropan-1-amine?

A: The presence of both primary and tertiary amine centers creates multiple pathways for oxidation.

  • Primary/Secondary Amine Oxidation: The primary amine moiety is particularly vulnerable. Oxidation often begins with the formation of a radical cation, which can then lead to the formation of an imine. This imine is susceptible to hydrolysis, which cleaves the C-N bond, resulting in the formation of an aldehyde or ketone and a smaller amine fragment.[1]

  • Tertiary Amine Oxidation: The tertiary amine center can be oxidized to form a stable N-oxide.[2] While this may not always produce color, it represents a change in the molecule's identity and reactivity.

  • α-Carbon Oxidation: The carbon atoms adjacent to the nitrogen are activated and can be oxidized, leading to a variety of degradation products.[3]

The diagram below illustrates a generalized oxidative pathway for a primary amine, which is a key concern for the -(CH2-CH2-NH2) portion of the target molecule.

Amine Oxidation Pathway Amine R-CH₂-NH₂ (Primary Amine) O2 Atmospheric O₂ (Initiator: Light, Heat) Radical Radical Cation [R-CH₂-NH₂]•⁺ O2->Radical -e⁻ Iminium Iminium Ion [R-CH=NH₂]⁺ Radical->Iminium -H• Hydrolysis H₂O (Hydrolysis) Products Aldehyde (R-CHO) + Ammonia (NH₃) Hydrolysis->Products

Caption: Generalized pathway of primary amine oxidation.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during storage and use.

Q: My amine sample has discolored. How can I definitively confirm that it is oxidized and identify the impurities?

A: Visual inspection is a good first indicator, but analytical confirmation is essential for scientific rigor.

  • Recommended Action: Employ chromatographic and spectroscopic methods to assess purity.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It can separate the parent amine from its more polar degradation products and provide mass information to help identify their structures.[4][5]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile amines. It provides excellent separation and structural information on impurities.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of new signals corresponding to degradation products (e.g., aldehydes, N-oxides) and a decrease in the integral of the parent compound's signals.

Q: I don't see any color change, but my experiments are failing. Could sub-visible degradation be the issue?

A: Yes, absolutely. Significant oxidation can occur before it becomes visually apparent. A loss of 5-10% of the active amine concentration due to degradation can drastically affect reaction yields or biological activity without causing a noticeable color change.

  • Recommended Action: Implement a routine quality control (QC) check.

    • Establish a Baseline: When you receive a new batch of the amine, immediately run an analytical test (e.g., LC-MS or GC) to establish its initial purity profile. This is your "T=0" reference.

    • Periodic Testing: For critical applications, re-test the sample periodically (e.g., every 3-6 months) or before beginning a new set of sensitive experiments to ensure it still meets the required purity specifications.

    • Amine Titration: A simple acid-base titration can quantify the concentration of active amine groups.[4] A decrease in the measured concentration over time is a strong indicator of degradation.

Part 3: Frequently Asked Questions (FAQs) on Prevention

This section focuses on proactive measures to ensure long-term stability.

Q: What are the ideal storage conditions to prevent oxidation?

A: A multi-faceted approach is required, focusing on controlling the sample's environment. The core principle is to eliminate exposure to oxygen, light, and excessive heat.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas Blanket (Nitrogen or Argon) Displaces oxygen, the primary reactant in oxidative degradation.[7][8][9][10] This is the most critical factor.
Temperature 2–8 °C (Refrigerated) Slows down the rate of chemical reactions, including oxidation. Avoid freeze-thaw cycles unless the compound's properties are known to be unaffected. Store below 30°C at a minimum.[11]
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the sample from light, which can catalyze oxidation. A PTFE-lined cap provides an excellent, inert seal.
Purity Use High-Purity Solvent for Solutions If storing in solution, use de-gassed, high-purity solvents to avoid introducing contaminants or dissolved oxygen.

Q: Should I add a commercial antioxidant to my amine?

A: This should be approached with extreme caution. For most research and development purposes, adding an antioxidant is not recommended because it introduces an impurity that could interfere with your experiments. However, for long-term bulk storage or specific formulations where stability is a major challenge, it can be considered. The decision must be based on a thorough risk-benefit analysis for your specific application.

Q: If I determine an antioxidant is necessary, what should I use?

A: The choice depends on the application. Antioxidants are generally classified as primary or secondary.

  • Primary Antioxidants (Radical Scavengers): These interrupt the oxidation chain reaction. Hindered phenols are a common choice.[12][13]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These break down hydroperoxides into non-radical, stable products. Phosphites and thioesters are common examples.[12][13]

Often, a synergistic blend of primary and secondary antioxidants is most effective.[12]

Antioxidant ClassExamplesTypical ConcentrationMechanism of Action
Hindered Phenols Butylated hydroxytoluene (BHT)100 - 1000 ppmDonates a hydrogen atom to free radicals, terminating the chain reaction.[14]
Phosphites Tris(2,4-di-tert-butylphenyl)phosphite200 - 2000 ppmDecomposes hydroperoxides into non-reactive alcohols.[13]
Hydroxylamines Dialkyl hydroxylamines100 - 1000 ppmCan function as both a primary and secondary antioxidant.[12]

Note: Any use of antioxidants requires rigorous validation to ensure they do not interfere with your intended application and to determine the optimal concentration.

Part 4: Experimental Protocols

This section provides step-by-step instructions for key procedures.

Protocol 1: Inert Gas Blanketing for Sample Storage

This protocol describes how to properly prepare an amine sample for storage under an inert atmosphere to prevent oxidation.

Inert Gas Blanketing Workflow cluster_prep Preparation cluster_purge Inerting Process cluster_store Finalization start Start prep_vial Select clean, dry amber glass vial with PTFE-lined septa cap start->prep_vial dispense Dispense amine into vial in a fume hood prep_vial->dispense insert_needles Pierce septum with two needles: one for gas inlet, one for gas outlet (vent) dispense->insert_needles purge Gently purge headspace with N₂ or Ar for 1-2 minutes insert_needles->purge Low flow rate remove_outlet Remove outlet (vent) needle first purge->remove_outlet remove_inlet Immediately remove gas inlet needle remove_outlet->remove_inlet seal Seal cap tightly and wrap with parafilm remove_inlet->seal store Store at 2-8 °C seal->store finish End store->finish

Caption: Workflow for preparing an amine for inert atmosphere storage.

Methodology:

  • Preparation:

    • Select an appropriate-sized amber glass vial with a PTFE-lined screw cap or crimp cap with a septum. Ensure the vial is clean and completely dry.

    • In a well-ventilated fume hood, carefully transfer the desired amount of N'-(2-aminoethyl)-N-methylpropan-1-amine into the vial. Minimize the time the stock bottle is open.

  • Inerting (Purge and Fill Method):

    • Secure the vial in a rack. Gently pierce the septum with two long needles connected to tubing.

    • One needle will be the inert gas inlet (e.g., high-purity nitrogen or argon). This needle should reach the bottom of the vial's headspace, just above the liquid.

    • The second needle will be the outlet/vent and should only barely pierce the septum.

    • Start a gentle flow of inert gas through the inlet needle. The goal is to displace the oxygen-containing air, not to bubble gas vigorously through the liquid amine. A flow rate of ~100-200 mL/min is typically sufficient.

    • Purge the headspace for 1-2 minutes.

  • Sealing:

    • Crucial Step: While the inert gas is still flowing, remove the outlet (vent) needle first. This creates a slight positive pressure of inert gas inside the vial.

    • Immediately after, remove the gas inlet needle.

    • Quickly tighten the screw cap or apply the crimp seal.

    • For extra security, wrap the cap-vial interface with parafilm.

  • Storage:

    • Label the vial clearly with the compound name, date, and a note indicating it is "Stored under N₂/Ar."

    • Place the vial in a refrigerator at 2–8 °C for storage.

References

  • Air Liquide. Inerting, Blanketing and Purging. [Link][7]

  • GasN2. Blanketing: protecting the integrity of your products with inert gas. (2024). [Link][8]

  • Linde Gas. Drying, inerting, blanketing & purging. [Link][9]

  • Air Products. Packaging, Inerting and Blanketing. [Link][10]

  • Ge, X., et al. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). Environmental Science & Technology. [Link][15]

  • Coregas Australia. Inerting, Purging & Blanketing Gases. [Link][16]

  • Climate. Amine Degradation. (2026). Sustainability Directory. [Link][4]

  • Tintoll. Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. (2026). [Link][17]

  • LSABM. Characterization of the degradation products of amines used for post combustion CO2 capture. [Link][5]

  • Amine Storage Conditions: Essential Guidelines for Safety. [Link][11]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link][18]

  • International CCS Knowledge Centre. Advancing Amine Degradation Analysis. (2021). [Link][6]

  • Tri-iso. Antioxidants - Primary and Secondary. [Link][13]

  • NCERT. Amines. [Link]

  • Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. (2023). Scientific Reports. [Link][19]

  • Chemistry LibreTexts. 23.11: Oxidation of Amines. (2021). [Link][2]

  • Oxidation of Secondary and Primary Amines. [Link][3]

  • de Souza, R. F., et al. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2023). Molecules. [Link][1]

Sources

Troubleshooting

optimizing reaction conditions for the alkylation of propanediamines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the chemoselective alkylation of propanediamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the chemoselective alkylation of propanediamines.

Part 1: Strategic Approaches to Chemoselectivity (FAQs)

Q1: Why does the direct alkylation of 1,3-propanediamine with alkyl halides consistently yield complex mixtures, and how can I prevent this? Causality: Direct alkylation of primary amines is thermodynamically and kinetically problematic. When a primary amine molecule undergoes mono-alkylation, the newly attached alkyl group donates electron density via the inductive effect. This makes the resulting secondary amine more nucleophilic than the unreacted primary amine. Consequently, the reaction cascades into over-alkylation, generating tertiary amines and quaternary ammonium salts alongside unreacted starting material. Solution: To achieve strict mono-alkylation, you must either use a reductive amination approach (which stops at the secondary amine due to the steric hindrance of the imine intermediate) or employ an orthogonal protecting group strategy, such as mono-Boc protection[1].

Q2: What is the most reliable protocol for synthesizing an unsymmetrically N,N'-disubstituted 1,3-propanediamine? Causality: Statistical mono-protection is the most robust method[1]. By using a massive stoichiometric excess of the diamine relative to the protecting group (Boc anhydride), the probability of di-protection is statistically minimized. The unreacted diamine is highly water-soluble and easily removed during an aqueous workup, leaving pure mono-protected product.

Step-by-Step Methodology: Mono-Boc Protection & Alkylation Validation Checkpoint: This protocol is self-validating; the disappearance of the Boc-protected intermediate on TLC upon TFA addition confirms successful deprotection.

  • Mono-Protection: Dissolve 1,3-propanediamine (5.0 equivalents) in anhydrous dichloromethane (DCM) and cool to 0 °C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise over 1 hour.

  • Isolation: Stir for 12 hours at room temperature. Wash the organic layer extensively with brine (3x) to remove the excess unreacted diamine. Dry over Na₂SO₄ and concentrate to yield mono-Boc-1,3-propanediamine.

  • Alkylation: Dissolve the mono-Boc intermediate in acetonitrile. Add K₂CO₃ (2.0 eq) and your desired alkyl halide (1.1 eq). Reflux until TLC indicates complete consumption of the starting material.

  • Deprotection: Dissolve the purified alkylated intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the target mono-alkylated propanediamine as a TFA salt.

Q3: How can I selectively alkylate a secondary amine in a molecule that also contains a primary amine, without running multiple column chromatographies? Causality: Primary amines condense with ketones to form imines much faster than secondary amines do. By using methyl isobutyl ketone (MIBK) as both the reaction solvent and a temporary protecting group, the primary amine is transiently masked as a sterically hindered imine[2]. The secondary amine remains free and nucleophilic, allowing for selective alkylation. Protocol:

  • Dissolve the diamine in MIBK.

  • Add a mild base (e.g., Na₂CO₃) and the alkylating agent. Heat to reflux. The MIBK will spontaneously form an imine with the primary amine.

  • Following complete alkylation of the secondary amine, perform a mild aqueous acidic workup. The imine smoothly hydrolyzes back to the free primary amine, delivering high yields without requiring separate protection/deprotection isolation steps[2].

Q4: Are there greener, highly selective alternatives to using toxic alkyl halides for diamine alkylation? Causality: Yes, the "Borrowing Hydrogen" (or Hydrogen Auto-Transfer) methodology represents the cutting edge of green alkylation. Instead of alkyl halides, this method uses widely available alcohols. A transition metal catalyst (such as Ruthenium or Manganese) extracts hydrogen from the alcohol to form an aldehyde. The aldehyde condenses with the diamine to form an imine, and the catalyst then "returns" the borrowed hydrogen to reduce the imine to an alkylated amine. Water is the only byproduct. Recent advancements using Manganese-triazolylidene complexes have shown exceptional chemoselectivity for diamines under mild conditions[3].

Part 2: Troubleshooting & Optimization Matrix

When optimizing the alkylation of propanediamines, empirical adjustments must be guided by mechanistic understanding. Use the following data table to troubleshoot common reaction failures.

ParameterObservation / IssueMechanistic CauseOptimization Strategy
Stoichiometry High levels of di-alkylation or quaternary salts.Inductive effect increases nucleophilicity of the mono-alkylated product.Use a 5-10x excess of diamine for direct alkylation, or switch to reductive amination.
Solvent Poor regioselectivity between primary/secondary amines.Lack of steric differentiation in standard polar aprotic solvents (DMF/DMSO).Switch to MIBK to transiently protect the primary amine as an imine[2].
Base Selection Elimination of the alkyl halide (alkene formation) instead of substitution.Base is too strong or sterically hindered (e.g., DBU, KOtBu), acting as a Brønsted base rather than a nucleophile sponge.Downgrade to a milder, heterogeneous base like K₂CO₃ or Cs₂CO₃.
Temperature Degradation of Boc-protected intermediates during alkylation.High temperatures (>80 °C) can cause thermal deprotection or side reactions.Lower temperature to 50 °C; add a catalytic amount of NaI (Finkelstein reaction) to accelerate alkylation at lower temps.
Electrophile Low yield with aliphatic alcohols in green synthesis.Inefficient dehydrogenation by the catalyst.Ensure the use of an active borrowing-hydrogen catalyst (e.g., Mn-triazolylidene) and a catalytic base (e.g., KOtBu) at 100 °C[3].

Part 3: Visualizations of Key Workflows

The Mono-Boc Protection Strategy

The following diagram illustrates the logical flow of the statistical mono-protection strategy, ensuring that only one side of the symmetrical propanediamine is functionalized.

MonoBoc Diamine 1,3-Propanediamine (Excess) MonoBoc Mono-Boc-Diamine Diamine->MonoBoc Boc2O (1 eq) 0 °C, DCM AlkylatedBoc Alkylated-Boc-Diamine MonoBoc->AlkylatedBoc R-X, K2CO3 or Reductive Amination Target Mono-Alkylated Propanediamine AlkylatedBoc->Target TFA / DCM (Deprotection)

Workflow for the synthesis of mono-alkylated propanediamines via Mono-Boc protection.

Borrowing Hydrogen Catalytic Cycle

This diagram maps the atom-economical "Borrowing Hydrogen" pathway, demonstrating how transition metals facilitate N-alkylation using alcohols while generating only water as a byproduct.

BorrowingHydrogen Alcohol Alcohol (R-OH) Aldehyde Aldehyde (R=O) Alcohol->Aldehyde Dehydrogenation (-H2 to Catalyst) Imine Imine Intermediate Aldehyde->Imine + Diamine (-H2O) Product Alkylated Amine Imine->Product Hydrogenation (+H2 from Catalyst) Catalyst Mn/Ru Catalyst (Borrowing H2) Catalyst->Alcohol Catalyst->Imine

Mechanism of the borrowing hydrogen catalytic cycle for green, atom-economical N-alkylation.

Part 4: References

  • Laduron, F., et al. - Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, ACS Publications (2005). Available at:[Link]

  • Garcia, B., et al. - Manganese‐Triazolylidene Catalysis for The Synthesis of 1,2,3,4‐Tetrahydroquinoxalines and Selective Alkylation of Diamines and Anilines with Alcohols and Diols. ChemCatChem, ResearchGate (2025). Available at:[Link]

Sources

Optimization

challenges in the scale-up synthesis of N1,N1-dimethyl-N2-propylethane-1,2-diamine

Ticket #SC-882: Optimization of N1,N1-dimethyl-N2-propylethane-1,2-diamine [1] Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Process Safety & Yield Critical)[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #SC-882: Optimization of N1,N1-dimethyl-N2-propylethane-1,2-diamine [1]

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Process Safety & Yield Critical)[1]

Executive Summary

You are encountering challenges in the scale-up synthesis of N1,N1-dimethyl-N2-propylethane-1,2-diamine (CAS: 89893-80-1 / Analogous structures). This unsymmetrical diamine presents a classic "chemoselectivity vs. solubility" paradox:

  • Selectivity: The starting material (

    
    -dimethylethylenediamine) has a primary amine that must be mono-alkylated to a secondary amine without over-alkylating to the tertiary species.
    
  • Isolation: The product is highly polar and water-soluble, making standard aqueous extraction difficult during scale-up.

This guide addresses these specific bottlenecks using industry-standard protocols derived from reductive amination methodologies (Abdel-Magid, 1996) and advanced workup strategies.

Module 1: Synthetic Route Selection & Selectivity

The Core Problem: Over-Alkylation

In direct alkylation (using propyl halides), the secondary amine product is often more nucleophilic than the primary amine starting material, leading to a runaway reaction and significant formation of the bis-propyl impurity.

Recommended Solution: Reductive Amination

For pharmaceutical-grade scale-up, Reductive Amination using Propionaldehyde and Sodium Triacetoxyborohydride (STAB) is the superior route.[1] It kinetically favors mono-alkylation.

Comparison of Synthetic Strategies:

FeatureDirect Alkylation (Propyl Bromide)Reductive Amination (STAB)Catalytic Hydrogenation (

/Pd)
Selectivity Poor (Requires 5-10 equiv.[1] amine)Excellent (Mono-selective) Good (Risk of over-reduction)
Impurity Profile Bis-alkylated (Tertiary amine)Boron saltsAlkane byproducts
Scalability High (Cheaper reagents)Medium (Cost of STAB) High (Requires pressure vessel)
Safety Alkyl halides are genotoxicHydrogen evolution on quench Flammable gas/Catalyst ignition
Troubleshooting Decision Tree

SynthesisDecision Start Start: Choose Route IsPurityCritical Is Purity > 98% Critical? Start->IsPurityCritical No (Cost Driver) No (Cost Driver) IsPurityCritical->No (Cost Driver) No Yes (Pharma) Yes (Pharma) IsPurityCritical->Yes (Pharma) Yes DirectAlk Direct Alkylation (Use 10x Excess Amine) ReductiveAm Reductive Amination ReducingAgent Select Reducing Agent ReductiveAm->ReducingAgent STAB STAB (Na(OAc)3BH) *Best for Selectivity* ReducingAgent->STAB Standard NaBH4 NaBH4 + Additive (Ti(OiPr)4 or Acid) ReducingAgent->NaBH4 Cost Reduction No (Cost Driver)->DirectAlk Yes (Pharma)->ReductiveAm

Figure 1: Decision matrix for selecting the synthetic route based on purity vs. cost constraints.

Module 2: Experimental Protocol (Reductive Amination)

Objective: Synthesis of N1,N1-dimethyl-N2-propylethane-1,2-diamine via STAB.

Reagents & Stoichiometry
  • Amine:

    
    -dimethylethylenediamine (1.0 equiv)[1]
    
  • Carbonyl: Propionaldehyde (1.05 equiv) — Slight excess ensures conversion.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran).[1][2][3] Note: DCE is standard but THF is greener.

Step-by-Step Protocol
  • Imine Formation: Charge the amine and solvent into the reactor. Cool to 0–5°C. Add Propionaldehyde dropwise.

    • Why? Exothermic imine formation. Controlling temp prevents aldehyde polymerization.

    • Checkpoint: Stir for 30–60 mins. Verify imine formation via TLC or NMR (disappearance of aldehyde peak).

  • Reduction: Add STAB portion-wise over 1 hour at 20–25°C.

    • Why? STAB is milder than

      
       and will not reduce the aldehyde before it forms the imine, preventing the formation of propanol impurity [1].
      
  • Quenching (CRITICAL SAFETY STEP):

    • Issue: STAB generates hydrogen gas upon aqueous quench.

    • Action: Quench with aqueous NaHCO3 (saturated) slowly.

    • Warning: Do not seal the vessel. Ensure adequate venting for

      
       and 
      
      
      
      evolution [2].

Module 3: Workup & Isolation (The "Emulsion" Ticket)

User Issue: "I cannot extract the product from the aqueous layer. It's too polar."

This is the most common failure mode. The diamine product acts as a surfactant/hydrotrope, creating stable emulsions, and prefers the aqueous phase at neutral pH.

The "Salting Out" Extraction Strategy

Do not rely on standard DCM/Water extraction. Use this modified procedure:

  • pH Adjustment:

    • After quenching, the mixture is likely acidic/neutral (boric acid byproducts).

    • Basify strongly to pH > 12 using 50% NaOH.

    • Mechanism:[1][4] You must deprotonate both amine sites to render the molecule hydrophobic (organic-soluble).

  • Salting Out:

    • Saturate the aqueous layer with NaCl (solid).

    • Mechanism:[1][4] The "Common Ion Effect" increases the ionic strength of the water, forcing the organic amine out of solution ("Salting out").

  • Solvent Selection:

    • Avoid Ethyl Acetate (amine may react/trans-amidate over time or co-extract water).

    • Recommended: MTBE (Methyl tert-butyl ether) or Toluene.

    • Why? These solvents separate faster from basic brine than DCM.

  • Drying:

    • Dry organic layer over

      
       (Sodium Sulfate) mixed with 10% 
      
      
      
      .
    • Why? The carbonate ensures the amine stays deprotonated during drying.

Isolation Workflow Diagram

Workup RxnMix Reaction Mixture (Quenched) Basify Add 50% NaOH Target pH > 12 RxnMix->Basify Salt Add Solid NaCl (Saturation) Basify->Salt Extract Extract with MTBE (x3) Salt->Extract Dry Dry (Na2SO4 + K2CO3) Extract->Dry Distill Vacuum Distillation (Remove Solvent) Dry->Distill

Figure 2: Optimized workup protocol for water-soluble diamines.[1]

Module 4: FAQ & Troubleshooting

Q: I see a peak at M+42 in my Mass Spec. What is it? A: This is likely the bis-propyl impurity (Tertiary amine).

  • Cause: Excess aldehyde or insufficient steric control.

  • Fix: Ensure the amine is in slight excess if using catalytic hydrogenation. If using STAB, ensure the aldehyde is added before the reducing agent to lock in the imine.

Q: The reaction is stuck at 80% conversion. A: Water may be present in the solvent.

  • Mechanism:[1][4] Water hydrolyzes the imine back to the aldehyde/amine.

  • Fix: Use anhydrous solvents (DCE/THF). Add molecular sieves (4Å) during the imine formation step (Step 1).

Q: Can I distill the final product? A: Yes, but be cautious.

  • Properties: The product likely boils between 140–150°C at atmospheric pressure (estimated based on homologs).

  • Recommendation: Use vacuum distillation (10–20 mbar). Keep pot temperature under 100°C to avoid decomposition or discoloration.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Yang, C., Wang, T., Muzzio, D. J., & Roth, M. (2021).[1] Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation. Organic Process Research & Development. Link[1]

  • Bar-Haim, G., & Kol, M. (2004).[1][4] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.[1] Link[1]

Sources

Troubleshooting

improving the selectivity of mono-alkylation of ethylenediamines

Welcome to the Process Chemistry Technical Support Center. As drug development increasingly relies on complex polyamine pharmacophores, the selective mono-alkylation of ethylenediamines remains a critical synthetic bottl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As drug development increasingly relies on complex polyamine pharmacophores, the selective mono-alkylation of ethylenediamines remains a critical synthetic bottleneck. Because the secondary amine formed after an initial alkylation is often more nucleophilic than the starting primary amine, reactions frequently cascade into undesired over-alkylation (di- and tri-alkylation).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve high chemoselectivity in your diamine workflows.

Diagnostic Workflow

Before diving into specific troubleshooting steps, use the diagnostic tree below to identify the most appropriate optimization strategy for your specific alkylation pathway.

TroubleshootingTree Q1 Primary Alkylation Strategy? A1 Direct Alkylation (Alkyl Halides) Q1->A1 A2 Borrowing Hydrogen (Alcohols) Q1->A2 A3 Desymmetrization (Symmetrical Diamines) Q1->A3 Sol1 Implement 'Cesium Effect' (CsOH + 4Å MS) Suppresses dialkylation A1->Sol1 Over-alkylation issue Sol2 Use Ir/Ru Catalysts (e.g.,[Cp*IrCl2]2) Atom-economic A2->Sol2 Poor conversion Sol3 Prior Complexation (9-BBN) or Mono-Boc Protection A3->Sol3 Statistical mixtures

Diagnostic Workflow for Troubleshooting Ethylenediamine Mono-alkylation.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting direct N-alkylation of ethylenediamine with an alkyl bromide, but I consistently get a statistical mixture of mono- and di-alkylated products. How can I improve chemoselectivity without using a massive excess of diamine? Causality & Solution: The secondary amine formed after the first alkylation is highly nucleophilic, leading to rapid over-alkylation. To suppress this, you should leverage the "Cesium Effect"[1]. By swapping standard bases (like K₂CO₃ or NaH) for Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) in the presence of 4Å molecular sieves, you can strongly favor mono-N-alkylation[2]. The large, polarizable cesium cation forms a tight coordination complex with the intermediate secondary amine, sterically and electronically deactivating it toward further electrophilic attack[1][3].

Q2: I need to functionalize a symmetrical diamine. Is there a way to chemically differentiate the two identical amine groups in situ? Causality & Solution: Yes. While statistical control (using 5–10 equivalents of diamine) is a common brute-force method, it is highly wasteful. A more elegant approach is transient pre-complexation. Treating the symmetrical diamine with 9-borabicyclo[3.3.1]nonane (9-BBN) prior to the addition of the electrophile selectively complexes one nitrogen atom[4]. This stable boron-amine complex leaves the other nitrogen free to react, significantly suppressing undesired di-functionalization[4]. Alternatively, a mono-Boc protection strategy utilizing controlled pH (via TMSCl or HCl) can isolate the mono-protected intermediate for subsequent targeted alkylation[5].

Q3: We are shifting toward "green" manufacturing. Can we achieve selective mono-alkylation using alcohols instead of toxic alkyl halides? Causality & Solution: Absolutely. You can utilize the "borrowing hydrogen" (or hydrogen auto-transfer) methodology[6]. In this atom-economic process, an alcohol is dehydrogenated to an aldehyde/ketone by a transition metal catalyst, which then condenses with the diamine to form an imine[6][7]. The metal hydride generated in the first step subsequently reduces the imine to the mono-alkylated amine, producing only water as a byproduct[6]. For highly selective mono-alkylation of diamines, P,N-ligand-coordinated Iridium complexes or [Cp*IrCl₂]₂ have demonstrated excellent selectivity, effectively bypassing the over-alkylation typical of direct halide displacement[6][8].

Quantitative Selectivity Data

To aid in route scouting, the following table summarizes the expected chemoselectivity (Mono:Di ratios) across different methodological approaches based on literature benchmarks.

MethodologyReagents / CatalystsTypical Mono:Di RatioSubstrate ScopeKey Advantage
Direct Alkylation (Unoptimized) K₂CO₃, Alkyl Halide1:1 to 3:1BroadLow cost, simple setup
Cesium Effect [2]CsOH, 4Å MS, Alkyl Halide>9:1Primary/Secondary BromidesHigh chemoselectivity without protecting groups
Boron Pre-complexation [4]9-BBN, Electrophile~8:1Symmetrical DiaminesDesymmetrizes identical amines efficiently
Borrowing Hydrogen [6]Ir/Ru Complexes, Alcohols>95:5Primary AlcoholsAtom-economic, produces only water as byproduct

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each physical manipulation is explained to ensure robust execution and troubleshooting.

Protocol A: Chemoselective Mono-N-Alkylation using the "Cesium Effect"[2][3]

Objective: Achieve >9:1 mono-alkylation selectivity using direct alkyl halides.

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the primary diamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base & Desiccant Addition: Add catalytic or stoichiometric Cesium Hydroxide monohydrate (CsOH·H₂O) and freshly activated, powdered 4Å molecular sieves. Stir for 30 minutes.

    • Causality: Water is a byproduct of the hydroxide-mediated alkylation. The molecular sieves continuously scavenge moisture, preventing the hydration of the cesium cation. This is critical for maintaining the tight Cs-amine coordination complex that deactivates the secondary amine[2].

  • Electrophile Addition: Slowly add the alkyl bromide (1.2 eq) dropwise at 23 °C.

    • Causality: Dropwise addition ensures the local concentration of the electrophile remains low, statistically favoring the mono-alkylation of the more abundant primary amine.

  • Reaction Monitoring: Stir the mixture for 2–12 hours. Monitor via LC-MS. The reaction is self-limiting; once the primary amine is consumed, the cesium-coordinated secondary amine resists further alkylation[1].

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves and inorganic salts. Concentrate the filtrate under high vacuum to remove DMF, then purify via flash chromatography.

Protocol B: Selective Mono-Boc Protection of Symmetrical Ethylenediamines[5]

Objective: Desymmetrize an ethylenediamine via statistical and electronic control.

  • Dissolution: Dissolve the symmetrical diamine (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Acidification: Cool the solution to 0 °C in an ice bath. Add exactly 1.0 eq of chlorotrimethylsilane (TMSCl) or 1.0 eq of aqueous HCl dropwise.

    • Causality: Protonating exactly one equivalent of the diamine forms a mono-hydrochloride salt. The protonated amine is non-nucleophilic, effectively masking one terminus and forcing the subsequent reagent to react exclusively with the remaining free primary amine[5].

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Isolation & pH Control: Dilute the reaction mixture with deionized water. Wash the aqueous layer with diethyl ether (2x).

    • Causality: The ether wash selectively removes any unreacted Boc₂O and non-polar di-Boc byproducts.

  • Extraction: Adjust the pH of the aqueous layer to >12 by adding 2N NaOH. Extract the mono-Boc protected diamine into dichloromethane (3x).

    • Causality: Raising the pH deprotonates the mono-Boc hydrochloride salt, allowing the free, mono-protected diamine to partition into the organic phase for isolation[5]. Dry over anhydrous Na₂SO₄ and concentrate.

References

1.8 - PubMed (NIH) 2.1 - SciSpace 3.2 - ACS Publications 4.3 - Google Patents 5.5 - Benchchem 6.6 - Green Chemistry (RSC Publishing) 7.7 - ACS Publications 8. 4 - ACS Publications

Sources

Optimization

troubleshooting guide for reactions involving sterically hindered diamines

Portal ID: SHD-RXN-99 | Status: Online | Tier: Advanced Research Support[1] Welcome to the StericShield™ Technical Support Portal Subject: Troubleshooting Guide for Reactions Involving Sterically Hindered Diamines. Audie...

Author: BenchChem Technical Support Team. Date: March 2026

Portal ID: SHD-RXN-99 | Status: Online | Tier: Advanced Research Support[1]

Welcome to the StericShield™ Technical Support Portal

Subject: Troubleshooting Guide for Reactions Involving Sterically Hindered Diamines. Audience: Senior Chemists, Process Development Scientists.[1]

System Overview: Sterically hindered diamines (e.g., tert-butyl substituted, adamantyl-linked, or ortho-substituted aryl diamines) present a unique paradox: they are thermodynamically stable but kinetically stubborn.[1] The steric bulk that protects the nitrogen from oxidation or side reactions also prevents it from attacking electrophiles. This guide addresses the three most common "error codes" in these syntheses: Low Conversion , Catalyst Deactivation , and Regioselectivity Failure .[1]

TICKET #01: Amide Coupling Fails or Stalls < 50% Conversion

Issue: Standard coupling reagents (EDC, HATU) yield unreacted starting material or hydrolyzed ester.[1] Root Cause: The "Cone Angle" of the nucleophile is too large. The activated ester formed by HATU/EDC is too bulky to allow the hindered amine to approach the carbonyl carbon effectively before the active ester hydrolyzes or rearranges.

Diagnostic Steps:
  • Check Reagent Class: Are you using carbodiimides (EDC/DCC)? Stop. These are rarely effective for bulky amines.[1]

  • Check Base: Are you using DIPEA/TEA? If the amine is hindered, these bases may not effectively deprotonate the ammonium salt if the pKa is shifted by sterics.

  • Check Temperature: Are you running at RT? Steric hindrance is an activation energy problem; heat is often non-negotiable.[1]

Resolution Protocol: The Acyl Fluoride Switch

When HATU fails, switch to Acyl Fluorides .[1] Fluoride is the smallest leaving group, minimizing the steric penalty in the transition state.

Protocol:

  • Activation: Dissolve carboxylic acid (1.0 equiv) in DCM. Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).[1]

  • Mechanism: This generates the acid fluoride in situ.[1][2] Unlike acid chlorides, acid fluorides are stable to flash chromatography (often) and less prone to ketene formation.[1]

  • Coupling: Add the hindered diamine.

  • Optimization: If TFFH fails, use Cyanuric Fluoride .[1]

    • Why? The C-F bond is strong but the small atomic radius of Fluorine allows the bulky amine to access the carbonyl carbon [1].

Alternative High-Force Method:

  • Reagent: COMU or PyBOP (Phosphonium salts often outperform uroniums for hindered systems because they don't form guanidinium byproducts with the amine).[1]

  • Condition: Microwave irradiation at 60–80 °C for 30 mins.

Data Table 1: Coupling Reagent Efficacy for Hindered Amines

ReagentSteric ToleranceRisk FactorRecommended For
EDC/HOBt LowLowPrimary, unhindered amines only.[1]
HATU MediumEpimerizationModerately hindered secondary amines.[1]
TFFH High Moisture sensitivityTertiary-alkyl amines, Anilines.
Ghosez's Rgt Very HighChlorinationExtremely hindered substrates (generates acid chloride).[1]
TICKET #02: Buchwald-Hartwig Amination – No Product / Pd Black Formation

Issue: The reaction turns black (Pd precipitation) immediately, or yields <10% product. Root Cause:

  • Reductive Elimination Failure: The steric bulk of the amine prevents it from coordinating to the Pd(II) center, or the resulting Pd-Amine complex is too crowded to undergo reductive elimination.

  • Inhibitory Coordination: The diamine acts as a chelating ligand, displacing the phosphine ligand and deactivating the catalyst (forming a stable, non-reactive Pd-diamine chelate).

Resolution Protocol: The "Specific Ligand" Approach

You cannot use generic ligands (PPh3, dppf) for hindered diamines.[1] You must use dialkylbiaryl phosphine ligands designed to force reductive elimination via the "Thorpe-Ingold" effect.

Ligand Selection Strategy:

  • For Primary Hindered Amines: Use BrettPhos or tBuBrettPhos .[1][3]

  • For Secondary Hindered Amines: Use RuPhos or AdBrettPhos (Adamantyl).[1]

  • Precatalyst: Do not use Pd2(dba)3 if possible. Use Pd-G3 or Pd-G4 precatalysts (e.g., RuPhos-Pd-G4).[1] These generate the active Pd(0) species immediately without requiring reduction by the amine (which is difficult for hindered amines) [2].

The "Chelation Trap" Fix: If your diamine is chelating the metal (e.g., ethylenediamine derivatives):

  • Increase Temperature: High temp (100 °C+) promotes ligand dissociation.[1]

  • Change Base: Switch from NaOtBu to LHMDS . The lithium cation can coordinate to the diamine, preventing it from poisoning the Palladium.

Buchwald_Troubleshooting Start Issue: C-N Coupling Fails CheckColor Did reaction turn black? Start->CheckColor PdBlack Pd Black Precipitated (Ligand fell off) CheckColor->PdBlack Yes NoRxn No Reaction (Catalyst stable but inactive) CheckColor->NoRxn No LigandCheck Are you using BrettPhos/RuPhos? PdBlack->LigandCheck BaseCheck Check Base Strength NoRxn->BaseCheck Soln1 Switch to G3/G4 Precatalyst (Prevents induction period) LigandCheck->Soln1 No Soln2 Switch to tBuBrettPhos (Higher steric demand) LigandCheck->Soln2 Yes BaseCheck->Soln2 Base is strong Soln3 Use LHMDS instead of NaOtBu (Prevent chelation) BaseCheck->Soln3 Base is weak

Caption: Decision tree for troubleshooting Palladium-catalyzed amination of hindered amines.

TICKET #03: Mono-Functionalization of Symmetric Diamines

Issue: You need to react only one amine of a symmetric hindered diamine, but you get a mixture of unreacted, mono-, and di-substituted products. Root Cause: Statistical distribution.[1] Once the first amine reacts, the steric environment of the second amine doesn't change enough to prevent a second reaction (unless the linker is very short).

Resolution Protocol: The "Statistical Breakdown" & Flow Chemistry
  • The HCl Salt Method:

    • Treat the diamine with exactly 1.0 equivalent of HCl in MeOH. This statistically favors the formation of the mono-ammonium salt.

    • React this salt with your electrophile (e.g., Boc2O).[1] The protonated amine is non-nucleophilic.[2]

    • Yield Expectation: ~50-60% Mono-Boc, but very little di-Boc [3].[1]

  • High-Dilution / Flow Strategy:

    • Batch: Add the electrophile dropwise to a large excess (5–10 equiv) of the diamine. Recover the unreacted diamine during workup (distillation or extraction).

    • Flow Chemistry: Pump the diamine and electrophile into a T-mixer. By controlling the flow rates to maintain a localized excess of diamine, you can push the selectivity toward the mono-product significantly higher than batch methods [4].

TICKET #04: Purification of Sticky/Viscous Diamines

Issue: Product is an oil that streaks on silica, or is air-sensitive (turns brown). Root Cause:

  • Streaking: Free amines interact strongly with the acidic silanols on silica gel.[1]

  • Oxidation: Hindered amines are electron-rich and prone to N-oxide formation.[1]

Resolution Protocol:
  • The "Amine-Doped" Eluent:

    • Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes.

    • Use an eluent containing 1% NH4OH (aq) in DCM/MeOH.[1] The ammonium hydroxide suppresses silanol ionization better than TEA for polar diamines.

  • Kugelrohr Distillation:

    • For oils, avoid column chromatography entirely.[1] Use Kugelrohr (bulb-to-bulb) distillation under high vacuum.[1] This is the "Gold Standard" for hindered diamines as it avoids oxidative decomposition on silica.

  • Storage:

    • Store under Argon.[1][4] If the diamine is liquid, store over KOH pellets (to keep dry and CO2-free) in the fridge.

FAQ: Frequently Asked Questions

Q: Can I use reductive amination for sterically hindered ketones and amines? A: Yes, but standard NaBH(OAc)3 is often too slow.[1]

  • Fix: Use Ti(OiPr)4 as a Lewis acid additive.[1] Stir the amine and ketone with Ti(OiPr)4 neat or in THF for 24h to force imine formation before adding the reducing agent (NaBH4). The Titanium activates the carbonyl and acts as a water scavenger [5].

Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer.[1] Hindered reactions often require high temperatures (100 °C+).[1] On a large scale, the internal temperature might lag, or mixing might be inefficient (viscosity issues). Ensure vigorous stirring and internal temperature monitoring.

Q: How do I measure conversion if the amine is not UV active? A: Do not rely on TLC. Use GC-MS or 1H NMR .

  • Tip: For NMR, use a long relaxation delay (d1=10s) if quantitative integration is needed, as bulky protons relax slowly.[1]

References
  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][5] Organic & Biomolecular Chemistry, vol. 14, no. 2, 2016, pp. 430-433.[1][5] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, vol. 116, no.[1] 19, 2016, pp. 12564–12649.[1] Link[1]

  • Lee, D. W., et al. "Selective Mono-BOC Protection of Diamines."[1][6] Synthetic Communications, vol. 37, no.[1] 5, 2007, pp. 737–742.[1] Link[1][6]

  • Kockmann, N., et al. "Mono-Boc-Protection of Diamines."[1] Sigma-Aldrich Microreactor Technology Application Note. Link

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride."[1] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for the Quantification of N-(2-aminoethyl)-N-methylpropan-1-amine: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight aliphatic amines in complex biological and pharmaceutical matrices. N-(2-aminoethyl)-N...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight aliphatic amines in complex biological and pharmaceutical matrices. N-(2-aminoethyl)-N-methylpropan-1-amine is a prime example of such an analyte. Structurally, it is an unsymmetrical aliphatic diamine featuring a sterically hindered tertiary amine core and a terminal primary amine.

Because it lacks a native chromophore or fluorophore, and possesses high basicity (pKa > 9.5), traditional reversed-phase liquid chromatography (RP-LC) is largely ineffective. In physiological pH, the molecule is protonated, leading to severe peak tailing from secondary interactions with free column silanols and poor retention. To achieve robust, reproducible quantification, we must engineer the analytical workflow around the molecule's specific physicochemical traits.

This guide objectively compares three predominant analytical strategies, providing empirical performance data, mechanistic causality, and self-validating protocols to ensure absolute scientific integrity in your quantitative assays.

Comparative Analysis of Analytical Modalities

Method A: HILIC-MS/MS (Underivatized)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer immobilized on a polar stationary phase (e.g., amide or zwitterionic columns).

  • The Causality: By avoiding derivatization, you theoretically reduce sample preparation variance. However, aliphatic polyamines often act as strong cations under LC conditions. This leads to unpredictable cation-exchange interactions with the silica backbone, resulting in severe peak tailing and run-to-run carryover[1]. Furthermore, early-eluting polar compounds in HILIC are highly susceptible to matrix-induced ion suppression in the ESI source.

Method B: Pre-column Derivatization RP-LC-MS/MS (Benzoyl Chloride)

This is the gold standard for polyamine metabolomics. Benzoyl Chloride (BzCl) reacts rapidly with the primary amine of N-(2-aminoethyl)-N-methylpropan-1-amine via a base-catalyzed Schotten-Baumann reaction[2].

  • The Causality: The tertiary amine core lacks a reactive proton and is sterically hindered, rendering it inert. This ensures predictable, stoichiometric mono-derivatization at the primary amine terminus. The added benzoyl ring drastically increases the molecule's hydrophobicity, shifting it into the optimal retention window for sub-2 µm C18 columns. Additionally, the benzoyl moiety acts as an excellent charge-carrier, lowering the Limit of Detection (LOD) by enhancing electrospray ionization (ESI) efficiency and providing a stable precursor ion for Collision-Induced Dissociation (CID)[3].

Method C: HPLC-FLD (Dansyl Chloride Derivatization)

Dansyl chloride reacts with the primary amine to form a highly fluorescent sulfonamide derivative, allowing for fluorescence detection (FLD).

  • The Causality: While highly accessible for laboratories lacking tandem mass spectrometers, the reaction kinetics of Dansyl chloride are sluggish, often requiring extended incubation at elevated temperatures (e.g., 40–60°C for 45 minutes). It also lacks the absolute structural specificity provided by MS/MS Multiple Reaction Monitoring (MRM).

Quantitative Performance Metrics

The following table summarizes the empirical performance of these three methods when quantifying aliphatic diamines in biological matrices (e.g., plasma, urine, or cell culture media).

Analytical ParameterHILIC-MS/MS (Underivatized)RP-LC-MS/MS (BzCl Derivatization)HPLC-FLD (Dns-Cl Derivatization)
Limit of Detection (LOD) 10 - 50 nM0.5 - 5 nM100 - 250 nM
Linear Dynamic Range 2 orders of magnitude3 - 4 orders of magnitude2 - 3 orders of magnitude
Sample Prep Time < 5 mins~10 mins> 45 mins (requires heat)
Chromatographic Resolution Moderate (prone to tailing)Excellent (sharp, Gaussian peaks)Good
Matrix Effect (Suppression) High (>30% suppression)Low (<10% suppression)N/A (Fluorescence)
Throughput / Scalability HighVery HighLow

Mechanistic Workflows & Reaction Logic

To visualize the strategic divergence in these methods, review the workflow decision tree below.

Workflow Start Biological Sample (Plasma/Urine) Split Method Selection Start->Split HILIC_Prep Protein Precipitation (ACN:H2O) Split->HILIC_Prep HILIC-MS/MS BzCl_Prep Buffer Addition (Sodium Carbonate, pH 9.5) Split->BzCl_Prep RP-LC-MS/MS LC_HILIC HILIC Separation (Underivatized) HILIC_Prep->LC_HILIC Deriv BzCl Derivatization (Schotten-Baumann) BzCl_Prep->Deriv LC_RP Reversed-Phase LC (Benzoylated) Deriv->LC_RP MS ESI-MS/MS (MRM) Quantification LC_HILIC->MS LC_RP->MS

Figure 1: Comparative workflow decision tree for aliphatic amine quantification.

ReactionLogic Target N-(2-aminoethyl)-N- methylpropan-1-amine (Primary Amine Site) Condition Alkaline pH (>9) NaOH / Na2CO3 Target->Condition Reagent Benzoyl Chloride (BzCl) Reagent->Condition Product Benzoylated Derivative (Increased Hydrophobicity) Condition->Product Nucleophilic Substitution Benefit Enhanced RP Retention & Improved ESI Efficiency Product->Benefit

Figure 2: Mechanistic pathway of base-catalyzed Schotten-Baumann benzoylation.

Optimized Experimental Protocol: RP-LC-MS/MS (BzCl Derivatization)

A robust protocol must be a self-validating system . This means the assay inherently proves its own efficacy during every run. We achieve this by multiplexing Stable Isotope-Labeled Internal Standards (SIL-IS) prior to extraction, ensuring that any variation in derivatization yield or matrix-induced ion suppression is mathematically normalized[4].

Step 1: Sample Aliquoting & IS Integration
  • Action: Aliquot 50 µL of the biological sample (or calibration standard) into a 1.5 mL microcentrifuge tube. Immediately spike with 10 µL of a heavy-isotope internal standard (e.g., 13C6-Benzoyl Chloride derivatized analog or a deuterated polyamine).

  • Causality: Adding the IS at step zero ensures that all subsequent volumetric losses, derivatization inefficiencies, or MS ionization fluctuations are perfectly mirrored and corrected.

Step 2: Alkalinization
  • Action: Add 50 µL of 100 mM Sodium Carbonate buffer (pH 9.5) to the sample and vortex for 5 seconds.

  • Causality: The Schotten-Baumann reaction requires the primary amine of N-(2-aminoethyl)-N-methylpropan-1-amine to be in its deprotonated, nucleophilic state. A pH of 9.5 ensures the terminal amine is fully available for nucleophilic attack on the acyl chloride[2].

Step 3: Derivatization
  • Action: Add 50 µL of 2% (v/v) Benzoyl Chloride in anhydrous acetonitrile. Vortex vigorously and immediately for 10 seconds. Allow to incubate at room temperature for 5 minutes.

  • Causality: BzCl is highly reactive but poorly soluble in water. Vigorous mixing creates a micro-emulsion, maximizing the interfacial surface area between the aqueous amine and the organic BzCl, driving the reaction to completion in under 5 minutes[4].

Step 4: Quenching & Acidification
  • Action: Add 50 µL of 1% Formic Acid in water containing 20% internal standard (if utilizing a post-derivatization recovery standard).

  • Causality: This step serves a dual purpose. First, it hydrolyzes any unreacted BzCl into inert benzoic acid, stopping the reaction. Second, it neutralizes the highly alkaline pH, protecting the silica backbone of the downstream LC column from dissolution.

Step 5: LC-MS/MS Acquisition
  • Action: Centrifuge the quenched mixture at 14,000 x g for 5 minutes to pellet precipitated proteins. Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor via positive-ion ESI-MS/MS.

  • Causality: The benzoylated derivative will now exhibit excellent retention on the C18 phase. In the mass spectrometer, the benzoyl group readily accepts a proton, and upon collision-induced dissociation, yields a highly abundant and stable benzoylium product ion (m/z 105), providing an incredibly sensitive and specific MRM transition[3].

References

  • LCGC International. "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS".[Link]

  • PubMed Central (NIH). Wong, J. M. T., et al. "Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples." Journal of Chromatography A (2016).[Link]

  • Analytical Chemistry (ACS Publications). "Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS)".[Link]

  • Chromatography Forum. "HILIC: Issues with Spermine/Spermidine carryover".[Link]

Sources

Comparative

GC-MS Analysis of N1,N1-Dimethyl-N2-propylethane-1,2-diamine Reaction Mixtures: A Comparative Guide

In drug development and specialty chemical synthesis, the precise characterization of aliphatic polyamine reaction mixtures is a notoriously difficult analytical challenge. The target molecule, N1,N1-dimethyl-N2-propylet...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and specialty chemical synthesis, the precise characterization of aliphatic polyamine reaction mixtures is a notoriously difficult analytical challenge. The target molecule, N1,N1-dimethyl-N2-propylethane-1,2-diamine (C₇H₁₈N₂), contains both a sterically hindered tertiary amine and a reactive secondary amine.

When analyzing its reaction mixture—which typically includes unreacted starting materials (e.g., N,N-dimethylethylenediamine), over-alkylated byproducts, and trace impurities—chromatographers face two primary hurdles: high polarity and severe basicity. In standard GC-MS systems, the lone electron pairs on the amine nitrogens interact strongly with free silanol groups along the sample pathway, leading to irreversible adsorption, severe peak tailing, and compromised limits of detection (LOD).

As a Senior Application Scientist, I have evaluated multiple strategies to overcome these limitations. This guide objectively compares the two most robust, field-proven methodologies for this specific analysis: Direct Injection on a Base-Deactivated Column versus Pre-Column Derivatization on a Standard Non-Polar Column .

Methodological Comparison & Mechanistic Causality

Approach A: Direct Injection via Base-Deactivated Column

The Mechanism: Traditional fused-silica columns contain acidic silanol sites that act as hydrogen-bond donors to basic amines. Base-deactivated columns (such as the[1]) utilize proprietary surface bonding and basic deactivation technologies to shield these active sites. The Causality: By neutralizing the column surface, the basic diamine can traverse the stationary phase without secondary retention mechanisms. This allows for the direct liquid injection of the reaction mixture—even in the presence of harsh matrices like water or ammonia—preserving the true state of the mixture without the variability introduced by sample preparation.

Approach B: Pre-Column Derivatization with PFPA

The Mechanism: Pentafluoropropionic anhydride (PFPA) is a highly reactive acylating agent. When introduced to the reaction mixture, it selectively targets primary and secondary amines via nucleophilic acyl substitution, while the tertiary amine of N1,N1-dimethyl-N2-propylethane-1,2-diamine remains structurally intact due to a lack of replaceable hydrogen and steric hindrance[2]. The Causality: Converting the secondary amine into a fluorinated amide drastically reduces the molecule's overall basicity and polarity. The perfluoroalkyl group increases volatility and provides excellent electron-withdrawing properties, yielding sharp, symmetrical peaks on standard 5% phenyl-methylpolysiloxane (DB-5MS) columns. Furthermore, the fluorinated moiety directs fragmentation in the Electron Ionization (EI) source, enhancing sensitivity in Selected Ion Monitoring (SIM) mode[3].

Analytical_Workflow Sample Reaction Mixture (Diamines & Byproducts) MethodA Method A: Direct Injection Sample->MethodA MethodB Method B: PFPA Derivatization Sample->MethodB ColA Base-Deactivated Column (e.g., Rtx-Volatile Amine) MethodA->ColA No Prep Required ColB Standard Non-Polar Column (e.g., DB-5MS) MethodB->ColB 65°C, 30 min Ethyl Acetate MS GC-MS Detection (EI Source) ColA->MS Direct Elution ColB->MS PFP-Derivative Elution

Fig 1: Decision tree comparing direct injection and derivatization workflows for diamine analysis.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, both protocols incorporate 1,7-heptanediamine as an Internal Standard (IS) to correct for matrix effects and injection variability.

Protocol A: Direct Injection (Base-Deactivated Workflow)
  • Sample Preparation: Dilute the raw reaction mixture 1:100 in an inert, anhydrous solvent (e.g., LC-MS grade methanol). Spike with 1,7-heptanediamine (IS) to a final concentration of 10 µg/mL.

  • System Inertness Validation: Prior to sequence initiation, inject a volatile amine test mix. Verify that the peak tailing factor (

    
    ) for basic analytes is 
    
    
    
    . If
    
    
    , replace the base-deactivated inlet liner.
  • GC Parameters:

    • Column: Rtx-Volatile Amine (30 m × 0.32 mm ID, 5.0 µm

      
      ).
      
    • Inlet: 250 °C, 1 µL injection volume, Split ratio 20:1. Use a strictly base-deactivated liner (e.g., Topaz).

    • Oven Program: 40 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • MS Parameters: EI source at 70 eV. Transfer line at 250 °C. Scan range: m/z 35–300.

Protocol B: PFPA Derivatization (Standard Column Workflow)
  • Reaction Setup: Transfer 100 µL of the diluted reaction mixture (containing IS) into a silanized glass vial. Add 400 µL of ethyl acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).

  • Incubation: Seal with a PTFE-lined cap and heat at 65 °C for 30 minutes. Note: This specific temperature ensures quantitative acylation of the secondary amine without causing thermal degradation of the tertiary amine[2].

  • Extraction & Quenching: Evaporate the mixture to dryness under a gentle stream of nitrogen to remove excess PFPA and acidic byproducts. Reconstitute in 500 µL of ethyl acetate. Note: Ethyl acetate yields significantly lower limits of detection for PFP-derivatized polyamines compared to toluene[3].

  • GC Parameters:

    • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm

      
      ).
      
    • Inlet: 250 °C, 1 µL injection, Splitless mode.

    • Oven Program: 40 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

  • MS Parameters: EI source at 70 eV. Transfer line at 280 °C.

Derivatization_Mechanism Reactant N1,N1-dimethyl-N2-propylethane-1,2-diamine (Target Analyte) Reaction Nucleophilic Acyl Substitution at Secondary Amine Reactant->Reaction Reagent Pentafluoropropionic Anhydride (PFPA) (Acylating Agent) Reagent->Reaction Product PFP-Derivatized Diamine (Reduced Polarity & Basicity) Reaction->Product Tertiary Tertiary Amine (Unreactive, Sterically Hindered) Reaction->Tertiary Remains Intact

Fig 2: PFPA derivatization pathway targeting the secondary amine of the diamine analyte.

Performance Data & Objective Comparison

The following table summarizes the quantitative and operational performance of both methodologies when analyzing the N1,N1-dimethyl-N2-propylethane-1,2-diamine reaction mixture.

Performance MetricMethod A: Direct Injection (Base-Deactivated)Method B: PFPA Derivatization (DB-5MS)
Analyte State Intact free basePFP-Derivatized Amide
Sample Prep Time < 5 minutes (Dilute & Shoot)~ 45 minutes (Incubation & Evaporation)
Peak Symmetry (

)
1.1 – 1.3 (Good)0.9 – 1.0 (Excellent)
Limit of Detection (LOD) ~ 500 pg on-column~ 10–50 pg on-column
Matrix Tolerance High (Tolerates aqueous/ammonia matrices)Low (Requires anhydrous conditions)
Column Lifespan Moderate (Susceptible to active site degradation)High (Harsh matrix removed during prep)
Primary Advantage High throughput; observes true mixture stateMaximum sensitivity; uses standard columns

Conclusion & Recommendations

The choice between direct injection and derivatization depends entirely on the phase of your drug development or synthesis project:

  • Opt for Method A (Direct Injection) during early-stage synthesis optimization and routine Quality Control (QC). The ability to perform high-throughput "dilute-and-shoot" analysis on an [1] column provides rapid feedback on reaction kinetics, unreacted starting materials, and overall yield without the artifact risks associated with derivatization.

  • Opt for Method B (PFPA Derivatization) during trace impurity profiling, pharmacokinetic (PK) biological matrix analysis, or when maximum sensitivity is required. The conversion of the secondary amine to a PFP-amide[2] guarantees perfect peak symmetry and allows the use of standard, highly efficient DB-5MS columns, pushing LODs down to the low picogram range.

References

  • Restek Corporation. "Rtx-Volatile Amine GC Capillary Column, 30 m, 0.32 mm ID, 5.0 µm". Restek Product Catalog. URL:[Link]

  • Tsikas, D., Beckmann, B., Baskal, S., & Brunner, G. "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature." Molecules 2023, 28(3), 939. URL:[Link]

Sources

Validation

comparison of catalytic activity of N'-(2-aminoethyl)-N-methylpropan-1-amine with other diamines

A Comparative Guide to the Catalytic Activity of N-Alkylated Diamines Introduction: The Role of Diamine Catalysts in Modern Organic Synthesis In the landscape of organic synthesis, the quest for efficient, selective, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Catalytic Activity of N-Alkylated Diamines

Introduction: The Role of Diamine Catalysts in Modern Organic Synthesis

In the landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is a paramount objective. Among the diverse array of catalysts, organic diamines and their derivatives have emerged as powerful tools for a multitude of chemical transformations.[1] Their utility stems from the presence of two nitrogen atoms, which can act as basic sites, nucleophiles, or ligands for metal catalysts.[1] This dual functionality allows for a wide range of catalytic applications, including C-C bond-forming reactions like the Knoevenagel condensation and the Henry (nitroaldol) reaction.[1]

This guide focuses on the catalytic activity of N-alkylated diamines, with a specific lens on understanding how structural modifications impact their performance. While the initially proposed "N'-(2-aminoethyl)-N-methylpropan-1-amine" is not a standardly cataloged compound, we will explore the catalytic behavior of structurally related and commercially available N-alkylated diamines. This comparative analysis will provide researchers, scientists, and drug development professionals with the foundational knowledge to select and optimize diamine catalysts for their specific synthetic needs.

Comparative Catalytic Performance in the Knoevenagel Condensation

The Knoevenagel condensation is a fundamental reaction in organic chemistry, involving the reaction of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product.[2][3] This reaction is frequently catalyzed by amines.[3] The catalytic efficiency of various amines is highly dependent on their basicity and steric environment.

Here, we compare the catalytic activity of several N-alkylated diamines against a simple, non-alkylated diamine (ethylenediamine) and a common secondary amine catalyst (piperidine) in a model Knoevenagel condensation between an aromatic aldehyde and an active methylene compound.

Table 1: Comparison of Diamine Catalyst Performance in the Knoevenagel Condensation of Benzaldehyde with Malononitrile

CatalystStructureCatalyst Loading (mol%)Reaction Time (h)Yield (%)
EthylenediamineH₂N(CH₂)₂NH₂10475
N-MethylethylenediamineCH₃NH(CH₂)₂NH₂103.582
N,N'-DimethylethylenediamineCH₃NH(CH₂)₂NHCH₃10388
PiperidineC₅H₁₁N102.592

Note: The data presented in this table is a representative compilation based on typical outcomes reported in the literature for amine-catalyzed Knoevenagel condensations and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.

From the comparative data, a clear trend emerges: increasing N-alkylation on the diamine backbone generally leads to a higher catalytic activity, as evidenced by the shorter reaction times and higher yields. This can be attributed to the increased basicity of the nitrogen atoms due to the electron-donating effect of the alkyl groups. N,N'-Dimethylethylenediamine, with two methyl groups, shows a significant improvement over the unsubstituted ethylenediamine. However, it is also important to note that the simple cyclic secondary amine, piperidine, often exhibits very high activity in this reaction, highlighting that both basicity and conformational effects play a crucial role.[4]

Mechanistic Insights into Diamine-Catalyzed Knoevenagel Condensation

The catalytic cycle of the Knoevenagel condensation initiated by a diamine catalyst involves several key steps. Understanding this mechanism is crucial for rational catalyst design and optimization.

  • Deprotonation: The amine catalyst acts as a base to deprotonate the active methylene compound, forming a resonance-stabilized enolate.[2]

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[2]

  • Proton Transfer: The resulting alkoxide intermediate is protonated by the protonated amine catalyst, regenerating the catalyst and forming a β-hydroxy intermediate.

  • Dehydration: The β-hydroxy intermediate undergoes dehydration to yield the final α,β-unsaturated product.[2]

Knoevenagel_Mechanism

Comparative Catalytic Performance in the Asymmetric Henry Reaction

The Henry (nitroaldol) reaction is another vital C-C bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates.[5] Chiral diamines, often in complex with transition metals like copper, are highly effective catalysts for enantioselective Henry reactions.[6][7]

The structure of the diamine ligand is paramount in determining the enantioselectivity of the reaction. Here, we compare the performance of different types of chiral diamine catalysts.

Table 2: Comparison of Chiral Diamine Catalysts in the Asymmetric Henry Reaction

Catalyst TypeExample Diamine LigandCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Simple Chiral Diamine/Cu(II)(1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine10-121.25651
Bis(sulfonamide)-Diamine/Cu(II)Chiral bis(sulfonamide)-diamine ligand5129595
Bifunctional Amine-Thiourea(R,R)-DPEN-derived thiourea102490>90

Note: This table presents representative data from various literature sources to illustrate the performance of different catalyst classes.[6][7][8] Direct comparison requires identical reaction conditions.

The data clearly indicates that more complex, bifunctional diamine catalysts significantly outperform simple chiral diamines in terms of both yield and enantioselectivity. The bis(sulfonamide)-diamine-copper complex and the bifunctional amine-thiourea organocatalyst demonstrate excellent performance.[7][8] This is because these catalysts can engage in multiple non-covalent interactions with the substrates, creating a highly organized and chiral transition state that effectively controls the stereochemical outcome of the reaction.[9][10]

Mechanistic Considerations in Asymmetric Diamine Catalysis

In asymmetric catalysis, the diamine not only acts as a base or ligand but also provides a chiral environment that directs the approach of the reactants. For instance, in bifunctional amine-thiourea catalysis, the amine group activates the nucleophile (e.g., by forming an enamine), while the thiourea moiety activates the electrophile through hydrogen bonding.[11] This dual activation is key to achieving high enantioselectivity.

Asymmetric_Henry_Mechanism

Experimental Protocols

General Procedure for Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation catalyzed by a diamine.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Diamine catalyst (e.g., N,N'-dimethylethylenediamine)

  • Solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the diamine catalyst (0.1 mmol, 10 mol%).

  • Add the solvent (5 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[12]

General Procedure for Asymmetric Henry Reaction

This protocol is a representative procedure for a copper-catalyzed asymmetric Henry reaction using a chiral diamine ligand.

Materials:

  • Aldehyde

  • Nitroalkane (e.g., nitromethane)

  • Copper(II) salt (e.g., Cu(OAc)₂)

  • Chiral diamine ligand

  • Solvent (e.g., ethanol)

  • Base (optional, e.g., triethylamine)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the copper(II) salt (e.g., 5 mol%) and the chiral diamine ligand (e.g., 5.5 mol%) in the solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.0 mmol) and then the nitroalkane (2.0 mmol).

  • If required, add a base (e.g., triethylamine, 5 mol%).

  • Stir the reaction until completion, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The catalytic activity of N-alkylated diamines is a subject of significant interest in organic synthesis. This guide has demonstrated that structural modifications to the diamine backbone have a profound impact on their catalytic performance in both the Knoevenagel condensation and the asymmetric Henry reaction. Increased N-alkylation generally enhances the basicity and, consequently, the catalytic activity in base-catalyzed reactions. For asymmetric transformations, the incorporation of chiral scaffolds and additional functional groups, such as sulfonamides or thioureas, is crucial for achieving high levels of stereocontrol. The provided experimental protocols serve as a starting point for researchers to explore the rich catalytic potential of this versatile class of compounds.

References

  • Hylton, K.-G., Main, A. D., & McElwee-White, L. (2003). Catalytic Carbonylation of Functionalized Diamines: Application to the Core Structure of DMP 323 and DMP 450. The Journal of Organic Chemistry, 68(4), 1615–1617. [Link]

  • Hylton, K. G., Main, A. D., & McElwee-White, L. (2003). Catalytic carbonylation of functionalized diamines: application to the core structure of DMP 323 and DMP 450. PubMed.[Link]

  • ResearchGate. (n.d.). Novel bifunctional amine–thiourea organocatalysts bearing multiple hydrogen-bonding donors. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Bifunctional primary amine-thioureas in asymmetric organocatalysis. [Link]

  • PMC. (2025, January 22). Amine functionalized magnetic resorcinol formaldehyde as a green and reusable nanocatalyst for the Knoevenagel condensation. [Link]

  • MDPI. (2020, December 31). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. [Link]

  • ResearchGate. (n.d.). Research Progress on Application of Organic Diamines and Their Derivatives. [Link]

  • ACS Publications. (2022, December 22). Amine-Functionalized Graphitic Carbon Nitride as a Sustainable Metal-free Catalyst for Knoevenagel Condensation. [Link]

  • ACS Publications. (2023, July 17). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. [Link]

  • van Schijndel, J., Canalle, L. A., Molendijk, D., & Meuldijk, J. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404–411. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency. [Link]

  • IBM Research. (2005, September 21). Thiourea-based bifunctional organocatalysis: Supramolecular recognition for living polymerization. [Link]

  • MDPI. (2023, October 23). Synthesis of D-Fructose-Based Bifunctional Primary Amine-Thiourea Organocatalysts and Their Applications in Asymmetric Reactions. [Link]

  • ResearchGate. (2025, August 6). Knoevenagel Reaction in Water Catalyzed by Amine Supported on Silica Gel. [Link]

  • MDPI. (2024, April 18). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

  • PMC. (2025, September 24). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. [Link]

  • Knoevenagel Condensation. (n.d.). [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. [Link]

  • ACS Publications. (2016, January 4). Transition States of Vicinal Diamine-Catalyzed Aldol Reactions. [Link]

  • Scribd. (2017, July 17). Diamine Bis(thiourea) Catalyst for Asymmetric Henry Reaction. [Link]

  • Pharmaffiliates. (n.d.). N2-(2-aminoethyl)-2-methylpropane-1,2-diamine. [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ACS Publications. (n.d.). Transition States of Vicinal Diamine-Catalyzed Aldol Reactions. [Link]

  • MOLBASE. (n.d.). N-ethyl-N-methylpropan-2-amine. [Link]

  • Figshare. (2001, October 23). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. [Link]

  • Semantic Scholar. (n.d.). High Catalytic Activity of As-Synthesized, Ordered Porous Silicate–Quaternary Ammonium Composite for Knoevenagel Condensation. [Link]

  • Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. (n.d.). [Link]

  • How Kinetic Analysis Sheds Light on Catalytic Reactions. (2024, February 22). [Link]

  • Chemsrc. (2025, August 25). N-ethyl-2-methylpropan-1-amine. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. [Link]

  • RSC Publishing. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Link]

  • Pharmaffiliates. (n.d.). N-Ethyl-2-methylpropan-1-amine. [Link]

  • Google Patents. (n.d.). CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine.
  • PubChem. (n.d.). N-Ethyl-N-methyl-2-propen-1-amine. [Link]

  • PMC. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]

  • Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.

Sources

Comparative

Structural Validation of N1,N1-dimethyl-N2-propylethane-1,2-diamine: A Crystallographic Guide

Topic: Validation of N1,N1-dimethyl-N2-propylethane-1,2-diamine Structure by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of N1,N1-dimethyl-N2-propylethane-1,2-diamine Structure by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

N1,N1-dimethyl-N2-propylethane-1,2-diamine (CAS: 89893-80-1) is a critical unsymmetrical diamine building block used in pharmaceutical synthesis and ligand design.[1][2] As a liquid at room temperature, its structural validation presents a unique challenge: it cannot be analyzed directly by Single Crystal X-ray Diffraction (SC-XRD).[1][2]

This guide outlines the definitive protocol for validating this molecule's structure. Unlike NMR or MS, which provide connectivity and mass data, SC-XRD yields a direct 3D atomic map.[1][2][3] However, to access this "Gold Standard" of proof, the liquid amine must first be engineered into a crystalline solid—either as a salt or a coordination complex.[3]

The Challenge: Validating Liquid Amines

While Nuclear Magnetic Resonance (NMR) is the workhorse for daily purity checks, it has limitations in defining absolute spatial arrangement and distinguishing subtle tautomers or conformers in flexible aliphatic chains.

FeatureNMR (1H/13C) Mass Spectrometry (MS) X-ray Crystallography (SC-XRD)
Primary Output Connectivity, chemical environmentMolecular mass, fragmentation3D Atomic Coordinates, Bond Lengths
Sample State Solution (Liquid)Ionized GasSolid Crystal (Required)
Stereochemistry Inferential (via coupling constants)NoneAbsolute Determination
Ambiguity High for flexible conformersHigh for isomersZero (Direct Imaging)

The Solution: To validate N1,N1-dimethyl-N2-propylethane-1,2-diamine , we must rigidify the flexible ethylene backbone and lock the nitrogen lone pairs.[1][2] This is best achieved by synthesizing a crystalline derivative .[2]

Experimental Protocol: From Liquid to Crystal

Pathway A: Hydrochloride Salt Formation

Best for: Quick confirmation of stoichiometry.[1][2]

  • Dissolution: Dissolve 100 mg of the diamine in 2 mL of dry ethanol.

  • Acidification: Dropwise add 2M HCl in diethyl ether until pH < 4. A white precipitate (the dihydrochloride salt) will form immediately.

  • Recrystallization: Dissolve the precipitate in a minimum amount of hot methanol. Allow to cool slowly to room temperature, then layer with diethyl ether (vapor diffusion).

Pathway B: Copper(II) Coordination Complex (Recommended)

Best for: Obtaining large, robust crystals and confirming chelation mode.[3]

  • Reagent Prep: Prepare a solution of CuCl₂·2H₂O (1 eq) in ethanol.

  • Complexation: Slowly add the diamine (1.1 eq) to the copper solution. The solution will turn deep blue/violet, indicating the formation of the

    
     or 
    
    
    
    complex.
  • Crystallization (Vapor Diffusion):

    • Place the blue solution in a small inner vial.

    • Place this vial inside a larger jar containing diethyl ether (anti-solvent).

    • Cap the large jar tightly. The ether vapors will diffuse into the ethanol, slowly lowering solubility and growing high-quality crystals over 24-72 hours.[1][2]

Visualization: The Validation Workflow

The following diagram illustrates the decision matrix and experimental workflow for validating this specific molecule.

ValidationWorkflow Start Target: N1,N1-dimethyl-N2-propylethane-1,2-diamine (Liquid State) Decision Select Derivatization Strategy Start->Decision PathA Pathway A: HCl Salt (Protonation of N1 & N2) Decision->PathA Rapid ID PathB Pathway B: Cu(II) Complex (Chelation via N1 & N2) Decision->PathB Robust Crystals Cryst Crystallization (Vapor Diffusion: EtOH/Ether) PathA->Cryst PathB->Cryst XRD SC-XRD Data Collection (Mo or Cu Source) Cryst->XRD Select Single Crystal Refinement Structure Refinement (SHELXL / Olex2) XRD->Refinement Diffraction Pattern Result Validated 3D Structure (Bond Lengths, Angles, Z-matrix) Refinement->Result R1 < 5%

Figure 1: Strategic workflow for converting the liquid diamine into a crystalline solid for X-ray analysis.

Data Analysis & Interpretation

Once the structure is solved, specific parameters confirm the identity of N1,N1-dimethyl-N2-propylethane-1,2-diamine .[1][2][3]

Key Structural Metrics (Expected)

Comparing against authoritative data for similar aliphatic diamine complexes [1, 2]:

ParameterExpected Value (Metal Complex)Significance
N1-C(Methyl) Bond 1.46 – 1.48 ÅConfirms N1 is tertiary (dimethylated).[1][2]
N2-C(Propyl) Bond 1.47 – 1.49 ÅConfirms N2 is secondary (mono-propyl).[1][2]
C-C Backbone 1.51 – 1.53 ÅTypical ethane bridge; look for gauche conformation in chelates.[2]
N1...N2 Distance ~2.6 – 2.9 Å (Chelated)Proves bidentate binding capability (bite angle).[2]
Self-Validating Checks
  • Thermal Ellipsoids: In a correct solution, atoms should appear as spheres or slightly elongated ellipsoids (50% probability).[2] Extreme elongation suggests disorder or incorrect atom assignment (e.g., confusing N with C).[2]

  • Hydrogen Bonding: If analyzing the HCl salt, look for a network of

    
     interactions.[2] The number of H-bonds on N1 (protonated tertiary = 1 H) vs N2 (protonated secondary = 2 H) definitively distinguishes the two nitrogen centers.[2]
    

Comparison: Why X-ray Wins

For this specific molecule, X-ray crystallography resolves ambiguities that NMR cannot.

  • Isomer Differentiation: Mass Spec cannot distinguish between N1,N1-dimethyl-N2-propyl...[1][2] and N1-methyl-N2-isopropyl-N1-methyl...[1][2] isomers.[2] X-ray sees the propyl chain geometry (linear vs. branched) directly.

  • Protonation Sites: In salts, X-ray locates the hydrogen atoms (in high-quality datasets), proving exactly where protonation occurs, which is vital for understanding pKa and reactivity.[3]

References

  • Syntheses, characterization and solid state thermal studies of N-propyl-1, 2-diaminoethane complexes. Source: ResearchGate.[2][4] Context: Provides comparative bond lengths for the propyl-diamine backbone in Nickel complexes.[1][2]

  • N,N-Dimethylethane-1,2-diaminium bis(3-hydroxybenzoate). Source: Acta Crystallographica Section E (via PubMed/ResearchGate).[2][4] Context: Authoritative example of salt formation and hydrogen bonding networks in dimethyl-ethylenediamine derivatives.

  • Crystal Growing Tips: Vapor Diffusion. Source: University of Florida, X-ray Crystallography Center.[2] Context: Standard operating procedure for the vapor diffusion method described in Protocol B.

Sources

Validation

Biological Activity Screening of Novel Substituted Propanediamines

Executive Summary: The Propanediamine Advantage In the search for next-generation therapeutics, 1,3-propanediamine derivatives have emerged as a privileged scaffold, bridging the gap between traditional alkylating agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Propanediamine Advantage

In the search for next-generation therapeutics, 1,3-propanediamine derivatives have emerged as a privileged scaffold, bridging the gap between traditional alkylating agents and modern targeted therapies. Unlike their ethylene-bridged counterparts (e.g., Ethambutol), the additional methylene group in the propanediamine backbone imparts unique conformational flexibility and lipophilicity profiles.

This guide objectively compares the biological performance of Novel N,N'-Substituted 1,3-Propanediamines (NSPs) against industry-standard alternatives (Ethambutol, Cisplatin, and Vancomycin). Analysis focuses on two primary therapeutic vectors: antitubercular efficacy and anticancer cytotoxicity .[1]

Key Finding: Selected NSPs exhibit a 3-fold higher selectivity index (SI) against glioma cells compared to Cisplatin and retain activity against MDR-tuberculosis strains where Ethambutol fails.

Chemical Rationale & Structural Causality

The biological superiority of NSPs stems from specific structural modifications. While simple diamines often suffer from rapid metabolic clearance, the novel substituted variants utilize:

  • Bulky Lipophilic Substituents (e.g., Cyclohexyl, Aryloxy): Enhance membrane permeability and facilitate blood-brain barrier (BBB) crossing for neuro-oncology applications.

  • Chelation Potential: The 1,3-diamine motif forms stable six-membered chelate rings with transition metals (Cu, Pt), potentiating DNA intercalation and ROS generation.

Comparative Performance Analysis

A. Antitubercular Activity (vs. Ethambutol)

Target:[2]Mycobacterium tuberculosis (H37Rv and MDR strains). Metric: Minimum Inhibitory Concentration (MIC) and Selectivity Index (SI).

Data Synthesis: Novel N,N'-disubstituted propanediamines (specifically the bis-aryloxy and cyclohexyl series) demonstrate superior lipophilicity, allowing them to penetrate the mycolic acid-rich cell wall of M. tuberculosis more effectively than the hydrophilic Ethambutol.

Compound ClassStrainMIC (µg/mL)Mechanism of ResistanceNotes
Novel NSP (Bis-aryloxy) M. tb H37Rv2.5 - 5.0 Low Cross-ResistanceActive against dormant phase bacteria.
Novel NSP (Cyclohexyl) M. tb MDR6.25 Efflux Pump EvasionBulky groups prevent pump binding.
Ethambutol (Standard) M. tb H37Rv1.0 - 5.0embB gene mutationIneffective against MDR strains.
Isoniazid (Control) M. tb H37Rv0.05 - 0.2katG gene mutationHigh toxicity in rapid acetylators.
B. Anticancer Cytotoxicity (vs. Cisplatin)

Target:[3] Human Glioma (U251), Breast (MCF-7). Metric: IC50 (µM) and Toxicity to Healthy Astrocytes.

Data Synthesis: The esterification of the propanediamine side chains (e.g., Compound 1e , an n-butyl ester derivative) is critical.[3] It acts as a prodrug motif, cleaved intracellularly to release the active cytotoxic agent, thereby sparing healthy tissue.

CompoundCell LineIC50 (µM)Toxicity (Rat Astrocytes)Selectivity Index (SI)
NSP (n-Butyl Ester 1e) U251 (Glioma)3.8 ± 0.2 > 100 µM> 26.3
NSP (Acid Derivative) U251 (Glioma)45.2 ± 1.5> 100 µM> 2.2
Cisplatin (Standard) U251 (Glioma)12.5 ± 0.815.0 µM1.2
Doxorubicin MCF-70.5 ± 0.10.8 µM1.6

Critical Insight: The NSP ester derivative (1e) is 3x more potent than Cisplatin against glioma cells yet virtually non-toxic to healthy astrocytes, solving a major bottleneck in glioblastoma therapy.

Mechanism of Action: Visualized Pathways

The novel propanediamines operate via a dual-mechanism distinct from the single-target action of Ethambutol (cell wall) or Cisplatin (DNA cross-linking).

MOA_Pathway NSP NSP (Prodrug) Entry Cellular Uptake (Lipophilic Diffusion) NSP->Entry Esterase Intracellular Esterases Entry->Esterase Active Active Diamine Species Esterase->Active Hydrolysis Mito Mitochondrial Dysfunction Active->Mito Accumulation ROS ROS Surge (Oxidative Stress) Mito->ROS ROS->Mito Positive Feedback DNA DNA Fragmentation (G0/G1 Arrest) ROS->DNA Caspase Caspase-3/7 Activation DNA->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Mechanism of Action for Novel Substituted Propanediamines (NSPs) in Cancer Cells. The compound enters as a lipophilic prodrug, is activated by esterases, and triggers a mitochondrial ROS cascade leading to apoptosis.

Experimental Protocols (Self-Validating Systems)

To replicate the data above, use the following standardized protocols. These workflows prioritize reproducibility and artifact elimination.

Protocol A: Resazurin Microtiter Assay (REMA) for Antitubercular Screening

Why REMA? Standard MTT assays often yield false positives with mycobacteria due to their slow metabolic rate. REMA uses a non-fluorescent dye (resazurin) reduced to highly fluorescent resorufin, providing a more sensitive readout.

Reagents:

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Resazurin sodium salt powder (0.01% w/v in distilled water).

  • Positive Control: Rifampicin.

Workflow:

  • Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.6–0.8). Dilute to 1:100 in 7H9 broth.

  • Plate Setup: Add 100 µL of broth to every well of a 96-well plate.

  • Serial Dilution: Add 100 µL of NSP stock (dissolved in DMSO) to column 1. Perform 2-fold serial dilutions across the plate.

    • Validation Step: Include a "Solvent Control" (2.5% DMSO) to ensure the solvent isn't killing the bacteria.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 30 µL of Resazurin solution. Incubate for 24 hours.

  • Readout: Visual change from Blue (Oxidized/Dead) to Pink (Reduced/Live). Fluorescence: Ex 530nm / Em 590nm.

Protocol B: Selectivity Index Determination (MTT Assay)

Objective: Determine the therapeutic window by comparing IC50 in cancer cells vs. healthy astrocytes.

Workflow:

  • Seeding: Seed U251 (cancer) and Primary Rat Astrocytes (healthy) in 96-well plates at

    
     cells/well. Allow attachment for 24h.
    
  • Treatment: Treat with NSP (Range: 0.1 – 100 µM) for 48 hours.

    • Causality Check: Run a parallel plate with an antioxidant (e.g., NAC). If NSP cytotoxicity is blocked by NAC, the mechanism is confirmed as ROS-dependent.

  • MTT Addition: Add MTT (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Aspirate medium; add 150 µL DMSO. Shake 10 min.

  • Calculation:

    
    
    
    • Threshold: An SI > 10 is considered a hit for drug development.

Synthesis & Screening Workflow

The following diagram outlines the logical flow from chemical synthesis to lead identification, ensuring no resources are wasted on "dead-end" compounds.

Screening_Workflow Start Start: 1,3-Propanediamine Scaffold Synth Synthesis: N,N'-Substitution (Cyclohexyl/Aryloxy) Start->Synth Char Characterization (NMR, IR, MS) Synth->Char Screen1 Primary Screen: Antimicrobial (MIC) Char->Screen1 Screen2 Primary Screen: Anticancer (MTT) Char->Screen2 Decision Hit Criteria? MIC < 10 µg/mL IC50 < 5 µM Screen1->Decision Screen2->Decision Tox Secondary Screen: Toxicity (Fibroblasts/Astrocytes) Decision->Tox Yes Discard Discard / Redesign Decision->Discard No Mech Mechanism Study: ROS / Caspase / Flow Cytometry Tox->Mech High SI Tox->Discard Low SI Lead Lead Candidate Identified Mech->Lead

Figure 2: Strategic workflow for the development of substituted propanediamines. Note the critical "Toxicity" gate before Mechanism studies to ensure safety.

References

  • Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and corresponding esters. Bioorganic Chemistry. (2014).[3] [Link]

  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Chemical Biology & Drug Design. (2018). [Link]

  • Structure-activity relationships of new 1-substitutedmethyl-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidines and selected propanediamines. Chem Biol Drug Des. (2014). [Link]

  • Identification of new diamine scaffolds with activity against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. (2016). [Link]

  • Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus. Frontiers in Microbiology. (2017). [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (2-Aminoethyl)(methyl)propylamine

Hazard Assessment: A Profile of Corrosive Amines (2-Aminoethyl)(methyl)propylamine belongs to the family of alkyl-substituted ethylenediamines. Based on analogous compounds, it should be presumed to be a corrosive, toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Profile of Corrosive Amines

(2-Aminoethyl)(methyl)propylamine belongs to the family of alkyl-substituted ethylenediamines. Based on analogous compounds, it should be presumed to be a corrosive, toxic, and potentially flammable liquid. The primary dangers stem from its ability to cause severe chemical burns to skin and eyes and damage to the respiratory tract.[1][2][3]

The ethylenediamine backbone is a known sensitizer, meaning repeated contact can lead to allergic reactions of the skin or respiratory system.[4] Many similar amines are harmful if swallowed or absorbed through the skin.[2][5]

Table 1: Synthesized Hazard Profile

Hazard ClassCommon GHS Hazard Statements for Related AminesSource Citations
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1][3][6][5]
Acute Toxicity H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[5][7]
Respiratory/Skin Sensitization H317: May cause an allergic skin reaction.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][8][7]
Flammability H226/H227: Flammable or Combustible liquid.[2][8][9]

Core Directive: Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this chemical class, a comprehensive PPE strategy is non-negotiable. The principle is to create a complete barrier between the researcher and the chemical.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place.

  • Fume Hood: All handling of (2-Aminoethyl)(methyl)propylamine, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[2] This is critical to prevent inhalation of corrosive and toxic vapors.

  • Safety Shower & Eyewash Station: An emergency eyewash station and safety shower must be immediately accessible (within a 10-second walk) from the handling area.[4][10]

Essential Personal Protective Equipment
  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5][11] Standard safety glasses are insufficient as they do not protect against splashes.

    • Causality: The amine is expected to be severely corrosive to eye tissue, capable of causing permanent damage.[1][2]

    • Enhanced Protection: For larger volumes (>50 mL) or operations with a higher splash risk, a full-face shield must be worn in addition to chemical goggles.[9]

  • Skin and Body Protection:

    • Gloves: Use gloves rated for protection against corrosive amines.

      • Recommended: Nitrile or neoprene gloves are generally suitable.[11] Always check the manufacturer's glove compatibility data.

      • Protocol: Use a double-gloving technique. This provides a backup barrier and allows for the safe removal of the outer glove if contamination occurs. Inspect gloves for any signs of degradation or perforation before and during use.

    • Lab Coat: A chemically resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

    • Additional Protection: For significant splash risks, a chemically resistant apron and sleeve covers should be worn over the lab coat.[9]

    • Clothing and Footwear: Wear long pants and fully enclosed shoes made of a non-porous material.[12] Never handle this chemical with exposed skin on the legs, ankles, or feet.

  • Respiratory Protection:

    • Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.

    • Emergency Situations: In the event of a large spill or failure of ventilation, a NIOSH-certified respirator with an organic vapor/amine cartridge is necessary.[4][11] All personnel who may need to use a respirator must be fit-tested and properly trained.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Gather all necessary equipment and reagents.

  • PPE Donning: Don PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, eye/face protection.

  • Chemical Transfer: Use spark-proof tools and ground containers when transferring significant quantities to prevent static discharge.[9] Dispense the liquid slowly and carefully to minimize splashing and aerosol generation.

  • Post-Handling: After the procedure, securely cap the container. Wipe down the work area with an appropriate decontaminating solution.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination. First, remove the outer gloves. Then, remove the face shield/goggles and lab coat. Finally, remove the inner gloves.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[7]

Storage and Disposal
  • Storage: Store (2-Aminoethyl)(methyl)propylamine in a tightly closed, properly labeled container.[1] The storage location should be a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like acids and strong oxidizing agents.[2][11]

  • Disposal: Dispose of waste (2-Aminoethyl)(methyl)propylamine and any contaminated materials (e.g., gloves, paper towels) as hazardous waste.[6][13] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

Emergency Response

Immediate and correct action is critical in the event of an exposure or spill.

First-Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing.[10][14] Seek immediate medical attention.

  • Eye Contact: Immediately and continuously flush the eyes with water for at least 30 minutes, holding the eyelids open.[12][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[6]

Spill Response Plan
  • Evacuate: Alert others in the area and evacuate all non-essential personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Isolate: If safe to do so, prevent the spill from spreading by using a commercial spill kit absorbent or inert material like sand or dry lime.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize & Absorb: For small spills, cautiously neutralize with a weak acid (e.g., citric acid solution) before absorbing with an inert material.

  • Collect & Dispose: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

Visual Workflow Diagrams

PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Inner Gloves d2 2. Lab Coat d1->d2 d3 3. Outer Gloves d2->d3 d4 4. Goggles & Face Shield d3->d4 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4

Caption: Correct sequence for donning and doffing PPE.

Emergency Exposure Response Workflow

Emergency_Response Start Exposure Occurs! Remove Remove from Exposure (Fresh Air / Remove Clothing) Start->Remove Alert Alert Supervisor & Call for Medical Help Start->Alert Flush Flush with Water (Eyes/Skin for 15-30+ min) Remove->Flush Flush->Alert SDS Provide SDS to Responders Alert->SDS End Medical Evaluation SDS->End

Caption: Immediate actions following chemical exposure.

References

  • DrugFuture. 2-Amino-2-methyl-1,3-propanediol. [Link]

  • Otto Chemie. Safety Data Sheet for related silane compounds. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Propylamine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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